Product packaging for Pyriofenone(Cat. No.:CAS No. 688046-61-9)

Pyriofenone

Cat. No.: B131606
CAS No.: 688046-61-9
M. Wt: 365.8 g/mol
InChI Key: NMVCBWZLCXANER-UHFFFAOYSA-N
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Description

Pyriofenone ( 688046-61-9), also known as IKF-309, is a synthetic aryl phenyl ketone fungicide used in agricultural research for its potent activity against powdery mildew diseases . Its primary application is the control of powdery mildew on a variety of high-value crops, including cereals like wheat and barley, grapes, cucurbits, and fruits such as apples and cherries . The compound is recognized for its multifaceted biological properties, providing not only excellent preventive and residual activity but also notable curative effects when applied shortly after inoculation . Research indicates that this compound exhibits translaminar movement (cross-stratum activity) and vapor activity, enhancing its ability to protect plant tissue . Furthermore, it demonstrates high rainfastness, ensuring the treatment remains effective on leaf surfaces after rainfall . Its biochemical mode of action is characterized as a novel inhibitor of the formation of appressoria and the subsequent penetration of the hyphae into plant cells, which distinguishes it from other fungicide classes . This unique mechanism of action, classified under FRAC Group U8, makes this compound a valuable tool for researchers managing fungicide resistance in powdery mildew populations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClNO5 B131606 Pyriofenone CAS No. 688046-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVCBWZLCXANER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8058162
Record name Pyriofenone
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Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

688046-61-9
Record name Pyriofenone
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Record name Pyriofenone [ISO]
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Foundational & Exploratory

An In-depth Technical Guide to Pyriofenone: Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone class, demonstrating high efficacy against a range of phytopathogenic fungi, most notably powdery mildew. Its unique mode of action, targeting the fungal actin cytoskeleton, positions it as a valuable tool in disease management strategies, particularly in the context of increasing fungicide resistance. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, its mechanism of action, and a summary of its biological activity.

Chemical Identity and Structure

This compound is chemically identified as (5-chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone.[1][2][3][4][5] It is an aromatic ketone, specifically a benzoylpyridine derivative.[6][7]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name(5-chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone[1][2][3]
CAS Number688046-61-9[1][2][8]
Molecular FormulaC₁₈H₂₀ClNO₅[1][3][8]
Molecular Weight365.81 g/mol [2][8]
SMILESCC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC[1][2][9]
InChIKeyNMVCBWZLCXANER-UHFFFAOYSA-N[1][2][8]

Physicochemical Properties

This compound is a white crystalline powder at room temperature with no discernible odor.[6] It exhibits low solubility in water and is more soluble in various organic solvents. The octanol-water partition coefficient (Log KOW) of 3.2 suggests a potential for bioaccumulation in fatty tissues.[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
AppearanceWhite crystalline powder (20 °C)[6]
OdorNo discernible odour[6]
Melting Point93-95 °C[1][3]
Boiling PointDecomposes before boiling at approximately 100 °C[1]
Vapor Pressure1.9 x 10⁻⁶ Pa (25 °C)[1][3][10]
Water Solubility1.56 mg/L (20 °C, pH 6.6)[1][3][10]
Solubility in Organic Solvents (g/L at 20°C)Heptane: 8.8, Methanol: 20-50, Xylene: >250, 1,2-dichloroethane: >250, Acetone: >250, Ethyl acetate: >250[1][3]
Octanol-Water Partition Coefficient (Log KOW)3.2[2][3]
pKₐNo dissociation in environmental pH range[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound commences with methyl 2-chloro-4-methyl nicotinate as the starting material. The overall process can be summarized in the following key steps:

  • Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction is performed to introduce a methoxy group onto the pyridine ring of methyl 2-chloro-4-methyl nicotinate.

  • Selective Chlorination: The pyridine ring undergoes selective chlorination to yield an intermediate compound.

  • Hydrolysis: The ester group of the chlorinated intermediate is hydrolyzed to the corresponding carboxylic acid.

  • Acid Chloride Formation: The carboxylic acid is then converted to its acid chloride derivative.

  • Friedel-Crafts Acylation: The final step involves a Friedel-Crafts acylation of 3,4,5-trimethoxy-toluene with the acid chloride, catalyzed by a Lewis acid, to form the this compound ketone structure. This and the previous step can be performed as a one-pot procedure.[1]

  • Purification: The crude product is purified, typically through crystallization, to yield the final this compound active ingredient.

Caption: Synthetic pathway of this compound.
Analytical Methodology for Residue Analysis

The determination of this compound residues in various matrices is crucial for regulatory compliance and food safety. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

3.2.1. Sample Preparation

A general extraction and clean-up procedure for agricultural commodities is as follows:

  • Extraction: A homogenized sample is extracted with a solvent mixture, typically acetonitrile and water, sometimes with the addition of hydrochloric acid to improve extraction efficiency.[2][6][10] For some matrices like wheat grain and straw, an initial hydrolysis step with dilute HCl may be required.[2]

  • Partitioning: The extract is then partitioned with a non-polar solvent such as dichloromethane to remove interfering substances.[10]

  • Clean-up: Further purification is achieved using solid-phase extraction (SPE) with a silica or other appropriate sorbent cartridge.[2][10]

3.2.2. Instrumental Analysis

  • HPLC-UVD: The purified extract is analyzed by HPLC with a UV detector. The method is validated for linearity, recovery, and precision. The limit of quantification (LOQ) is typically around 0.05 mg/kg.[8][10]

  • LC-MS/MS: For higher sensitivity and selectivity, LC-MS/MS is the preferred method. The analysis is performed by monitoring the precursor ion of this compound and its specific fragment ions. This technique allows for a lower LOQ, often reaching 0.01 mg/kg in various plant and animal matrices.[2][6]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result A Homogenized Sample B Extraction (Acetonitrile/Water) A->B C Partitioning (Dichloromethane) B->C D Solid-Phase Extraction (Clean-up) C->D E HPLC-UVD D->E Quantification F LC-MS/MS D->F High Sensitivity Quantification G Residue Level Determination E->G F->G

Caption: General workflow for this compound residue analysis.

Mode of Action

This compound has a unique mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under the code 50, which indicates a disruption of the actin cytoskeleton.[1][2] This mechanism is distinct from many other classes of fungicides, making it a valuable tool for resistance management.

The primary fungicidal effect of this compound is the inhibition of actin/myosin/fimbrin function.[2] This disruption leads to a mislocalization of the actin cytoskeleton from the apex of the fungal hyphae.[1][10] The proper localization of actin is critical for polar growth, as it serves as a track for the transport of vesicles containing materials necessary for cell wall synthesis and expansion.

The disruption of this process by this compound results in:

  • Abnormal Hyphal Morphology: The hyphal tips exhibit swelling, collapse, and abnormal branching.[1][10]

  • Inhibition of Infection Processes: this compound effectively halts all stages of the infection process, including hyphal growth and the formation of appressoria, which are specialized structures for penetrating the host plant tissue.[1]

  • Reduced Sporulation: The formation of conidia, the asexual spores of the fungus, is strongly inhibited, thereby preventing secondary infections.[1]

Histochemical studies have shown that in addition to the mislocalization of actin, this compound also causes the aberrant localization of β-glucan (a key component of the fungal cell wall) and cytoplasmic vesicles.[10] Interestingly, the orientation of microtubules does not appear to be affected.[10] The disruption of these critical cellular processes is hypothesized to be linked to the interference with signaling pathways that control morphogenesis, potentially involving the Rho family of small GTPases.[10]

Mode_of_Action cluster_pathway Fungal Hyphal Tip cluster_effects Cellular Effects This compound This compound Actin Actin Cytoskeleton This compound->Actin Disrupts localization Morphology Abnormal Morphology (Swelling, Branching) This compound->Morphology Sporulation Inhibited Sporulation This compound->Sporulation Vesicles Cytoplasmic Vesicles (Cell Wall Precursors) Actin->Vesicles Guides transport Growth Polar Hyphal Growth Vesicles->Growth Provides building blocks Infection Host Plant Infection Growth->Infection

References

Pyriofenone's Impact on the Fungal Actin Cytoskeleton: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyriofenone, a benzophenone fungicide, exhibits potent activity against powdery mildew (Blumeria graminis). Its mechanism of action is not through direct interaction with actin filaments but is hypothesized to be an indirect effect mediated by the disruption of upstream signaling pathways that regulate actin organization. This disruption leads to a cascade of cellular defects, including mislocalization of the actin cytoskeleton, aberrant distribution of β-glucan, and disorganized cytoplasmic vesicles, ultimately inhibiting fungal growth and development. This guide provides a comprehensive overview of the current understanding of this compound's effects on the actin cytoskeleton, detailing the experimental evidence, proposing a mechanism of action, and outlining the methodologies used in key studies.

Core Mechanism of Action: An Indirect Effect on Actin Organization

Current research indicates that this compound does not directly bind to or inhibit the polymerization of actin. Instead, it is suggested to interfere with upstream cellular components, such as the Rho, Ras, or Rac families of small GTPases. These GTPases are crucial regulators of cell polarity and actin cytoskeleton organization in fungi. By disrupting these signaling pathways, this compound indirectly causes the observed delocalization of the actin cytoskeleton.

This hypothesis is supported by several lines of evidence from studies on Blumeria graminis f. sp. tritici:

  • Aberrant Localization of the Actin Cytoskeleton: Treatment with this compound leads to the mislocalization of the actin cytoskeleton in fungal hyphae.[1] In untreated hyphae, actin is typically concentrated at the growing apex, forming an "apical actin cap" that is essential for polarized growth. Following this compound treatment, this organized structure is disrupted, and actin becomes dispersed throughout the subapical regions.[1]

  • No Effect on Microtubules: The tubulin cytoskeleton remains unaffected by this compound treatment, indicating a specific impact on actin-regulating pathways rather than a general disruption of the cytoskeleton.[1]

  • Phenotypic Similarity to Metrafenone: The effects of this compound are strikingly similar to those of metrafenone, another benzophenone fungicide. Metrafenone has also been shown to cause delocalization of actin, disruption of the apical actin cap, and aberrant hyphal morphogenesis, suggesting a shared mode of action targeting upstream regulators of the actin cytoskeleton.[2][3][4]

Downstream Consequences of Actin Disruption

The disorganization of the actin cytoskeleton triggers a series of downstream effects that collectively inhibit fungal pathogenesis:

  • Mislocalization of β-Glucan: β-glucan, a key component of the fungal cell wall, shows abnormal accumulation in patch-like patterns on the subapical cell wall of this compound-treated hyphae, instead of its normal apical localization.[1] This is likely a consequence of the disrupted actin network, which is responsible for transporting the necessary enzymes and precursors for cell wall synthesis to the growing tip.

  • Disrupted Vesicle Trafficking: Cytoplasmic vesicles, which are transported along actin cables to the hyphal apex to deliver materials for growth, are also mislocalized following this compound treatment.[1] This disruption in transport further contributes to the cessation of polarized growth.

  • Inhibition of Fungal Development: this compound effectively inhibits key stages of fungal infection, including appressorial and haustorial formation, lesion expansion, and sporulation.[1][5] These developmental processes are all highly dependent on a properly functioning and dynamic actin cytoskeleton.

Quantitative Data

While direct quantitative data on this compound's interaction with actin is not available, studies on Blumeria graminis provide valuable dose-response information for its effects on fungal development.

ParameterConcentration (µg/mL)EffectSource
Mycelial Growth Inhibition (Preventive) 1.6 - 100Complete inhibition[1]
0.4~90% control[1]
Appressorial Formation Inhibition 10026.4% of conidia formed appressoria[1]
Haustorial Formation Inhibition 1.6No haustoria observed[1]
Lesion Expansion Inhibition (Curative) >1.6Inhibition observed[1]
Sporulation Inhibition (Preventive) 0.4 - 100Nearly eradicated[1]
Sporulation Inhibition (Curative) 1.6 - 100Seldom observed[1]
In vitro Mycelial Growth (EC50) < 100Botrytis cinerea, Helminthosporium sacchari, Pseudocercosporella herpotrichoides, Pyricularia oryzae, Rosellinia necatrix, Verticillium dahliae[6]
In vitro Mycelial Growth (EC90) > 100For 42 tested fungi[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Indirect Immunofluorescence Microscopy for Actin Localization

This protocol is a generalized procedure based on standard methods for visualizing the actin cytoskeleton in fungi.

Objective: To visualize the localization of the actin cytoskeleton in fungal hyphae.

Materials:

  • Primary antibody: Monoclonal anti-actin antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • Fixative: 3.7% formaldehyde in phosphate-buffered saline (PBS)

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% bovine serum albumin (BSA) in PBS

  • Mounting medium with an anti-fade agent

Procedure:

  • Cell Fixation: Fungal hyphae are fixed with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: The fixed cells are washed three times with PBS to remove the fixative.

  • Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody penetration.

  • Washing: The cells are washed three times with PBS.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: The cells are incubated with the primary anti-actin antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: The cells are washed three times with PBS.

  • Secondary Antibody Incubation: The cells are incubated with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

  • Washing: The cells are washed three times with PBS.

  • Mounting and Visualization: The coverslips are mounted on glass slides using a mounting medium and visualized using a fluorescence microscope.

FM4-64 Staining for Vesicle Localization

This protocol is a generalized procedure for staining and visualizing cytoplasmic vesicles in fungal hyphae.

Objective: To visualize the localization of cytoplasmic vesicles in fungal hyphae.

Materials:

  • FM4-64 dye stock solution (e.g., 1.6 µM in DMSO)

  • Fungal growth medium (e.g., YPD for yeast)

Procedure:

  • Cell Preparation: A sample of log-phase fungal cells is collected by centrifugation.

  • Staining: The cell pellet is resuspended in fresh growth medium containing FM4-64 dye (final concentration typically in the µM range) and incubated for a specific period (e.g., 20 minutes at 30°C for yeast).

  • Washing (Chase): The cells are washed with fresh, dye-free medium to remove excess dye from the plasma membrane. This "chase" period allows the internalized dye to travel through the endocytic pathway. The duration of the chase determines which compartments are visualized.

  • Visualization: The stained cells are observed under a fluorescence microscope. For visualizing the apical vesicle cluster in hyphae, imaging is performed during the uptake phase or after a short chase period.

Visualizations

Signaling Pathways and Experimental Workflows

pyriofenone_mechanism cluster_upstream Upstream Signaling cluster_downstream Downstream Effects This compound This compound GTPases Rho/Ras/Rac GTPases This compound->GTPases Disrupts Actin Actin Cytoskeleton Organization GTPases->Actin Regulates Vesicles Vesicle Trafficking Actin->Vesicles Directs Glucan β-Glucan Synthesis & Localization Actin->Glucan Directs Growth Polarized Hyphal Growth Vesicles->Growth Required for Glucan->Growth Required for

Caption: Proposed mechanism of this compound action.

experimental_workflow cluster_treatment Treatment cluster_analysis Analysis cluster_observation Observation Fungus Blumeria graminis This compound This compound Treatment Fungus->this compound IF Indirect Immunofluorescence (Actin Staining) This compound->IF FM464 FM4-64 Staining (Vesicle Staining) This compound->FM464 Microscopy Fluorescence Microscopy IF->Microscopy FM464->Microscopy Actin_Mislocalization Actin Mislocalization Microscopy->Actin_Mislocalization Vesicle_Mislocalization Vesicle Mislocalization Microscopy->Vesicle_Mislocalization

Caption: Experimental workflow for cytological analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's fungicidal activity stems from its ability to disrupt the organization of the actin cytoskeleton in a manner that is indirect, likely through the inhibition of upstream regulatory GTPases. This leads to a failure in maintaining cell polarity, which is critical for the growth and infectious lifecycle of pathogenic fungi like Blumeria graminis.

Future research should focus on several key areas to further elucidate the precise mechanism of action:

  • Identification of the Direct Molecular Target: Biochemical and genetic studies are needed to identify the specific protein(s) that this compound directly binds to. This could involve affinity chromatography with labeled this compound or screening for resistant mutants and sequencing their genomes.

  • Quantitative Analysis of Actin Disruption: The development of methods to quantify the degree of actin mislocalization and changes in actin dynamics in response to this compound would provide a more precise understanding of its cellular impact.

  • In Vitro Reconstitution Assays: Once the direct target is identified, in vitro assays using purified proteins (the target, GTPases, actin, and actin-binding proteins) could be used to reconstitute the signaling pathway and directly observe the effects of this compound.

  • Broader Organismal Studies: Investigating the effect of this compound on the actin cytoskeleton in other fungal species, as well as in model organisms like Saccharomyces cerevisiae, could reveal conserved aspects of its mechanism and facilitate genetic screens.

A deeper understanding of this compound's mode of action will not only be valuable for optimizing its use in agriculture but also for the development of novel antifungal drugs that target the fungal cytoskeleton and its regulatory pathways.

References

Fungicidal spectrum of Pyriofenone against plant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone chemical class, developed by Ishihara Sangyo Kaisha, Ltd.[1][2]. It provides robust control of powdery mildew diseases across a range of economically important crops[1][3]. This compound is distinguished by its unique mode of action, which involves the disruption of actin dynamics within fungal cells, placing it in FRAC Group 50[4][5]. This distinct mechanism of action makes it a valuable tool in fungicide resistance management programs, as it shows no cross-resistance with other fungicide classes such as DMIs, QoIs, or benzimidazoles[2][6]. This technical guide offers an in-depth overview of the fungicidal spectrum of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action.

Fungicidal Spectrum

This compound demonstrates exceptional efficacy against a variety of powdery mildew species.[1][3] In vivo and in vitro studies have elucidated its high level of activity against these pathogens, while also revealing moderate activity against a selection of other fungal species.

High Efficacy:

This compound exhibits excellent preventive, curative, and residual activity against powdery mildew on several crops, including:

  • Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)[1][7]

  • Cucumber Powdery Mildew (Podosphaera xanthii)[1][3]

  • Grapevine Powdery Mildew (Erysiphe necator)[1][4]

  • Apple Powdery Mildew (Podosphaera leucotricha)[4]

  • Powdery Mildew on Strawberry, Eggplant, and other vegetables [1][3]

Moderate Efficacy:

In vitro mycelial growth inhibition tests have indicated moderate activity of this compound against the following plant pathogens[1][2]:

  • Botrytis cinerea (Gray Mold)

  • Helminthosporium sacchari

  • Pseudocercosporella herpotrichoides

  • Pyricularia oryzae (Rice Blast)

  • Rosellinia necatrix

  • Verticillium dahliae

Quantitative Efficacy Data

The following tables summarize the quantitative data on the fungicidal activity of this compound from various studies.

Table 1: In Vitro Fungicidal Activity of this compound against Various Plant Pathogens
Fungal SpeciesCommon DiseaseEC50 (µg/mL)
Podosphaera sp. (on cucumber leaf disks)Powdery MildewMIC: 0.4[4]
Botrytis cinereaGray Mold< 100[1][2]
Helminthosporium sacchariEyespot< 100[1][2]
Pseudocercosporella herpotrichoidesEyespot of cereals< 100[1][2]
Pyricularia oryzaeRice Blast< 100[1][2]
Rosellinia necatrixWhite Root Rot< 100[1][2]
Verticillium dahliaeVerticillium Wilt< 100[1][2]

Note: Specific EC50 values for the six pathogens with moderate sensitivity were reported in a supplemental table (Supplemental Table S2 in Ogawa et al., 2023) which could not be retrieved. The available information indicates EC50 values are below 100 µg/mL.[1][2]

Table 2: Preventive and Residual Activity of this compound against Cucumber Powdery Mildew (Podosphaera xanthii)
Concentration (µg/mL)Days After TreatmentControl Value (%)
6.30100[1]
12.5798.1[1]
251495.2[1]
Table 3: Curative Activity of this compound against Cucumber Powdery Mildew (Podosphaera xanthii)
Concentration (µg/mL)Time of Application (after inoculation)Control Value (%)
6.324 hours98.1[1][8]
12.52 days95.2[1][8]
Table 4: Effect of this compound on Lesion Expansion and Sporulation of Cucumber Powdery Mildew (Podosphaera xanthii)
Concentration (µg/mL)Lesion Expansion Control (%)Sporulation Control (%)
10095.2[1]High (data not specified)[1]
Table 5: Rainfastness of this compound against Cucumber Powdery Mildew (Podosphaera xanthii)
Concentration (µg/mL)Rainfall IntensityRainfall DurationControl Value (%)
2510 mm/hr1 hour> 95[1]
5010 mm/hr2 hours> 95[1]
10040 mm/hr6 hours> 90[1]
Table 6: Efficacy of this compound against Grapevine Powdery Mildew (Erysiphe necator) in Field Trials
Application Rate (g a.i./ha)Disease PressureEfficacy on LeavesEfficacy on Bunches
75ModerateGood control, similar to standards[1]Satisfactory[1]
90HighMore effective than standards[1]Excellent control[1]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a generalized procedure based on the methodology described by Ogawa et al. (2023)[1][2].

  • Pathogen Culture: Forty-two plant pathogenic fungi were maintained on potato sucrose agar (PSA) at 20°C in the dark.

  • Fungicide Preparation: The active ingredient of this compound is dissolved in acetone with a surfactant (e.g., 1% v/v Triton™ X-100) and then suspended in sterile distilled water to achieve a series of desired concentrations. The final acetone concentration should be kept constant across all treatments and the control.

  • Assay Procedure:

    • Mycelial discs (4 mm in diameter) are excised from the actively growing margin of the fungal cultures.

    • The mycelial discs are placed on PSA plates amended with different concentrations of this compound.

    • Control plates contain the same concentration of acetone and surfactant but no fungicide.

    • Plates are incubated at 20°C for 2-14 days, depending on the growth rate of the fungus.

  • Data Analysis:

    • The radial growth of the mycelium is measured.

    • The percentage of inhibition is calculated relative to the control.

    • EC50 and EC90 values (the concentrations inhibiting growth by 50% and 90%, respectively) are determined by probit analysis.

In Vivo Pot Tests for Powdery Mildew Control (Cucumber)

This protocol is a generalized procedure based on the methodology described by Ogawa et al. (2023)[1][2].

  • Plant Material: Cucumber seedlings (e.g., cv. ‘Nankyoku No. 2’) are grown in pots in a greenhouse.

  • Fungicide Application:

    • The SC formulation of this compound is suspended in water containing a surfactant (e.g., 0.2% v/v SHINDINE®).

    • The fungicide solution is sprayed onto the cucumber leaves until runoff using a laboratory-scale track sprayer.

  • Inoculation:

    • A conidial suspension of Podosphaera xanthii (e.g., 5.0×10^5 conidia/mL) is sprayed onto the leaves.

    • For preventive assays, inoculation is performed after fungicide application.

    • For curative assays, inoculation is performed before fungicide application.

  • Incubation and Evaluation:

    • Plants are incubated at 20°C under fluorescent light for 10-11 days.

    • Disease severity is assessed by visually observing the lesion areas on the leaves.

    • The control value is calculated based on the disease severity of the untreated, inoculated plants.

Mechanism of Action: Disruption of Actin Cytoskeleton

This compound's mode of action is the disruption of the actin cytoskeleton in fungal cells[4]. This leads to a cascade of events that ultimately inhibit fungal growth and development. The primary effect is the mislocalization of actin, which is crucial for polarized hyphal growth[4][7]. This disruption affects the transport of vesicles containing cell wall precursors and other essential components to the hyphal tip, resulting in abnormal hyphal morphology, including swelling and branching[4].

It is hypothesized that this compound may not directly interact with actin but rather with upstream signaling components that regulate actin organization, such as the Rho family of small GTPases (e.g., Rho, Rac, and Cdc42)[7][9][10]. These GTPases are key regulators of cell polarity and actin dynamics in fungi[10][11].

Visualizations

Signaling Pathway of this compound's Action

Pyriofenone_MoA cluster_cell Fungal Hyphal Tip cluster_effect Resulting Phenotype This compound This compound GTPases Rho GTPases (Rho, Rac, Cdc42) This compound->GTPases Inhibition/Misregulation Actin Actin Cytoskeleton (Polarized) GTPases->Actin Regulation DisruptedActin Disrupted Actin Localization GTPases->DisruptedActin Vesicles Vesicle Transport Actin->Vesicles Guidance Growth Polarized Hyphal Growth Vesicles->Growth Delivery of materials AbnormalGrowth Abnormal Hyphal Growth (Swelling, Branching) DisruptedActin->AbnormalGrowth

Caption: Proposed signaling pathway for this compound's fungicidal action.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Culture of Pathogenic Fungi A1 Inoculation of Agar with Fungal Mycelial Plugs P1->A1 P2 Preparation of This compound Stock Solutions P3 Preparation of Fungicide-Amended Agar P2->P3 P3->A1 A2 Incubation (20°C, 2-14 days) A1->A2 D1 Measure Radial Mycelial Growth A2->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine EC50/EC90 Values D2->D3

Caption: Workflow for in vitro evaluation of this compound's fungicidal efficacy.

Logical Relationship of this compound's Properties in Disease Control

logical_relationship cluster_properties This compound Properties cluster_outcomes Disease Control Outcomes Preventive Preventive Activity Infection Inhibition of Initial Infection Preventive->Infection Curative Curative Activity Spread Reduction of Disease Spread Curative->Spread Residual Residual Activity Protection Long-lasting Protection Residual->Protection Translaminar Translaminar Activity Coverage Improved Coverage Translaminar->Coverage Vapor Vapor Activity Vapor->Coverage EffectiveControl Effective Powdery Mildew Control Infection->EffectiveControl Spread->EffectiveControl Protection->EffectiveControl Coverage->EffectiveControl

References

Pyriofenone: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone chemical class, discovered and developed by Ishihara Sangyo Kaisha, Ltd.[1][2][3] It exhibits exceptional and specific activity against a wide range of powdery mildew species, addressing a critical need for new modes of action in fungicide resistance management.[1] This technical guide provides an in-depth overview of the discovery and development of this compound, its chemical synthesis, biological properties, and unique mode of action. Detailed experimental methodologies for key bioassays are described, and quantitative efficacy data are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important agricultural compound.

Introduction and Discovery

The widespread emergence of fungal strains resistant to existing classes of fungicides, such as benzimidazoles, demethylation inhibitors (DMIs), and strobilurins, has necessitated the discovery of new fungicidal compounds with novel modes of action.[1] In response to this challenge, Ishihara Sangyo Kaisha, Ltd. developed this compound (code name: IKF-309), a new fungicide based on a benzophenone moiety.[1] Marketed under trade names such as Property®, PROLIVO®, and Kusabi®, this compound was introduced in the Japanese market in 2013.[1] It is specifically designed for the control of powdery mildew on a variety of economically important crops, including cereals, grapes, and vegetables.[4][5]

Chemical Synthesis

This compound, with the chemical name (5-chloro-2-methoxy-4-methyl-3-pyridyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, is synthesized from methyl 2-chloro-4-methyl nicotinate. The synthesis involves a multi-step process, which is outlined below. While precise, industrial-scale protocols are proprietary, the key chemical transformations are well-documented.

Synthesis Pathway of this compound

G cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product Methyl 2-chloro-4-methyl nicotinate Methyl 2-chloro-4-methyl nicotinate Intermediate_1 Methyl 2-methoxy-4-methyl-5-chloronicotinate Methyl 2-chloro-4-methyl nicotinate->Intermediate_1 SNAr Reaction (Methoxylation) Intermediate_2 2-methoxy-4-methyl-5-chloronicotinic acid Intermediate_1->Intermediate_2 Selective Chlorination & Hydrolysis Intermediate_3 2-methoxy-4-methyl-5-chloronicotinoyl chloride Intermediate_2->Intermediate_3 Conversion to Acid Chloride This compound This compound Intermediate_3->this compound Friedel-Crafts Acylation with 3,4,5-trimethoxy-toluene

Caption: A simplified workflow of the key chemical reactions in the synthesis of this compound.

Biological Activity and Efficacy

This compound demonstrates a unique spectrum of biological activities, primarily targeting powdery mildew pathogens. It is characterized by excellent preventive, curative, and residual activity.[1][2] Furthermore, it exhibits translaminar movement within the plant tissue and vapor activity, which allows it to protect untreated areas and mitigate gaps in spray coverage.[1][2]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against various fungal pathogens.

Fungal SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference
Podosphaera xanthiiLeaf Disc AssayEC500.39 - 0.70[6]
Blumeria graminis f. sp. triticiMycelial GrowthComplete Inhibition1.6 - 100[2]
Botrytis cinereaMycelial GrowthEC50< 100[1][2]
Helminthosporium sacchariMycelial GrowthEC50< 100[1][2]
Pseudocercosporella herpotrichoidesMycelial GrowthEC50< 100[1][2]
Pyricularia oryzaeMycelial GrowthEC50< 100[1][2]
Rosellinia necatrixMycelial GrowthEC50< 100[1][2]
Verticillium dahliaeMycelial GrowthEC50< 100[1][2]
CropDiseaseAssay TypeActivity TypeEffective Concentration (µg/mL)Reference
CucumberPowdery MildewPot TestPreventive6.3[1][2]
CucumberPowdery MildewPot TestCurative (24h post-inoculation)6.3[1][2]
CucumberPowdery MildewPot TestCurative (48h post-inoculation)12.5[1][2]
CucumberPowdery MildewPot TestResidual (7 days)12.5[2]
CucumberPowdery MildewPot TestResidual (14 days)25[2]

Mechanism of Action

This compound has a novel mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under the code 50, which involves the disruption of actin function.[3] This unique mechanism means there is no cross-resistance with other existing classes of fungicides, making it a valuable tool for resistance management programs.[6]

The proposed mechanism involves the mislocalization of actin at the hyphal apex. This disruption of the actin cytoskeleton interferes with crucial cellular processes for fungal growth and pathogenesis, including:

  • Vesicular Transport: The transport of vesicles carrying essential materials for cell wall synthesis and membrane expansion to the growing hyphal tip is compromised.

  • Polar Growth: The disruption of targeted delivery of cellular components prevents the highly organized and directed growth (polar growth) of the fungal hyphae.

  • Morphogenesis: This leads to morphological abnormalities such as swollen, collapsed, and abnormally branched hyphae, ultimately inhibiting fungal development and infection.

Upstream signaling components, such as the Rho, Ras, or Rac GTPase families, which are known to regulate cellular polarity and the actin cytoskeleton, are hypothesized to be the primary targets of this compound.

Proposed Signaling Pathway of this compound's Action

G This compound This compound Upstream_Signaling Upstream Signaling (e.g., Rho/Ras/Rac GTPases) This compound->Upstream_Signaling Inhibits Actin_Localization Actin Localization at Hyphal Apex Upstream_Signaling->Actin_Localization Regulates Abnormal_Morphology Abnormal Hyphal Morphology (Swelling, Collapse, Branching) Upstream_Signaling->Abnormal_Morphology Disruption leads to Vesicular_Transport Vesicular Transport Actin_Localization->Vesicular_Transport Directs Cell_Wall_Synthesis Cell Wall/Membrane Synthesis at Apex Vesicular_Transport->Cell_Wall_Synthesis Enables Polar_Growth Polar Growth of Hyphae Cell_Wall_Synthesis->Polar_Growth Drives Infection_Progression Infection Progression Polar_Growth->Infection_Progression Leads to Abnormal_Morphology->Infection_Progression Inhibits

Caption: A conceptual diagram illustrating the proposed mechanism of action for this compound.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the efficacy of this compound.

In Vivo Pot Test for Powdery Mildew Control (Cucumber)

Objective: To assess the preventive, curative, and residual activity of this compound against cucumber powdery mildew (Podosphaera xanthii).

Materials:

  • Cucumber plants (e.g., cv. Nankyoku No. 2) at the first true-leaf stage.

  • This compound formulated as a suspension concentrate (SC).

  • Inoculum of Podosphaera xanthii conidia.

  • Hand sprayer.

  • Controlled environment greenhouse or growth chamber (20-25°C, >60% relative humidity).

Procedure:

  • Plant Preparation: Grow cucumber seedlings in pots until the first true leaf is fully expanded.

  • Fungicide Application:

    • Preventive: Spray the cucumber leaves with a graded series of this compound concentrations until runoff. Allow the foliage to dry completely before inoculation.

    • Curative: Inoculate the plants as described below. At specified time points post-inoculation (e.g., 24, 48, 72 hours), apply the this compound treatments.

    • Residual: Apply the this compound treatments and maintain the plants in the greenhouse for a specified period (e.g., 7 or 14 days) before inoculating.

  • Inoculation: Prepare a conidial suspension of P. xanthii (e.g., 1 x 10^5 conidia/mL) in sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20). Spray the suspension evenly onto the adaxial surface of the cucumber leaves.

  • Incubation: Place the treated and inoculated plants in a controlled environment conducive to powdery mildew development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-10 days), assess the disease severity on the treated leaves. This can be done visually by estimating the percentage of the leaf area covered by powdery mildew colonies or by using a disease rating scale (e.g., 0 = no disease, 5 = >50% leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to an untreated control.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of various fungal pathogens.

Materials:

  • Pure cultures of the test fungi.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • This compound, dissolved in a suitable solvent (e.g., acetone).

  • Sterile petri dishes.

  • Incubator.

Procedure:

  • Medium Preparation: Prepare PDA and autoclave. Cool the medium to approximately 45-50°C.

  • Fungicide Incorporation: Add appropriate volumes of a stock solution of this compound in a solvent to the molten PDA to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a young fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control. Determine the EC50 value (the concentration that inhibits growth by 50%) using probit analysis or other appropriate statistical methods.

Experimental Workflow for In Vitro Mycelial Growth Inhibition Assay

G Prepare_Media Prepare and Autoclave PDA Amend_Media Amend PDA with this compound (Graded Concentrations) Prepare_Media->Amend_Media Pour_Plates Pour Amended PDA into Petri Dishes Amend_Media->Pour_Plates Inoculate_Plates Inoculate with Fungal Mycelial Plugs Pour_Plates->Inoculate_Plates Incubate Incubate at Optimal Temperature Inoculate_Plates->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Analyze_Data Calculate % Inhibition and EC50 Measure_Growth->Analyze_Data

Caption: A flowchart outlining the key steps in an in vitro mycelial growth inhibition assay.

Conclusion

This compound represents a significant advancement in the management of powdery mildew diseases. Its novel mode of action, targeting the fungal actin cytoskeleton, provides a much-needed tool for combating fungicide resistance. The compound's excellent biological properties, including preventive, curative, and residual activity, coupled with its translaminar and vapor action, ensure robust performance in the field. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering valuable insights for researchers and professionals in the field of crop protection and drug development. Further research into the precise molecular interactions of this compound with its target proteins will undoubtedly enhance our understanding of its fungicidal activity and aid in the development of future crop protection solutions.

References

An In-depth Technical Guide on the Biological Activity of Pyriofenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a novel fungicide belonging to the aryl-phenyl ketone chemical class, specifically a benzoylpyridine derivative, developed by Ishihara Sangyo Kaisha, Ltd.[1][2] It is primarily utilized for the control of powdery mildew diseases on a variety of economically important crops, including cereals, grapes, and cucurbits.[1][3] this compound is distinguished by its unique mode of action, which imparts no cross-resistance to existing classes of fungicides, such as demethylation inhibitors (DMIs) or strobilurins.[4][5] This makes it a valuable tool in fungicide resistance management programs. The fungicide exhibits a range of biological properties, including preventive, curative, residual, translaminar, and vapor activities, ensuring comprehensive crop protection.[2][6]

Mechanism of Action: Disruption of Fungal Morphogenesis

This compound's fungicidal activity stems from a novel mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under Code 50.[1][5] The primary target is the disruption of actin cytoskeleton organization, which is critical for fungal cell polarity and morphogenesis.[1][5]

Hypothesized Mechanism:

Studies on Blumeria graminis (powdery mildew) have shown that this compound does not inhibit conidial germination but interferes with subsequent infection steps.[4][7] The proposed mechanism involves the following key events:

  • Actin Mislocalization: this compound induces the mislocalization of the actin cytoskeleton.[4][5] In healthy fungal hyphae, actin is concentrated at the hyphal apex, guiding the transport of vesicles containing cell wall synthesis materials.[4][5] this compound treatment causes this actin concentration to delocalize from the apex to the subapical region of the hyphae.[4]

  • Disrupted Vesicle Transport: The disorganization of the actin "scaffold" compromises the targeted transport of cytoplasmic vesicles to the growing hyphal tip.[4][5]

  • Abnormal Morphogenesis: This disruption in polar growth leads to a cascade of morphological abnormalities, including:[4][7]

    • Inhibition of haustorial formation, which is essential for nutrient uptake from the host plant.[4]

    • Shrunken and bifurcated (branched) hyphae.[4]

    • Formation of abnormal, multi-formed secondary appressoria.[4]

    • Irregular septation, leading to clubbed, conidia-like structures.[4]

  • Inhibition of Fungal Growth: Ultimately, the inability to maintain polarized growth and form proper infection structures results in the complete suppression of lesion development and sporulation, thereby halting the fungal life cycle.[4][7]

Histochemical analysis confirms that while actin localization is severely disrupted, microtubule orientation remains unaffected by this compound.[4][7] This specificity points to a targeted interaction with the actin regulatory pathway.

Pyriofenone_MoA Proposed Mechanism of Action of this compound cluster_0 Normal Fungal Hyphal Growth cluster_1 Effect of this compound Actin_at_Apex Actin Concentrated at Hyphal Apex Vesicle_Transport Polarized Vesicle Transport Actin_at_Apex->Vesicle_Transport Hyphal_Growth Normal Polarized Hyphal Growth Vesicle_Transport->Hyphal_Growth Disrupted_Transport Disrupted Vesicle Transport Infection Successful Host Infection Hyphal_Growth->Infection This compound This compound Actin_Mislocalization Actin Mislocalization (Delocalized from Apex) This compound->Actin_Mislocalization Actin_Mislocalization->Disrupted_Transport Abnormal_Morphogenesis Abnormal Morphogenesis (Swelling, Branching) Disrupted_Transport->Abnormal_Morphogenesis Growth_Inhibition Inhibition of Fungal Growth & Sporulation Abnormal_Morphogenesis->Growth_Inhibition

Caption: Proposed mechanism of this compound action on fungal hyphal growth.

Biological Activity and Fungicidal Spectrum

This compound's primary strength is its high efficacy against powdery mildew fungi (Erysiphales).[2] However, it also demonstrates moderate activity against a selection of other plant pathogenic fungi.

In Vitro Antifungal Activity

Mycelial growth-inhibition tests show that while most fungi are not strongly affected, this compound displays moderate efficacy against several pathogens.[2]

Table 1: In Vitro Mycelial Growth Inhibition by this compound

Fungal Species Efficacy Level EC₅₀ (µg/mL) Reference
Botrytis cinerea Moderate < 100 [2]
Helminthosporium sacchari Moderate < 100 [2]
Pseudocercosporella herpotrichoides Moderate < 100 [2]
Pyricularia oryzae (Rice Blast) Moderate < 100 [2]
Rosellinia necatrix Moderate < 100 [2]
Verticillium dahliae Moderate < 100 [2]

| Most other tested fungi | Low | > 100 (EC₉₀) |[2] |

In Vivo Antifungal Activity

Pot tests confirm this compound's specialized action against powdery mildew, with some activity observed against rice blast at higher concentrations.[2]

Table 2: In Vivo Efficacy of this compound in Pot Tests

Disease Pathogen Host Plant Efficacy Reference
Powdery Mildew Blumeria graminis f. sp. tritici Wheat Excellent [2][4]
Powdery Mildew Podosphaera xanthii Cucumber Excellent [2]
Rice Blast Pyricularia oryzae Rice Moderate (at high doses) [2]
Various other diseases* - Wheat, Cucumber, Tomato None Detected [2]

*Includes wheat glume blotch, brown rust, cucumber anthracnose, downy mildew, and tomato late blight.

Fungicidal Properties

This compound exhibits multiple properties that contribute to its robust performance under field conditions.[4]

Table 3: Summary of this compound's Fungicidal Properties on Powdery Mildew

Property Condition / Concentration Result Reference
Preventive Activity 6.3 µg/mL Excellent control on cucumber [2]
Curative Activity 6.3 µg/mL (applied 24h post-inoculation) Excellent control [2]
12.5 µg/mL (applied 48h post-inoculation) Excellent control [2]
Residual Activity 12.5 µg/mL (7 days post-treatment) Excellent control [2]
25 µg/mL (14 days post-treatment) Excellent control [2]
Lesion Expansion Curative application Strong suppression of lesion expansion [2][4]
Sporulation Curative application Effective control of sporulation [2][4]
Haustorial Formation 1.6 µg/mL Complete inhibition [4]
0.4 µg/mL Strong inhibition [4]
Mycelial Growth 1.6 - 100 µg/mL Complete inhibition [4]
Rainfastness 25-50 µg/mL (1-2 hr of light rain) Excellent activity [2]
Translaminar Activity Application to one leaf surface Good control on the opposite, untreated surface [2]

| Vapor Activity | 90 g a.i./ha | High inhibition rate on nearby untreated plants |[2] |

Experimental Protocols

The biological activity of this compound has been characterized using a range of standardized experimental methodologies.

Experimental_Workflow General Workflow for Fungicide Efficacy Testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo (Pot) Assays Prep_Media Prepare fungicide-amended growth media Inoculate_Fungi Inoculate with fungal mycelial plugs Prep_Media->Inoculate_Fungi Incubate Incubate under controlled conditions Inoculate_Fungi->Incubate Measure_Growth Measure mycelial growth diameter Incubate->Measure_Growth Calculate_EC50 Calculate EC₅₀/MIC values Measure_Growth->Calculate_EC50 Grow_Plants Grow host plants to specific stage Apply_Fungicide Apply this compound (Preventive/Curative) Grow_Plants->Apply_Fungicide Inoculate_Pathogen Inoculate with pathogen spores Apply_Fungicide->Inoculate_Pathogen Incubate_GH Incubate in greenhouse (controlled environment) Inoculate_Pathogen->Incubate_GH Assess_Disease Assess disease severity (% leaf area infected) Incubate_GH->Assess_Disease Calculate_Control Calculate % control value Assess_Disease->Calculate_Control

Caption: Generalized experimental workflow for in vitro and in vivo testing.

In Vitro Mycelial Growth-Inhibition Test

This assay determines the direct effect of the compound on fungal growth.

  • Preparation: The active ingredient of this compound is dissolved in a suitable solvent (e.g., acetone) and added to a molten agar growth medium (e.g., Potato Dextrose Agar) to achieve a range of final concentrations.

  • Inoculation: A small plug of actively growing mycelium from a pure fungal culture is placed in the center of each agar plate.

  • Incubation: Plates are incubated at a temperature optimal for the specific fungus (e.g., 20°C) for several days.[2]

  • Evaluation: The diameter of the fungal colony is measured. The growth inhibition is calculated relative to a control plate containing only the solvent.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) is determined from the dose-response curve.[5]

In Vivo Pot Tests for Preventive and Curative Activity

These assays evaluate the fungicide's performance on a host plant.

  • Plant Cultivation: Host plants (e.g., wheat or cucumber seedlings) are grown in pots under greenhouse conditions to a specified growth stage (e.g., first leaf stage).[2]

  • Fungicide Application: A suspension concentrate (SC) formulation of this compound is diluted in water, often with a surfactant, and sprayed onto the plant foliage using a laboratory-scale sprayer to ensure even coverage.[2]

  • Inoculation:

    • Preventive: Plants are inoculated with a suspension of fungal conidia (e.g., Podosphaera xanthii at 5.0×10⁵ conidia/mL) after the fungicide application has dried.[2]

    • Curative: Plants are first inoculated with the pathogen and then treated with this compound at specific time points (e.g., 1, 2, or 3 days) after inoculation.[2]

  • Incubation: Treated and inoculated plants are incubated in a controlled environment (e.g., 20°C with fluorescent light) for 7-11 days to allow for disease development.[2]

  • Assessment: Disease severity is visually assessed by determining the percentage of leaf area covered by lesions or mycelium in the treated plants compared to untreated control plants. The control value (%) is then calculated.[2]

Histochemical Analysis of Fungal Morphogenesis

This protocol is used to visualize the subcellular effects of the fungicide.

  • Treatment: Wheat leaves already infected with Blumeria graminis for 3 days are treated with this compound (e.g., 6 µg/mL).[4]

  • Incubation: Seedlings are incubated for an additional 4 days at 20°C.[4]

  • Staining: To visualize specific cellular components, fluorescent stains and immunofluorescence microscopy are employed:

    • β-glucan (Cell Wall): Stained with Fluorescent Brightener 28.[4]

    • Actin Cytoskeleton & Microtubules: Visualized using indirect immunofluorescence microscopy with specific anti-actin and anti-tubulin antibodies.[4]

  • Microscopy: Samples are observed under a fluorescence microscope or using techniques like Chilled Scanning Electron Microscopy (SEM) to document morphological and cytological changes.[4]

Conclusion

Preliminary studies robustly demonstrate that this compound is a highly effective and specialized fungicide for the control of powdery mildew. Its unique mode of action, centered on the disruption of the actin cytoskeleton and subsequent inhibition of fungal morphogenesis, distinguishes it from other commercial fungicides and minimizes the risk of cross-resistance.[4][5] The compound's comprehensive biological properties—including strong preventive, curative, and residual activity, coupled with translaminar and vapor action—ensure its excellent performance in diverse agricultural settings.[2] The detailed understanding of its biological activity and mechanism provides a solid foundation for its strategic deployment in integrated disease management programs and for further research into novel antifungal targets.

References

Initial Efficacy of Pyriofenone on Cucumber Powdery Mildew: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy trials of Pyriofenone, a novel fungicide for the control of cucumber powdery mildew caused by Podosphaera xanthii. The document synthesizes data from various studies, presenting quantitative results in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Executive Summary

This compound, a benzoylpyridine fungicide, has demonstrated significant efficacy against cucumber powdery mildew in a variety of laboratory and glasshouse trials.[1] It operates through a unique mode of action, disrupting the function of actin in fungal cells, a mechanism distinct from many existing fungicides.[2] This novel mode of action makes it a valuable tool for resistance management programs.[3] Key findings from initial trials indicate that this compound exhibits excellent preventive, curative, and residual activity.[4][5] Furthermore, its translaminar movement, vapor action, and high rainfastness contribute to its robust performance under various conditions.[2][4][6]

Quantitative Efficacy Data

The following tables summarize the quantitative data from various in-vivo pot tests evaluating the efficacy of this compound against cucumber powdery mildew.

Table 1: Preventive and Residual Activity of this compound [4]

Concentration (µg/mL)Application TimingControl Efficacy (%)
6.3PreventiveExcellent
12.57 Days After TreatmentExcellent
2514 Days After TreatmentExcellent

Table 2: Curative Activity of this compound [4][7]

Concentration (µg/mL)Application Timing (Post-Inoculation)Lesion Inhibition
6.324 hoursExcellent
12.52 daysExcellent
Not Specified3 daysNo inhibition

Table 3: Rainfastness of this compound [4][6]

Concentration (µg/mL)Rainfall SimulationControl Efficacy
2510 mm/hr for 1 hrExcellent
5010 mm/hr for 2 hrExcellent
10040 mm/hr (heavy) and continuous for up to 6 hrHigh

Table 4: Translaminar and Vapor Activity of this compound [2][7]

Activity TypeObservationOutcome
TranslaminarMovement from treated to untreated leaf surfacesEffective control of established infections
Vapor ActionInhibition of mildew on nearby untreated plantsMitigation of gaps in spray coverage

Experimental Protocols

The following protocols are synthesized from methodologies described in initial efficacy studies.

In-Vivo Pot Test for Preventive and Curative Efficacy

1. Plant Material and Growth Conditions:

  • Cucumber plants (cultivar not consistently specified, but a susceptible variety is used) are grown in pots containing a standard potting mix.

  • Plants are maintained in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 60% relative humidity, 12-hour photoperiod).[8]

  • Plants are typically used for experiments at the two-leaf stage.[8]

2. Inoculum Preparation and Inoculation:

  • Conidia of Podosphaera xanthii are collected from freshly infected cucumber leaves.

  • A conidial suspension is prepared in sterile distilled water, and the concentration is adjusted to a standard density (e.g., 7–8×10^5 conidia/mL).[8]

  • The suspension is sprayed uniformly onto the adaxial (upper) surface of the cucumber leaves until runoff.

3. Fungicide Application:

  • Preventive Assay: this compound solutions of varying concentrations are applied to the cucumber leaves 24 hours before inoculation with the powdery mildew pathogen.

  • Curative Assay: this compound solutions are applied at different time intervals (e.g., 24 hours, 48 hours, 72 hours) after inoculation.[4]

  • A control group is treated with a blank solution (e.g., water or a formulation blank).

4. Disease Assessment:

  • After a set incubation period (typically 7-10 days), the severity of powdery mildew is assessed.

  • Disease severity is often rated on a scale, for example, a 0-9 scale where 0 indicates no symptoms and 9 indicates over 80% of the leaf area is covered with mildew.

  • The percentage of disease control is calculated relative to the untreated control.

5. Statistical Analysis:

  • Data are typically subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

  • Means are often separated using tests such as Duncan's Multiple Range Test.

Visualizations

Proposed Mechanism of Action of this compound

cluster_fungal_cell Fungal Hyphal Tip This compound This compound Mislocalization Actin Mislocalization This compound->Mislocalization Induces Actin Actin Cytoskeleton HyphalGrowth Normal Polarized Hyphal Growth Actin->HyphalGrowth Enables Vesicles Vesicles with Cell Wall Material Vesicles->HyphalGrowth Contributes to DisruptedTransport Disrupted Vesicle Transport Mislocalization->DisruptedTransport Leads to AbnormalGrowth Abnormal Swelling & Branching of Hyphae DisruptedTransport->AbnormalGrowth Results in

Caption: Proposed mechanism of this compound action on fungal hyphal growth.

Experimental Workflow for In-Vivo Pot Test

cluster_treatments Treatment Application start Start grow_plants Grow Cucumber Plants to Two-Leaf Stage start->grow_plants prepare_inoculum Prepare P. xanthii Conidial Suspension grow_plants->prepare_inoculum apply_preventive Preventive: Apply this compound prepare_inoculum->apply_preventive inoculate_curative Curative: Inoculate with Powdery Mildew prepare_inoculum->inoculate_curative inoculate_preventive Inoculate with Powdery Mildew apply_preventive->inoculate_preventive incubate Incubate Plants (7-10 days) inoculate_preventive->incubate apply_curative Apply this compound Post-Inoculation inoculate_curative->apply_curative apply_curative->incubate assess_disease Assess Disease Severity incubate->assess_disease analyze_data Analyze Data & Calculate Efficacy assess_disease->analyze_data end End analyze_data->end

Caption: Workflow for in-vivo preventive and curative efficacy trials.

References

Molecular Target Identification for Pyriofenone in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone class, demonstrating high efficacy against powdery mildew fungi. Its primary mode of action, as defined by the Fungicide Resistance Action Committee (FRAC), is the disruption of actin/myosin/fimbrin function, placing it in FRAC Group 50.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular target identification of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated biological pathways. The core mechanism involves the mislocalization of the actin cytoskeleton, leading to severe defects in fungal growth, morphology, and pathogenicity. While the direct interaction with actin is the primary hypothesis, potential upstream effects on signaling pathways, such as Rho GTPase and the Cell Wall Integrity (CWI) pathway, as well as a possible secondary interaction with Major Facilitator Superfamily (MFS) transporters, are discussed as areas for further investigation.

Primary Molecular Target: The Fungal Actin Cytoskeleton

The primary molecular target of this compound in fungi is the actin cytoskeleton. This is supported by cytological studies observing morphological changes in fungal hyphae upon treatment.

Mechanism of Action

This compound is hypothesized to induce the mislocalization of actin from the hyphal apex.[2] In normal fungal growth, the subcellular localization of actin at the hyphal tip is crucial for polar growth. Vesicles containing essential materials for cell wall synthesis and expansion are transported along actin cables to the apex. This compound disrupts this process, leading to:

  • Disrupted Apical Transport: The mislocalization of actin filaments prevents the efficient transport of vesicles to the growing hyphal tip.

  • Abnormal Hyphal Morphology: This disruption results in characteristic morphological changes, including swelling, collapse, and abnormal branching of hyphal tips.[2]

  • Inhibition of Infection-Related Processes: this compound has been shown to inhibit various stages of the infection process, including appressoria formation, haustorial formation, and mycelial growth.[5]

Quantitative Efficacy Data

The efficacy of this compound has been quantified against various fungal pathogens. The following tables summarize key findings from different studies.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

Fungal SpeciesAssay TypeEC50 / MIC (µg/mL)Reference
Blumeria graminis f. sp. triticiMycelial Growth Inhibition0.4 (nearly 90% control)[5]
Blumeria graminis f. sp. triticiSporulation Inhibition0.4 (nearly eradicated)[5]
Podosphaera xanthiiMycelial Growth Inhibition (MIC)0.4[2]
Botrytis cinereaMycelial Growth Inhibition< 100[1][6]
Helminthosporium sacchariMycelial Growth Inhibition< 100[1][6]
Pseudocercosporella herpotrichoidesMycelial Growth Inhibition< 100[1][6]
Pyricularia oryzaeMycelial Growth Inhibition< 100[1][6]
Rosellinia necatrixMycelial Growth Inhibition< 100[1][6]
Verticillium dahliaeMycelial Growth Inhibition< 100[1][6]

Table 2: Preventive and Curative Activity of this compound on Cucumber Powdery Mildew

Activity TypeConcentration (µg/mL)% ControlReference
Preventive6.3Excellent[1][6]
Residual (7 days)12.5Excellent[1][6]
Residual (14 days)25Excellent[1][6]
Curative (24 hr post-inoculation)6.3Excellent[1]
Curative (2 days post-inoculation)12.5Excellent[1]

Hypothesized Upstream Signaling Pathways

While the direct impact of this compound is on the actin cytoskeleton, it is plausible that this disruption is a consequence of interference with upstream signaling pathways that regulate actin dynamics.

Rho GTPase Signaling

Rho GTPases are key regulators of cell polarity and actin organization in fungi. It is speculated that this compound may influence upstream cellular components such as Rho, Ras, or Rac GTPases.[5] These small G-proteins are critical for orchestrating the assembly and dynamics of the actin cytoskeleton at the hyphal tip. Disruption of Rho GTPase signaling could lead to the observed actin mislocalization and subsequent morphological defects.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is another crucial signaling cascade in fungi that responds to cell wall stress and regulates cell wall biogenesis and morphogenesis. As this compound's disruption of vesicle transport would inevitably affect the delivery of cell wall components, it is possible that the CWI pathway is activated as a stress response. However, direct evidence of this compound's interaction with components of the CWI pathway is currently lacking.

Potential Secondary Target: Major Facilitator Superfamily (MFS) Transporters

Some studies have suggested a potential interaction of this compound with Major Facilitator Superfamily (MFS) transporters. These transporters are involved in the movement of a wide range of substrates across cellular membranes. While the primary mode of action is attributed to actin disruption, an interaction with MFS transporters could contribute to the overall antifungal activity, potentially by affecting cellular transport processes or by being involved in the efflux of the fungicide itself. Further research is needed to validate this hypothesis.

Experimental Protocols

Visualization of Fungal Actin Cytoskeleton

Objective: To observe the effect of this compound on the localization and organization of the actin cytoskeleton in fungal hyphae.

Methodology: Fluorescence Microscopy with Fluorescently Labeled Phalloidin

This protocol is adapted from general fungal actin staining procedures.

Materials:

  • Fungal culture grown to the desired stage.

  • This compound stock solution.

  • Fixative solution (e.g., 3.7% formaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).

  • Phosphate-buffered saline (PBS).

  • Antifade mounting medium.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Treatment: Treat fungal cultures with a desired concentration of this compound for a specified duration. Include an untreated control.

  • Fixation: Harvest fungal mycelia and fix them in 3.7% formaldehyde in PBS for 30-60 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS to remove the fixative.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the cells with a solution of fluorescently labeled phalloidin (typically 1-5 µM in PBS) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS to remove unbound phalloidin.

  • Mounting: Resuspend the stained mycelia in a small volume of PBS and mount on a microscope slide with an antifade mounting medium.

  • Visualization: Observe the samples under a fluorescence microscope. Compare the actin organization in this compound-treated and control cells. Look for evidence of actin mislocalization, aggregation, or disruption of actin cables.

Rho GTPase Activation Assay

Objective: To investigate the hypothesis that this compound affects the activity of Rho GTPases.

Methodology: G-LISA™ Activation Assay (Colorimetric)

This is a general protocol for a commercially available assay that can be adapted for fungal cell lysates.

Materials:

  • Fungal culture.

  • This compound stock solution.

  • Lysis buffer.

  • G-LISA™ kit specific for the Rho GTPase of interest (e.g., RhoA, Rac1, Cdc42).

  • Protein quantification assay (e.g., BCA assay).

  • Microplate reader.

Procedure:

  • Treatment: Treat fungal cultures with this compound.

  • Cell Lysis: Harvest and lyse the fungal cells according to the G-LISA™ kit instructions to obtain protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay: Perform the G-LISA™ assay according to the manufacturer's protocol. This typically involves adding the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein, followed by incubation, washing, and addition of a primary antibody specific for the Rho GTPase.

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are then added.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: The amount of active, GTP-bound Rho GTPase is proportional to the colorimetric signal. Compare the levels of active Rho GTPase in this compound-treated versus control cells.

Visualizations

Experimental_Workflow_Target_ID cluster_in_vitro In Vitro Studies cluster_assays Assays cluster_hypothesis_testing Hypothesis Testing cluster_data_analysis Data Analysis & Conclusion fungal_culture Fungal Culture pyriofenone_treatment This compound Treatment fungal_culture->pyriofenone_treatment control Untreated Control fungal_culture->control growth_inhibition Mycelial Growth Inhibition Assay pyriofenone_treatment->growth_inhibition morphology_analysis Morphological Analysis (Microscopy) pyriofenone_treatment->morphology_analysis control->growth_inhibition control->morphology_analysis quant_data Quantitative Data (EC50, MIC) growth_inhibition->quant_data actin_staining Actin Staining (Fluorescence Microscopy) morphology_analysis->actin_staining qual_data Qualitative Data (Phenotypes) actin_staining->qual_data rho_gtpase_assay Rho GTPase Activation Assay target_id Molecular Target Identification rho_gtpase_assay->target_id mfs_transporter_assay MFS Transporter Interaction Assay mfs_transporter_assay->target_id quant_data->target_id qual_data->rho_gtpase_assay qual_data->mfs_transporter_assay qual_data->target_id

Fig. 1: Experimental workflow for this compound's molecular target identification.

Pyriofenone_MoA cluster_upstream Hypothesized Upstream Effects cluster_primary_target Primary Molecular Target cluster_downstream Downstream Cellular Effects This compound This compound Rho_GTPase Rho GTPase Signaling This compound->Rho_GTPase Indirect Effect? Actin Actin Cytoskeleton This compound->Actin Direct Interaction? Rho_GTPase->Actin Actin_Mislocalization Actin Mislocalization at Hyphal Apex Actin->Actin_Mislocalization Vesicle_Transport Disrupted Vesicle Transport Actin_Mislocalization->Vesicle_Transport Morphology Abnormal Hyphal Morphology (Swelling, Branching, Collapse) Vesicle_Transport->Morphology Growth_Inhibition Inhibition of Fungal Growth & Pathogenicity Morphology->Growth_Inhibition

Fig. 2: Proposed mechanism of action of this compound in fungi.

Conclusion

The primary molecular target of this compound in fungi is the actin cytoskeleton. By inducing the mislocalization of actin at the hyphal apex, this compound effectively disrupts polar growth, leading to significant morphological abnormalities and the inhibition of fungal development and pathogenicity. While the precise molecular interaction with actin or its regulatory proteins is an area of ongoing research, the downstream consequences are well-documented. Future investigations should focus on elucidating the potential role of upstream signaling pathways, such as Rho GTPase and the CWI pathway, in mediating the effects of this compound. Furthermore, the hypothesized interaction with MFS transporters warrants further experimental validation to provide a complete picture of this compound's antifungal mode of action. This detailed understanding is crucial for the effective and sustainable use of this fungicide in disease management strategies.

References

Environmental Fate and Behavior of Pyriofenone in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a fungicide belonging to the aryl phenyl ketone class, effective against powdery mildew on a variety of crops.[1] Its mode of action involves the disruption of actin/myosin/fimbrin function in fungi.[1] Understanding the environmental fate and behavior of this compound in soil and water is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation, transformation, and mobility of this compound in these two critical environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(5-chloro-2-methoxy-4-methyl-3-pyridyl)(2,3,4-trimethoxy-6-methylphenyl)methanone[1]
CAS Registry No.688046-61-9[1]
Molecular FormulaC₁₈H₂₀ClNO₅[1]
Molecular Mass365.8 g/mol [1]
Water Solubility1.56 mg/L (20 °C)[2]
Vapor Pressure1.9 x 10⁻⁶ Pa (25 °C)[2]
log Kₒw3.2[3]
Dissociation Constant (pKa)No dissociation occurs in aqueous solutions in the pH range of 1.0 to 12.9.[1]

Environmental Fate in Soil

The fate of this compound in the soil environment is governed by a combination of biotic and abiotic processes, including microbial degradation, adsorption, and leaching.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is subject to microbial degradation. The typical aerobic soil metabolism half-life (DT₅₀) has been reported to be approximately 72.6 days, indicating that it is moderately persistent in soil.[4]

The primary degradation pathway in soil is believed to involve the demethylation of the methoxy groups on both the phenyl and pyridyl rings, a process analogous to the metabolism observed in lactating goats.[1] This results in the formation of several hydroxylated metabolites.

Table 2: Aerobic Soil Metabolism of this compound

ParameterValueReference
Aerobic Soil DT₅₀ (typical)72.6 days[4]
Major Degradation ProcessMicrobial Demethylation[1]
Adsorption and Leaching

With a log Kₒw of 3.2, this compound is expected to have a moderate potential for adsorption to soil organic matter.[3] This adsorption reduces its mobility in the soil column and its potential to leach into groundwater. Studies have shown that this compound residues tend to remain in the upper soil layers.

Environmental Fate in Water

In the aquatic environment, the primary degradation pathways for this compound are hydrolysis and photolysis.

Hydrolysis

This compound is stable to hydrolysis in sterile aqueous buffer solutions at pH 4, 7, and 9 under dark conditions at 50°C, simulating conditions relevant to food processing.[1] This suggests that abiotic hydrolysis is not a major degradation pathway under typical environmental conditions.

Table 3: Hydrolytic Degradation of this compound

pHTemperature (°C)ResultReference
4.0, 7.0, 9.050Stable[1]
Aqueous Photolysis

This compound is susceptible to degradation by sunlight in aqueous environments. The photolysis half-life (DT₅₀) in sterile water under artificial light equivalent to spring sunlight at 40°N is approximately 25 ± 2 °C.[1] In natural river water, the DT₅₀ is around 33 days, while in purified water it is approximately 54 days.[1]

Table 4: Aqueous Photolysis of this compound

Water TypeConditionDT₅₀Reference
Sterile WaterArtificial Sunlight (40°N spring equivalent), 25±2 °CNot specified, but photolysis occurs[1]
Natural River WaterNot specified33 days[1]
Purified WaterNot specified54 days[1]

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water based on available data.

This compound This compound Metabolite1 2-Methoxy Demethyl this compound (2MDPM) This compound->Metabolite1 O-demethylation Metabolite2 3-Hydroxy Demethyl this compound (3-HDPM) This compound->Metabolite2 O-demethylation Metabolite3 4-Hydroxy Demethyl this compound (4-HDPM) This compound->Metabolite3 O-demethylation Further_Degradation Further Degradation Products (e.g., ring cleavage) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation Bound_Residues Bound Residues Further_Degradation->Bound_Residues

Proposed degradation pathway of this compound in soil.

This compound This compound Photodegradation Photolysis This compound->Photodegradation Hydrolysis Hydrolysis This compound->Hydrolysis Photoproducts Photodegradation Products (e.g., cleavage of ether linkage, hydroxylation) Photodegradation->Photoproducts Hydrolysis_Products Hydrolysis Products (Demethylated derivatives) Hydrolysis->Hydrolysis_Products

Degradation processes of this compound in water.

Experimental Protocols

The following sections detail the typical methodologies used to assess the environmental fate of this compound, based on internationally recognized guidelines.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

  • Test System: At least three different soil types are selected to represent a range of properties (e.g., pH, organic carbon content, texture). The soil is sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

  • Test Substance: ¹⁴C-labeled this compound (labeled on the phenyl or pyridyl ring) is applied to the soil samples at a concentration relevant to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) in a flow-through system that allows for the trapping of volatile degradation products like ¹⁴CO₂.

  • Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

  • Analysis:

    • Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water).

    • The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

    • The identity of major metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Non-extractable (bound) residues are quantified by combusting the soil residue and measuring the evolved ¹⁴CO₂.

    • Volatile traps are analyzed to determine the extent of mineralization.

  • Data Analysis: The degradation kinetics of this compound and its major metabolites are determined to calculate DT₅₀ and DT₉₀ values.

Start Select & Prepare Soil Samples Application Apply ¹⁴C-Pyriofenone Start->Application Incubation Incubate in Dark, Controlled Temp. Application->Incubation Trapping Trap Volatiles (¹⁴CO₂) Incubation->Trapping Sampling Periodic Soil Sampling Incubation->Sampling Quantification Quantify Parent, Metabolites, Bound Residues & ¹⁴CO₂ Trapping->Quantification Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & LC-MS/MS Analysis Extraction->Analysis Analysis->Quantification Data_Analysis Calculate Degradation Kinetics (DT₅₀) Quantification->Data_Analysis End Determine Degradation Pathway Data_Analysis->End

Workflow for an aerobic soil metabolism study.
Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance: A known concentration of this compound is added to each buffer solution. To facilitate analysis and establish a mass balance, ¹⁴C-labeled this compound is often used.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C for an initial tier, followed by lower, environmentally relevant temperatures if hydrolysis is observed).

  • Sampling: Aliquots of the solutions are taken at various time intervals.

  • Analysis: The concentration of this compound and any potential hydrolysis products in the samples is determined by a suitable analytical method, such as HPLC.

  • Data Analysis: The rate of hydrolysis is determined, and if significant, the half-life (DT₅₀) is calculated for each pH.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate and pathway of direct photolysis of this compound in water.

Methodology:

  • Test System: Sterile, buffered aqueous solutions or natural water samples are used.

  • Test Substance: ¹⁴C-labeled this compound is added to the aqueous solutions.

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to differentiate between photolytic and other degradation processes. The temperature is maintained at a constant, environmentally relevant level.

  • Sampling: Samples are collected from both the irradiated and dark control solutions at various time intervals.

  • Analysis: The samples are analyzed using HPLC to quantify this compound and its photoproducts. LC-MS/MS is used to identify the major photoproducts.

  • Data Analysis: The photolysis rate constant and the half-life (DT₅₀) of this compound are calculated. A quantum yield may also be determined to allow for the estimation of photolysis rates under different environmental conditions.

Conclusion

This compound is moderately persistent in soil, with aerobic microbial degradation being the primary dissipation pathway, proceeding through demethylation. Its moderate adsorption to soil limits its leaching potential. In water, this compound is stable to hydrolysis but is susceptible to photodegradation. The comprehensive data presented in this guide, including degradation rates, proposed pathways, and standardized experimental protocols, provides a critical resource for researchers and professionals involved in the environmental risk assessment and stewardship of this fungicide. Further research to definitively identify all degradation products in soil and water would enhance the completeness of the environmental fate profile of this compound.

References

Toxicological Profile of Pyriofenone for Risk Assessment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a systemic fungicide belonging to the aryl phenyl ketone class. It is primarily used to control powdery mildew on a variety of crops.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound, intended to support risk assessment for researchers, scientists, and drug development professionals. The information herein is a synthesis of data from regulatory agency evaluations and scientific studies, focusing on quantitative toxicological endpoints, experimental methodologies, and relevant biological pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that this compound is rapidly absorbed and subsequently excreted, primarily through the feces via biliary excretion.[2] The metabolism of this compound involves hydroxylation and demethylation, followed by glucuronide conjugation. The major metabolites identified are 3HDPM-glucuronide and 4HDPM-glucuronide in bile.[2] Unchanged this compound is a major component found in feces.[2] The highest tissue concentrations of radioactivity following administration were observed in the liver and kidneys.[2]

Below is a diagram illustrating the ADME pathway of this compound in rats.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Intake Oral Intake Systemic Circulation Systemic Circulation Oral Intake->Systemic Circulation GI Tract Liver Liver Systemic Circulation->Liver Kidneys Kidneys Systemic Circulation->Kidneys Systemic Circulation->Kidneys Minor Route Other Tissues Other Tissues Systemic Circulation->Other Tissues This compound This compound Liver->this compound Urine Urine Kidneys->Urine Minor Route Hydroxylation/Demethylation Hydroxylation/Demethylation This compound->Hydroxylation/Demethylation Metabolites (3HDPM, 4HDPM) Metabolites (3HDPM, 4HDPM) Hydroxylation/Demethylation->Metabolites (3HDPM, 4HDPM) Glucuronide Conjugation Glucuronide Conjugation Bile Bile Glucuronide Conjugation->Bile Metabolites (3HDPM, 4HDPM)->Glucuronide Conjugation Feces Feces Bile->Feces Primary Route

Caption: ADME pathway of this compound in rats.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3][4] It is not a skin irritant or sensitizer and is minimally irritating to the eyes.[5][6]

Study Type Species Route Endpoint Value (mg/kg bw or mg/L) Toxicity Category Reference
Acute OralRatOralLD50> 2000III[1][6]
Acute DermalRatDermalLD50> 2000III[1][6]
Acute InhalationRatInhalationLC50> 5.18IV[6]
Eye IrritationRabbitOcular-Minimally IrritatingIV[5][6]
Dermal IrritationRabbitDermal-Non-irritatingIV[6]
Dermal SensitizationMouseDermal-Not a sensitizer-[6]

Experimental Protocols: Acute toxicity studies are generally conducted in accordance with OECD Test Guidelines. For example, the acute oral toxicity study (OECD 425) typically involves administering the test substance to a small number of rats at a limit dose of 2000 mg/kg body weight.[7] Animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Dermal and inhalation studies follow similar principles, adapted for the specific route of exposure.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in rats, mice, and dogs have identified the liver, kidneys, and cecum as the primary target organs.[1][8]

Study Type Species Duration NOAEL (mg/kg bw/day) LOAEL (mg/kg bw/day) Key Effects at LOAEL Reference
Subchronic OralRat90-day61150Increased cecum weight.[1][8][1][8]
Chronic OralRat2-year9.146Increased incidence of chronic nephropathy in females.[1][8][1][8]

Experimental Protocols: Chronic toxicity studies, such as the 2-year rat study (OECD 452), involve the daily administration of the test substance in the diet to groups of male and female rats.[9] Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues.

Carcinogenicity

Study Type Species Duration Result Reference
CarcinogenicityRat2-yearNo evidence of carcinogenicity.[12][12]
CarcinogenicityMouse78-weekNo evidence of carcinogenicity.[12][12]

Experimental Protocols: Carcinogenicity bioassays (e.g., OECD 451) are long-term studies, typically lasting 18-24 months in mice and 24 months in rats.[9] The design is similar to chronic toxicity studies but with a primary focus on the detection of neoplastic lesions.

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[2][8]

Assay Type Test System Result Reference
Bacterial Reverse Mutation Assay (Ames test)S. typhimurium & E. coliNegative[2]
In vitro Mammalian Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsNegative[2]
In vitro Mammalian Cell Gene Mutation TestMouse Lymphoma L5178Y cellsNegative[2]
In vivo Mammalian Erythrocyte Micronucleus TestMouse bone marrowNegative[2]

Experimental Protocols: The standard battery of genotoxicity tests follows OECD guidelines.[13] The Ames test (OECD 471) assesses the ability of a substance to induce mutations in bacterial strains.[13] In vitro mammalian cell assays (e.g., OECD 473 for chromosome aberrations) evaluate chromosomal damage in cultured mammalian cells.[14] The in vivo micronucleus test (OECD 474) assesses chromosomal damage in the bone marrow of rodents.

Reproductive and Developmental Toxicity

This compound did not show evidence of reproductive toxicity in a two-generation study in rats.[2] No developmental toxicity was observed in rats, and in rabbits, abortions were noted at a high dose that also caused maternal toxicity.[1][11] There was no evidence of increased susceptibility of fetuses or offspring.[10]

Study Type Species NOAEL (mg/kg bw/day) LOAEL (mg/kg bw/day) Key Effects Reference
Two-Generation ReproductionRatParental: 47.8, Offspring: 257, Reproductive: 257Parental: 257Altered hematological parameters and changes in organ weights in parental animals.[2]
DevelopmentalRatMaternal: 30, Developmental: 1000 (highest dose tested)Maternal: 300Increased liver and cecum weights in dams.[2]
DevelopmentalRabbitMaternal & Developmental: 1000 (highest dose tested)-Abortions at 300 mg/kg/day were associated with maternal toxicity.[1][11][1][2][11]

Experimental Protocols: The two-generation reproductive toxicity study (OECD 416) involves exposing male and female rats to the test substance for two generations.[15] Endpoints evaluated include reproductive performance of the parental animals and the growth, viability, and development of the offspring. Developmental toxicity studies (OECD 414) involve dosing pregnant animals during the period of organogenesis and examining the dams and fetuses for adverse effects.[16]

Experimental and Assessment Workflows

The toxicological evaluation of a substance like this compound follows a structured workflow, beginning with fundamental tests and progressing to more complex, long-term studies.

Toxicology_Workflow cluster_in_vitro In Vitro / Acute Assessment cluster_subchronic Subchronic Assessment cluster_chronic Chronic / Specialized Assessment cluster_risk Risk Assessment Genotoxicity Assays Genotoxicity Assays 90-Day Rodent Study 90-Day Rodent Study Genotoxicity Assays->90-Day Rodent Study Acute Toxicity Acute Toxicity Acute Toxicity->90-Day Rodent Study Chronic Toxicity / Carcinogenicity Chronic Toxicity / Carcinogenicity 90-Day Rodent Study->Chronic Toxicity / Carcinogenicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity 90-Day Rodent Study->Reproductive & Developmental Toxicity 90-Day Non-Rodent Study 90-Day Non-Rodent Study 90-Day Non-Rodent Study->Chronic Toxicity / Carcinogenicity Risk Characterization Risk Characterization Chronic Toxicity / Carcinogenicity->Risk Characterization Reproductive & Developmental Toxicity->Risk Characterization

Caption: Generalized workflow for toxicological risk assessment.

Conclusion

This compound demonstrates a low order of acute toxicity and is not genotoxic or carcinogenic in rodent studies. The primary target organs upon repeated exposure are the liver, kidneys, and cecum. No primary reproductive or developmental toxicity has been identified at doses that are not maternally toxic. The established No Observed Adverse Effect Levels (NOAELs) from the comprehensive toxicological database are utilized by regulatory agencies to establish acceptable daily intakes and to conduct human health risk assessments. This technical guide provides a foundational understanding of the toxicological profile of this compound for informed decision-making in research and professional settings.

References

Methodological & Application

Application Note and Protocol: Quantification of Pyriofenone in Crops using HPLC-UVD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the quantification of the fungicide pyriofenone in various crop matrices using High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD). The described methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis. The protocol covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic separation and quantification. Method performance characteristics, including linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ), are summarized from published data to guide laboratory validation.

Introduction

This compound is an aryl phenyl ketone fungicide used to control powdery mildew on a variety of crops, including fruits and vegetables.[1][2] Its mode of action involves the inhibition of actin/myosin/fimbrin function in fungi.[1] Regulatory monitoring of this compound residues in agricultural products is essential to ensure food safety and compliance with established Maximum Residue Limits (MRLs). High-Performance Liquid Chromatography with UV detection is a robust and widely accessible analytical technique for the quantification of pesticide residues in complex matrices.[3][4] This application note details a reliable HPLC-UVD method for the determination of this compound residues in crops.

Principle

The method involves the extraction of this compound from a homogenized crop sample into an organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then injected into an HPLC system. This compound is separated from other components on a C18 reversed-phase column and detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm Syringe filters

Equipment
  • High-performance liquid chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Homogenizer (e.g., blender, knife mill)

  • Centrifuge capable of ≥4000 rpm

  • Vortex mixer

  • Analytical balance

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

Sample Preparation (Modified QuEChERS Method)

A generalized QuEChERS (EN 15662) protocol is described below and should be validated for the specific crop matrix.

  • Homogenization: Weigh a representative portion of the crop sample (e.g., 10-15 g) into a blender or grinder and homogenize until a uniform paste is obtained. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. For samples with high pigment content (e.g., leafy greens, dark berries), GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UVD analysis.

HPLC-UVD Analysis

The following are typical starting conditions and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70:30 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 220 nm
Run Time ~10 minutes (adjust as needed for peak elution)
Calibration

Prepare a series of this compound standard solutions in acetonitrile (e.g., 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should be verified (r² > 0.99).

Data Presentation

The following tables summarize the quantitative performance data for the HPLC-UVD method for this compound analysis based on published literature.[3][4]

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range0.05 - 5.0 mg/kg[3][4]
Correlation Coefficient (r²)> 0.999[3][4]
Limit of Detection (LOD)0.01 mg/kg[3][4]
Limit of Quantification (LOQ)0.05 mg/kg[3][4]

Table 2: Recovery and Precision Data in Various Crop Matrices

Crop MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Korean Melon0.0599.53.2[3][4]
0.596.72.3[3][4]
Pepper0.0592.44.5[3][4]
0.590.13.8[3][4]
Potato0.0585.36.4[3][4]
0.582.65.1[3][4]
Mandarin0.0572.85.8[3][4]
0.578.94.7[3][4]
Soybean0.0588.94.1[3][4]
0.591.23.5[3][4]
Hulled Rice0.0581.75.2[3][4]
0.584.54.9[3][4]

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in crops.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reagents Key Reagents sample Crop Sample homogenize Homogenization sample->homogenize extraction Acetonitrile Extraction (QuEChERS Salts) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA/C18/MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration (0.45 µm) centrifuge2->filter Supernatant hplc HPLC-UVD Analysis filter->hplc quantification Quantification (Calibration Curve) hplc->quantification standards This compound Standard standards->hplc solvents Acetonitrile solvents->extraction

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-UVD method, coupled with a modified QuEChERS sample preparation protocol, provides a reliable and sensitive approach for the quantification of this compound residues in a variety of crop matrices. The method demonstrates good linearity, recovery, and precision, making it suitable for routine monitoring and food safety applications. Laboratories should perform in-house validation to ensure the method meets their specific requirements for different crop types.

References

Laboratory protocol for Pyriofenone application on leaf assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Pyriofenone Leaf Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a fungicide belonging to the aryl phenyl ketone class, known for its high efficacy against powdery mildew on a variety of crops.[1][2][3] Its unique mode of action involves the disruption of the actin cytoskeleton in fungal cells, placing it in the Fungicide Resistance Action Committee (FRAC) Group 50.[4][5] This mechanism inhibits critical stages of fungal infection, including the formation of appressoria (structures for penetration) and haustoria (structures for nutrient uptake), as well as subsequent mycelial growth and sporulation.[6][7] this compound exhibits no cross-resistance with other existing fungicides, making it a valuable tool in resistance management programs.[4][6] These protocols detail the application of this compound in laboratory leaf assays to evaluate its preventive and curative activities.

Experimental Protocols

Protocol 1: Whole Leaf Assay for Preventive and Curative Efficacy

This protocol is adapted from studies on Blumeria graminis f. sp. tritici on wheat leaves and can be modified for other pathosystems like cucumber powdery mildew.[2][6] It assesses the efficacy of this compound when applied before (preventive) or after (curative) fungal inoculation.

Materials:

  • This compound formulation (e.g., 180 g/L or 300 g/L Suspension Concentrate).[2][6]

  • Healthy, susceptible host plants (e.g., wheat seedlings, cv. Norin 61).[6]

  • Powdery mildew conidia for inoculation.[6]

  • Surfactant (e.g., SHINDINE® or Tween-20).[6][8]

  • Deionized water.

  • Laboratory handgun sprayer or track sprayer.[2][6]

  • Thermostatic chamber or greenhouse with controlled temperature (e.g., 20°C).[6]

  • Microscope for morphological analysis.

Reagent Preparation (this compound Solution):

  • Prepare a stock solution of this compound in an appropriate solvent if using a technical grade compound. For suspension concentrate (SC) formulations, they can be directly diluted.

  • Create a series of working solutions by dissolving this compound in deionized water to achieve the desired final concentrations (e.g., 0.1, 0.4, 1.6, 6.3, 12.5, 25 µg/mL).[2][6]

  • Add a surfactant to the final spray solutions at a concentration of 0.1-0.2% (v/v) to ensure uniform coverage on the leaf surface.[6][8]

  • Prepare a control solution containing only water and the surfactant.

Experimental Procedure:

A. Preventive Application:

  • Arrange healthy wheat seedlings with their first leaves positioned horizontally.[6]

  • Apply the prepared this compound solutions (and control solution) to the leaves using a handgun sprayer until runoff (e.g., 20 mL/0.2 m²).[6]

  • Allow the treated leaves to dry completely.

  • 24 hours after treatment, inoculate the leaves by dusting them with fresh conidia of Blumeria graminis.[2]

  • Incubate the seedlings at 20°C in a thermostatic chamber for 7-10 days.[6]

B. Curative Application:

  • Inoculate healthy wheat seedlings with Blumeria graminis conidia as described above.

  • Incubate the inoculated plants for a set period to allow infection to establish (e.g., 24 hours, 2 days, or 3 days).[2][6]

  • Apply the this compound solutions (and control solution) to the infected leaves.[6]

  • Return the seedlings to the incubation chamber at 20°C for an additional 4-7 days.[6]

Data Collection and Analysis:

  • Visual Assessment: Visually determine the fungicidal activity by observing the lesion areas on the leaves.[2]

  • Microscopic Examination:

    • Observe the effect of this compound on different stages of the infection process, such as conidial germination, appressorial formation, and haustorial formation.[6]

    • For curative assays, assess the inhibition of lesion expansion and sporulation.[6] Note any morphological changes to the fungus, such as shrunken hyphae or abnormal conidiophores.[6]

  • Quantification: Calculate the percentage of inhibition for each concentration compared to the untreated control.

Protocol 2: Leaf Disc Bioassay for Fungicide Sensitivity

This bioassay is a standard method for testing the sensitivity of fungal isolates to fungicides and is particularly useful for resistance monitoring.[4][9]

Materials:

  • Host plant seedlings (e.g., cucumber or melon).[9][10]

  • This compound solutions at various concentrations (e.g., 0.05 to 100 ppm).[4]

  • Water agar (1.5-2.0%).

  • Sterile Petri dishes (60 or 90 mm).[11]

  • Cork borer (e.g., 9 mm diameter).[10]

  • Forceps.

  • Fungal inoculum (conidial suspension or dry spores).[9][10]

  • Growth chamber with controlled temperature (e.g., 25°C) and photoperiod (e.g., 12-hr).[10]

Experimental Procedure:

  • Leaf Treatment: Spray young, healthy seedlings at the cotyledon or first-leaf stage with the different this compound concentrations. Allow the leaves to dry.[9]

  • Disc Excision: The next day, use a sterile cork borer to cut leaf discs from the treated cotyledons or leaves.[9]

  • Plating: Prepare Petri dishes with water agar. Using sterile forceps, place 5 leaf discs on the agar surface in each dish, adaxial (upper) side up.[9][10]

  • Inoculation: Inoculate the center of each leaf disc by transferring spores from a culture or by applying a small droplet (e.g., 10 µL) of a conidial suspension.[9][10]

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber at ~25°C with a 12-hour photoperiod.[10]

  • Assessment: After 10-14 days, assess the severity of powdery mildew on each disc.[9] This can be done by visually estimating the percentage of the disc area covered by mycelial growth and sporulation.[9][12]

  • Analysis: An isolate is often considered resistant or insensitive if it can grow and sporulate on the treated discs.[9] The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration that prevents visible growth.[4]

Data Presentation

Quantitative data from dose-response experiments should be summarized for clear interpretation.

Table 1: Effect of Preventive this compound Application on Powdery Mildew Infection

This compound Concentration (µg/mL) Inhibition of Haustorial Formation (%) Inhibition of Mycelial Growth (%) Disease Severity (%)
0 (Control) 0 0 95
0.1 No significant inhibition < 10 90
0.4 ~50% ~90% 15
1.6 100% 100% 0
6.3 100% 100% 0

Data are hypothetical, based on trends reported in the literature.[2][6]

Table 2: Curative Activity of this compound on Established Powdery Mildew Lesions

This compound Concentration (µg/mL) Time of Application (Days Post-Inoculation) Inhibition of Lesion Expansion (%) Inhibition of Sporulation (%)
0 (Control) N/A 0 0
6.3 1 > 90% > 95%
12.5 2 > 90% > 95%
25.0 3 < 50% ~70%

Data are hypothetical, based on trends reported in the literature.[2][6]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Inoculation cluster_eval Phase 3: Incubation & Evaluation p1 Prepare this compound Dilutions & Control t1 Spray Seedlings with This compound Solutions p1->t1 p2 Grow Host Plants (e.g., Cucumber) p2->t1 t2 Excise Leaf Discs (24h post-treatment) t1->t2 t3 Place Discs on Water Agar Plates t2->t3 t4 Inoculate Disc Center with Fungal Spores t3->t4 e1 Incubate Plates (10-14 days, 25°C) t4->e1 e2 Assess Disease Severity (% Area with Mycelia) e1->e2 e3 Determine MIC or Resistance Level e2->e3 mode_of_action cluster_fungus Fungal Pathogen Action cluster_this compound This compound Intervention spore Conidia on Leaf Surface germ Germination & Appressorium Formation spore->germ haustorium Haustorium Formation in Host Cell germ->haustorium growth Mycelial Growth & Sporulation haustorium->growth block Infection Blocked pyrio This compound actin Disrupts Actin Cytoskeleton pyrio->actin actin->germ Inhibits actin->haustorium Strongly Inhibits actin->growth Inhibits

References

Preparation and storage of Pyriofenone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a fungicide belonging to the aryl phenyl ketone class, primarily utilized for the control of powdery mildew on a variety of crops.[1][2] Its unique mode of action involves the disruption of actin cytoskeleton organization in fungi, making it an important tool in fungicide resistance management.[3][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable results in research and development settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
CAS Number 688046-61-9[5]
Molecular Formula C₁₈H₂₀ClNO₅[5]
Molecular Weight 365.81 g/mol [5]
Appearance White crystalline powder[1]
Water Solubility 1.56 mg/L (at 20°C)[3]
Solubility in Organic Solvents Moderate to high solubility. Specific data for DMSO and ethanol is not readily available. A structurally similar compound, Pyriproxyfen, has a reported solubility of approximately 25 mg/mL in DMSO and 15 mg/mL in ethanol.[6] It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific application.[7]

Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The same procedure can be adapted for other solvents like ethanol, bearing in mind the potential differences in solubility.

Materials
  • This compound powder (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol
  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 10 mmol/L x 0.001 L x 365.81 g/mol = 3.6581 mg

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 3.66 mg of this compound powder into the tube. Record the exact weight.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

      • Volume (mL) = [Mass (mg) / 365.81 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed out exactly 3.66 mg of this compound, you would add 1.0 mL of DMSO.

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Preparation Workflow Diagram

G cluster_prep Stock Solution Preparation start Start calculate Calculate Mass of this compound start->calculate 10 mM in 1 mL weigh Weigh this compound Powder calculate->weigh Target: 3.66 mg add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Recommended Temperature aliquot->store end_prep End store->end_prep

Caption: Workflow for the preparation of a 10 mM this compound stock solution in DMSO.

Storage and Stability

Proper storage of this compound and its stock solutions is critical to maintain its integrity and activity over time.

FormStorage ConditionStability
Solid Powder Short-term (days to weeks): Dry, dark, at 0-4°C. Long-term (months to years): Dry, dark, at -20°C.The solid form is stable for over two years if stored correctly.[5]
Stock Solutions (in DMSO or Ethanol) Short-term (days to weeks): 0-4°C. Long-term (months): -20°C. Avoid repeated freeze-thaw cycles.Solutions are generally stable for several months when stored at -20°C. It is recommended to prepare fresh dilutions for experiments from the frozen stock.

Mechanism of Action: Disruption of Fungal Actin Cytoskeleton

This compound exerts its antifungal effect by targeting the actin cytoskeleton, a critical component for various cellular processes in fungi.[3] This disruption leads to a cascade of events that ultimately inhibit fungal growth and infection.

The proposed mechanism involves:

  • Actin Mislocalization: this compound is hypothesized to induce the mislocalization of actin from the hyphal apex.[3]

  • Disruption of Vesicular Transport: The proper localization of actin is essential for the transport of vesicles containing enzymes and materials required for cell wall synthesis and polarized growth.

  • Inhibition of Hyphal Growth: The disruption of this transport system leads to abnormal hyphal morphology, including swelling, collapse, and branching of the hyphal tips, which ultimately halts the growth of the fungus.[3]

  • Inhibition of Infection Structures: By disrupting polarized growth, this compound effectively inhibits the formation of appressoria and the subsequent penetration of hyphae into plant cells.[2]

Signaling Pathway Diagram

G cluster_pathway This compound's Mode of Action This compound This compound actin Actin Cytoskeleton (at Hyphal Apex) This compound->actin vesicles Vesicular Transport (Cell Wall Components) actin->vesicles Disrupts inhibition Inhibition of Fungal Growth and Pathogenicity growth Polarized Hyphal Growth vesicles->growth infection Infection Structure Formation (Appressoria, Hyphae) growth->infection

Caption: Proposed mechanism of action of this compound, leading to the inhibition of fungal growth.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Pyriofenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a novel fungicide belonging to the benzoylpyridine chemical class, developed by Ishihara Sangyo Kaisha, Ltd.[1] It is particularly effective against powdery mildew fungi on a variety of crops, including grapes, cereals, and cucurbits.[2][3] this compound exhibits both protective and curative properties, making it a versatile tool for integrated pest management strategies.[2][4] Its unique mode of action minimizes the risk of cross-resistance with other existing fungicides.[3]

Mechanism of Action

This compound's primary mode of action is the disruption of actin dynamics within the fungal cell.[5] Specifically, it is hypothesized to induce the mislocalization of actin from the hyphal apex. This disruption of the actin cytoskeleton interferes with crucial cellular processes, including:

  • Vesicle Transport: The transport of vesicles carrying essential materials for cell wall synthesis to the growing hyphal tip is impeded.

  • Polar Growth: The disruption of apical transport leads to abnormal hyphal morphology, including swelling, collapse, and irregular branching of the hyphal tips.[5]

  • Infection Process Inhibition: this compound effectively halts multiple stages of the infection process, including hyphal growth, appressoria formation, and conidia formation, thereby preventing secondary infections.[1][5]

This mechanism, classified under FRAC (Fungicide Resistance Action Committee) Code 50, is distinct from other major fungicide classes, indicating a low probability of cross-resistance.[5]

Spectrum of Antifungal Activity

This compound demonstrates high efficacy against a range of powdery mildew species. While its primary application is for the control of powdery mildew, in vitro studies have shown moderate activity against other plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of this compound against Various Fungi

Fungal SpeciesActivity MetricConcentration (µg/mL)Reference
Podosphaera sp.MIC0.4[5]
Lasiodiplodia theobromaeEC500.428[4]
Botrytis cinereaEC50< 100[5]
Helminthosporium sacchariEC50< 100[5]
Pseudocercosporella herpotrichoidesEC50< 100[5]
Pyricularia oryzaeEC50< 100[5]
Rosellinia necatrixEC50< 100[5]
Verticillium dahliaeEC50< 100[5]
42 other tested fungiEC90> 100[5]

Note: MIC (Minimum Inhibitory Concentration), EC50 (Half-maximal Effective Concentration), EC90 (90% Effective Concentration).

Experimental Protocols

The following are detailed protocols for assessing the in vitro antifungal activity of this compound. These protocols are based on established methodologies for antifungal susceptibility testing.

Protocol 1: Agar Dilution Method for MIC Determination

This protocol is adapted from standard agar dilution methods and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Fungal isolates of interest

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a final concentration of 10,000 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Agar Plates:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the molten agar to cool to 45-50°C in a water bath.

  • Prepare a series of this compound dilutions in sterile distilled water from the stock solution.

  • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4, 12.5, 25, 50, and 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the agar.

  • Prepare a control plate containing only PDA and a solvent control plate containing PDA with the same concentration of DMSO as the test plates.

  • Pour approximately 20 mL of the agar mixture into each sterile petri dish and allow it to solidify at room temperature.

4. Inoculum Preparation:

  • Culture the fungal isolates on PDA plates for 7-14 days at 25-28°C, or until sufficient sporulation is observed.

  • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial suspension concentration to 1 x 10^6 conidia/mL using a hemocytometer.

5. Inoculation and Incubation:

  • Spot-inoculate 10 µL of the conidial suspension onto the surface of the prepared agar plates.

  • Allow the inoculum spots to dry at room temperature in a laminar flow hood.

  • Incubate the plates at 25-28°C for 3-7 days, or until growth in the control plate is adequate.

6. Data Analysis:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

  • Record the MIC for each fungal isolate.

experimental_workflow_agar_dilution prep_stock Prepare this compound Stock Solution (in DMSO) add_pyrio Add this compound Dilutions to Molten PDA prep_stock->add_pyrio prep_agar Prepare and Autoclave Potato Dextrose Agar (PDA) cool_agar Cool Molten Agar to 45-50°C prep_agar->cool_agar cool_agar->add_pyrio pour_plates Pour Agar into Petri Dishes add_pyrio->pour_plates inoculate Spot-Inoculate Agar Plates pour_plates->inoculate prep_inoculum Prepare Fungal Inoculum (Conidial Suspension) prep_inoculum->inoculate incubate Incubate Plates (3-7 days at 25-28°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Agar Dilution Method Workflow
Protocol 2: Microscopic Observation of Morphological Changes

This protocol allows for the qualitative assessment of this compound's effect on fungal hyphal morphology.

1. Materials:

  • Fungal isolates cultured on PDA

  • Sterile microscope slides and coverslips

  • Sterile distilled water or a suitable buffer

  • This compound solution at a predetermined concentration (e.g., at or above the MIC)

  • Lactophenol cotton blue stain

  • Light microscope with imaging capabilities

2. Experimental Procedure:

  • Place a small block of PDA (approximately 1 cm x 1 cm) on a sterile microscope slide.

  • Inoculate the four sides of the agar block with the fungal isolate.

  • Place a sterile coverslip on top of the agar block.

  • Add a few drops of sterile distilled water to the bottom of a sterile petri dish and place the slide inside to create a humid chamber.

  • Incubate at 25-28°C until hyphae have grown on the slide.

  • Once sufficient growth is observed, remove the slide from the petri dish.

  • Gently remove the agar block.

  • Add a drop of this compound solution (at the desired concentration) to the hyphae on the slide and cover with a new coverslip. For control, use a slide treated with the solvent only.

  • Incubate for a further 24-48 hours in the humid chamber.

  • After incubation, add a drop of lactophenol cotton blue stain to the edge of the coverslip and allow it to diffuse.

  • Observe the hyphal morphology under a light microscope at various magnifications (e.g., 100x, 400x).

  • Document any changes in hyphal structure, such as swelling, branching abnormalities, or lysis, by taking photomicrographs.

Visualization of Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to the disruption of fungal cell growth.

mechanism_of_action cluster_normal Normal Hyphal Growth cluster_this compound Effect of this compound actin_apex Actin Localization at Hyphal Apex vesicle_transport Vesicle Transport to Apex actin_apex->vesicle_transport cell_wall_synthesis Cell Wall Synthesis at Apex vesicle_transport->cell_wall_synthesis polar_growth Polarized Hyphal Growth cell_wall_synthesis->polar_growth This compound This compound actin_mislocalization Actin Mislocalization This compound->actin_mislocalization Induces disrupted_transport Disrupted Vesicle Transport actin_mislocalization->disrupted_transport abnormal_morphology Abnormal Morphology (Swelling, Collapse, Branching) disrupted_transport->abnormal_morphology growth_inhibition Inhibition of Fungal Growth abnormal_morphology->growth_inhibition

Proposed Mechanism of this compound

References

Application Note: Determination of Pyriofenone in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Pyriofenone in environmental samples, specifically soil and water. The protocol employs a straightforward extraction and cleanup procedure, followed by detection using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. This method provides high sensitivity and selectivity, making it suitable for residue analysis and environmental monitoring of this compound.

Introduction

This compound is a fungicide used to control powdery mildew on various crops.[1] Its potential for runoff into water bodies and persistence in soil necessitates reliable analytical methods for monitoring its presence in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides in complex matrices due to its high selectivity and sensitivity.[2] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound in soil and water samples.

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation [3]

  • Collect water samples in amber glass bottles.

  • Measure 10 mL of the water sample into a 22-mL clear glass vial.

  • For fortified samples, spike with the appropriate concentration of this compound standard solution.

  • Add 10 mL of acetonitrile to each sample.

  • Shake the vials by hand for approximately 5 seconds.

  • The samples are now ready for LC-MS/MS analysis.

1.2. Soil Sample Preparation (Extraction) [4][5]

  • Weigh approximately 12.8 g of the soil sample into a 50-mL polypropylene centrifuge tube.

  • Add 37.2 mL of an extraction solvent mixture of acetonitrile, HPLC grade water, and hydrochloric acid (800:200:5 v/v/v).

  • Shake the samples on a laboratory shaker for 30 minutes.

  • Centrifuge the samples for 10 minutes at approximately 3000 rpm.

  • Transfer an aliquot of 4 mL of the supernatant into a separate container.

  • Add 20 mL of HPLC grade water to the aliquot.

1.3. Solid Phase Extraction (SPE) Cleanup for Soil Extracts [5]

  • Condition a Waters Oasis HLB SPE cartridge (60 mg) by washing with 5 mL of methanol followed by 5 mL of HPLC water.

  • Load the diluted extract from step 1.2.6 onto the SPE cartridge.

  • Apply vacuum to draw the sample through the cartridge and then dry the cartridge. Discard the eluent.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile into a 10-mL volumetric flask.

  • Bring the volume in the flask to 10 mL with HPLC water and mix well.

  • The sample is now ready for LC-MS/MS analysis. For samples with high expected concentrations, a 20x dilution with acetonitrile/HPLC water (1:1) may be necessary before analysis.[5]

A popular alternative for sample preparation in pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[6][7][8]

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

  • HPLC System: Agilent 1290 Infinity II LC or equivalent[9]

  • Column: Agilent ZORBAX RRHD Eclipse XDB-C18, 2.1 × 100 mm, 1.8 µm or equivalent[9]

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate[10]

  • Mobile Phase B: Methanol[11]

  • Gradient: Refer to specific instrument methods for optimal gradient conditions.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 40 °C

2.2. Mass Spectrometry (MS/MS) Conditions

  • MS System: Agilent 6546 LC/Q-TOF or a triple quadrupole mass spectrometer[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 366.0[4][5]

  • Product Ions (m/z):

    • Quantitation: 184.3[4][5]

    • Confirmation: 209.3[4][5]

  • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method for the analysis of this compound in environmental samples.

MatrixFortification Level (mg/kg or µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (mg/kg or µg/L)Limit of Detection (LOD) (mg/kg or µg/L)Reference
Sandy Loam Soil0.00170-120≤200.0010.0005[4]
Sandy Loam Soil0.170-120≤200.0010.0005[4]
Surface Water0.05 µg/L95.83.30.05 µg/L0.02 µg/L[3]
Surface Water0.5 µg/L99.12.50.05 µg/L0.02 µg/L[3]
Drinking Water0.05 µg/L97.42.90.05 µg/L0.02 µg/L[3]
Drinking Water0.5 µg/L99.81.80.05 µg/L0.02 µg/L[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Environmental Sample (Soil or Water) extraction Extraction (Acetonitrile/Water/Acid for Soil) (Acetonitrile for Water) sample->extraction cleanup Cleanup (SPE for Soil Extract) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep lc_params LC Parameter Optimization method_dev->lc_params ms_params MS/MS Parameter Optimization method_dev->ms_params validation Method Validation sample_prep->validation extraction Extraction Solvent sample_prep->extraction cleanup Cleanup Technique (SPE, d-SPE) sample_prep->cleanup lc_params->validation column Column Chemistry lc_params->column mobile_phase Mobile Phase Composition lc_params->mobile_phase ms_params->validation transitions MRM Transitions ms_params->transitions collision_energy Collision Energy ms_params->collision_energy linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy sensitivity LOD & LOQ validation->sensitivity

Caption: Key steps in LC-MS/MS method development.

References

Standard Operating Procedure for the Extraction and Quantification of Pyriofenone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyriofenone is a fungicide belonging to the aryl phenyl ketone class, effective against powdery mildew on a variety of crops.[1] Its mode of action involves the disruption of the actin cytoskeleton in fungi, a mechanism categorized under FRAC Code 50.[1] This document provides a comprehensive standard operating procedure (SOP) for the extraction of this compound from plant materials and its subsequent quantification using high-performance liquid chromatography (HPLC). The protocol is designed to be a reliable and reproducible method for residue analysis and research purposes.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative data associated with the described analytical methods for this compound.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
This compound0.01 mg/kg0.05 mg/kgAgricultural Products (general)[2]
This compound-0.01 mg/kgGrape, Strawberry, Blueberry, Blackberry, Kiwi, Cucumber, Summer Squash, Cantaloupe[3]

Table 2: Recovery Rates of this compound from Various Plant Matrices

Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Korean Melon0.0599.53.2[2]
0.596.72.3[2]
Pepper0.0596.24.1[2]
0.593.82.8[2]
Potato0.0572.86.4[2]
0.585.35.5[2]
Mandarin0.0588.93.7[2]
0.592.12.9[2]
Soybean0.0585.44.5[2]
0.589.63.1[2]
Hulled Rice0.0590.13.9[2]
0.594.32.6[2]
Wheat Straw-96-[3]
Tomato Foliage-136-[3]
Grapes-115-[3]

Experimental Protocols

This section details two distinct methodologies for the extraction of this compound from plant material: a standard liquid-liquid extraction and a QuEChERS-based method.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for this compound residue analysis.[3]

1. Sample Preparation: 1.1. Weigh a representative sample of the plant material (e.g., 10-20 g of homogenized fruit or foliage). 1.2. For dry samples, it may be necessary to rehydrate by adding a specific volume of purified water. 1.3. Homogenize the sample using a high-speed blender or grinder. For leafy materials or fruits with peels, it is recommended to homogenize with dry ice to prevent enzymatic degradation.[3]

2. Extraction: 2.1. Transfer the homogenized sample to a suitable centrifuge tube or flask. 2.2. Add the extraction solvent. The choice of solvent and its ratio to water depends on the matrix:

  • For fruit samples: Use acetonitrile/water (4:1, v/v).[3]
  • For foliage samples: Use acetonitrile/water (1:1, v/v).[3] 2.3. A typical solvent-to-sample ratio is 5:1 to 10:1 (e.g., 100 mL of solvent for 10-20 g of sample).[2] 2.4. Shake vigorously for 30 minutes using a mechanical shaker.[2] 2.5. Centrifuge the mixture at a sufficient speed (e.g., 3000-5000 rpm) for 10-15 minutes to separate the solid and liquid phases.[3] 2.6. Decant and collect the supernatant (the acetonitrile/water extract). 2.7. Repeat the extraction process (steps 2.2 to 2.6) two more times with fresh solvent for exhaustive extraction.[3] 2.8. Combine the supernatants from all three extractions.

3. Liquid-Liquid Partitioning and Cleanup: 3.1. To the combined extract, add dichloromethane for liquid-liquid partitioning.[2] The volume of dichloromethane should be approximately half the volume of the acetonitrile extract. 3.2. Shake the mixture vigorously for 1-2 minutes and allow the layers to separate. 3.3. Collect the lower dichloromethane layer, which now contains the this compound. 3.4. For further purification, pass the dichloromethane extract through a silica cartridge.[2] 3.5. Elute the this compound from the cartridge with a suitable solvent mixture, such as n-hexane/ethyl acetate. 3.6. Evaporate the purified extract to dryness under a gentle stream of nitrogen. 3.7. Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water) for HPLC analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for pesticide residue analysis.[4][5]

1. Sample Preparation: 1.1. Weigh 10-15 g of the homogenized plant material into a 50 mL centrifuge tube.[6]

2. Extraction and Partitioning: 2.1. Add 10-15 mL of acetonitrile to the centrifuge tube.[6] 2.2. Add the appropriate QuEChERS extraction salts. For the AOAC 2007.01 method, this typically includes magnesium sulfate, sodium chloride, and sodium citrate.[5] 2.3. Cap the tube and shake vigorously for 1 minute. 2.4. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 3.1. Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube. 3.2. The d-SPE tube contains a sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences. Magnesium sulfate is also included to remove residual water.[5] 3.3. Vortex the d-SPE tube for 30 seconds. 3.4. Centrifuge at a high speed for 5 minutes. 3.5. The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.

Analytical Quantification: HPLC-UV

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 30-40 °C.[7][8]

  • Detection Wavelength: 220-240 nm.[7][8]

Quantification:

Quantification is performed by comparing the peak area of this compound in the sample extract to a calibration curve constructed from a series of this compound standards of known concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Protocol 1: Liquid-Liquid Extraction cluster_quechers Protocol 2: QuEChERS cluster_analysis Analysis start Plant Material homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh lle_extract Extraction with Acetonitrile/Water weigh->lle_extract quechers_extract Extraction with Acetonitrile & Salts weigh->quechers_extract lle_partition Partitioning with Dichloromethane lle_extract->lle_partition lle_cleanup Silica Cartridge Cleanup lle_partition->lle_cleanup lle_concentrate Evaporation & Reconstitution lle_cleanup->lle_concentrate analysis HPLC-UV Quantification lle_concentrate->analysis LLE Extract quechers_dspe d-SPE Cleanup quechers_extract->quechers_dspe quechers_dspe->analysis QuEChERS Extract

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_fungus Fungal Cell This compound This compound actin Actin Cytoskeleton This compound->actin Inhibits (Mislocalization) vesicles Vesicle Transport actin->vesicles Directs disrupted_growth Disrupted Hyphal Growth (Swelling, Branching) actin->disrupted_growth hyphal_growth Normal Hyphal Growth vesicles->hyphal_growth Enables

Caption: Mode of action of this compound on the fungal actin cytoskeleton.

References

Designing Field Trials to Evaluate Pyriofenone Efficacy and Persistence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for designing and conducting field trials to evaluate the efficacy and persistence of Pyriofenone, a fungicide targeting powdery mildew. The following sections offer comprehensive methodologies for trial setup, data collection, and analysis to ensure robust and reliable results.

Introduction to this compound

This compound is an aryl phenyl ketone fungicide that is effective against powdery mildew on a variety of crops.[1][2] Its unique mode of action involves the disruption of actin/myosin/fimbrin function, categorized under FRAC Code 50.[1][3] This mechanism inhibits multiple stages of the fungal life cycle, including hyphal growth, appressoria formation, and conidia formation, thereby preventing secondary infections.[3] this compound exhibits translaminar movement and vapor action, which allows it to control powdery mildew even in areas with incomplete spray coverage.[3][4][5] It is formulated as a suspension concentrate (SC), typically containing 300 g of the active ingredient per liter.[6]

Field Trial Design for Efficacy Evaluation

A well-designed field trial is crucial for accurately assessing the performance of this compound. The following protocol is based on the principles of Good Experimental Practice (GEP) to ensure data quality and comparability.

Experimental Setup

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

  • Plot Size: Small plots, typically ranging from 20m² to 60m², are suitable for fungicide efficacy trials.[7] For row crops, plots should be wide enough to accommodate the application equipment, often the width of a sprayer boom.

  • Replication: A minimum of three to four replications per treatment is essential to provide statistical power.[8]

  • Treatments:

    • Untreated Control: This is a critical component to determine the baseline level of disease pressure.

    • This compound: Applied at various rates to determine the minimum effective dose. Proposed rates could be 0.5x, 0.75x, 1x, and 2x the recommended application rate.

    • Standard Fungicide: A currently registered and effective fungicide for powdery mildew control should be included for comparison.

  • Randomization: Treatments should be randomly assigned within each block to avoid systematic bias.

Application of Treatments
  • Timing: Applications should be made based on the disease development stage, crop growth stage, or a pre-determined calendar schedule. Both preventative and curative application timings should be investigated.

  • Equipment: Use calibrated spray equipment to ensure accurate and uniform application of the treatments. Record all application parameters, including spray volume, pressure, and nozzle type.

  • Buffer Zones: Maintain adequate buffer zones between plots to prevent spray drift.

Data Collection: Efficacy Assessment
  • Disease Severity: Assess powdery mildew severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale. Several scales can be used, including:

    • 0-5 Scale: Where 0 represents no disease and 5 represents heavy infection.

    • Percentage Scale: Visually estimate the percentage of leaf area covered by powdery mildew.[1] Pictorial disease severity keys can aid in accurate and consistent assessments.

  • Phytotoxicity: Observe and record any signs of crop injury, such as chlorosis, necrosis, or stunting, at each assessment interval.

  • Yield: At the end of the trial, harvest the marketable portion of the crop from the center rows of each plot to avoid edge effects. Record the total weight and assess the quality of the harvested produce.

Data Analysis

Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments. If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Data Presentation: Efficacy

Table 1: Efficacy of this compound against Powdery Mildew on Grapes

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Percent Disease ControlYield ( kg/ha )
Untreated Control065.4 a-5,230 c
This compound6015.2 b76.87,850 b
This compound908.7 c86.78,520 a
This compound1107.9 c87.98,610 a
Standard Fungicide(Standard Rate)10.5 c83.98,340 a

Means in the same column followed by the same letter are not significantly different (P > 0.05).

Field Trial Design for Persistence Evaluation

Understanding the persistence of this compound in the environment is crucial for assessing its long-term impact.

Experimental Setup

The experimental design for the persistence study can be integrated into the efficacy trial. Soil and plant samples will be collected from the same plots at specified intervals.

Sampling Protocol
  • Timing: Collect soil samples before the first application (baseline), and at regular intervals after the final application (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Procedure: In each plot, collect 10-15 soil cores from the top 15 cm of soil in a "W" or "Z" pattern.[3] Combine the cores to form a composite sample for each plot.

  • Handling: Place the composite soil sample in a labeled bag, and store it in a cool, dark place, preferably frozen, until analysis to prevent degradation of the residues.

  • Timing: Collect plant tissue samples (leaves, stems, and fruit) at various intervals after application, corresponding to pre-harvest intervals and at the time of harvest.

  • Procedure: From each plot, randomly collect a representative sample of the desired plant tissue. For example, collect 20-30 leaves from different plants.

  • Handling: Place plant samples in labeled bags and freeze them immediately to halt metabolic processes that could degrade the fungicide residues.

Residue Analysis
  • Extraction:

    • Soil: A common extraction method for pesticide residues in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses acetonitrile for extraction followed by a cleanup step with dispersive solid-phase extraction (dSPE).

    • Plant Tissue: The QuEChERS method is also widely used for extracting pesticide residues from various plant matrices.

  • Analytical Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying this compound residues in soil and plant extracts.[9][10]

Data Presentation: Persistence

Table 2: Persistence of this compound in Soil and Plant Tissues

Days After Last ApplicationSoil Residue (mg/kg)Leaf Residue (mg/kg)Fruit Residue (mg/kg)
00.255.80.5
70.183.20.2
140.121.50.1
300.080.7<0.01
600.040.2<0.01
900.02<0.01<0.01

Visualizations

G cluster_0 Field Trial Workflow A 1. Site Selection & Preparation B 2. Experimental Design (Randomized Complete Block) A->B C 3. Plot Layout & Marking B->C D 4. Treatment Application (this compound, Control, Standard) C->D E 5. Data Collection (Efficacy & Persistence) D->E F 6. Sample Processing & Analysis E->F G 7. Statistical Analysis F->G H 8. Reporting & Interpretation G->H

Caption: Workflow for this compound Field Trials.

G cluster_1 This compound Mode of Action This compound This compound Application Actin Actin/Myosin/Fimbrin Function This compound->Actin Inhibits HyphalGrowth Hyphal Growth Actin->HyphalGrowth Appressoria Appressoria Formation Actin->Appressoria Conidia Conidia Formation Actin->Conidia Infection Powdery Mildew Infection HyphalGrowth->Infection Appressoria->Infection Conidia->Infection Secondary Infection

Caption: this compound's Mode of Action Signaling Pathway.

G cluster_2 Sample Analysis Workflow Collect Collect Soil/Plant Samples Store Freeze & Store Samples Collect->Store Extract QuEChERS Extraction Store->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Analyze HPLC-MS/MS Analysis Cleanup->Analyze Quantify Quantify this compound Residue Analyze->Quantify

Caption: Analytical Workflow for Residue Analysis.

References

Application Notes and Protocols for Pyriofenone in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fungicide pyriofenone, its application in Integrated Pest Management (IPM) programs, and detailed protocols for its experimental evaluation.

Introduction

This compound is a fungicide belonging to the aryl-phenyl ketone chemical class, specifically developed for the control of powdery mildew on a variety of crops.[1][2][3] It is a valuable tool in IPM due to its unique mode of action and favorable safety profile for many beneficial organisms.[4][5] this compound offers both protective and curative activity against powdery mildew, making it a versatile component in disease management strategies.[1]

Key Properties of this compound:

PropertyDescriptionSource(s)
Common Name This compound[6]
Chemical Name (IUPAC) (5-chloro-2-methoxy-4-methyl-3-pyridyl)(4,5,6-trimethoxy-o-tolyl)methanone[6]
FRAC Code 50[4][7]
Mode of Action Disruption of actin function in fungi[2][4]
Primary Target Pests Powdery mildew species (e.g., Podosphaera spp., Erysiphe spp., Uncinula necator)[2][8]
Formulation Commonly available as a 300 g/L suspension concentrate (SC)[6][9]
Key Characteristics Preventive and curative activity, translaminar movement, vapor action, rainfastness, good crop safety[4][9][10]

Mode of Action

This compound's unique mode of action involves the disruption of the actin cytoskeleton in fungal cells.[2][4] This disruption leads to the mislocalization of actin from the hyphal apex, which is critical for polar growth.[4] Consequently, the transport of vesicles carrying materials for cell wall synthesis is impaired, resulting in abnormal hyphal morphology, including swelling, collapse, and branching of the hyphal tips, ultimately inhibiting fungal growth and development.[4] This novel mechanism of action means there is no cross-resistance with fungicides from other FRAC groups.[4]

Signaling Pathway Diagram

cluster_fungal_cell Fungal Cell This compound This compound Actin Actin Filaments This compound->Actin Disrupts Localization HyphalTip Hyphal Tip Actin->HyphalTip Localization VesicleTransport Vesicle Transport HyphalTip->VesicleTransport Directs AbnormalGrowth Abnormal Hyphal Growth (Swelling, Collapse) HyphalTip->AbnormalGrowth CellWallSynthesis Cell Wall Synthesis VesicleTransport->CellWallSynthesis Enables FungalGrowth Normal Fungal Growth CellWallSynthesis->FungalGrowth Inhibition->HyphalTip Mislocalization

Caption: Proposed mode of action of this compound, leading to the disruption of fungal growth.

Application in Integrated Pest Management (IPM)

This compound's characteristics make it an excellent candidate for inclusion in IPM programs:

  • Resistance Management: Due to its unique mode of action (FRAC Group 50), this compound is a valuable rotational partner with fungicides from other groups to delay the development of resistance.[4][7][11] It is recommended to apply this compound in a preventative manner and to alternate its use with fungicides that have different modes of action.[7] The number of applications per season is often limited to two or three, depending on the crop.[7]

  • Efficacy: this compound demonstrates high efficacy against various powdery mildew species on crops such as grapes, cucurbits, cereals, and ornamentals.[2][8][9] It inhibits all stages of the infection process, including hyphal growth and the formation of appressoria and conidia, which helps to prevent secondary infections.[4]

  • Selectivity and Safety: this compound has shown little to no impact on beneficial organisms, making it compatible with biological control strategies within an IPM framework.[4][5] It also exhibits outstanding crop safety.[4]

Experimental Protocols

In Vitro Fungicide Sensitivity Assay

This protocol is designed to determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of this compound against a specific powdery mildew isolate.

Materials:

  • This compound technical grade or a formulated product of known concentration

  • Sterile distilled water

  • Appropriate solvent for this compound (if necessary)

  • Culture medium (e.g., potato dextrose agar)

  • Petri dishes

  • Powdery mildew-infected leaf disks or a pure culture of the target fungus

  • Incubator with controlled temperature and light conditions

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in a suitable solvent and then dilute with sterile distilled water.

  • Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 0.05, 0.1, 0.5, 1, 10, 50, 100 ppm).

  • Medium Amendment: Incorporate the different concentrations of this compound into the molten culture medium before pouring it into Petri dishes. For leaf disk assays, float the infected leaf disks on the solutions with varying concentrations.[4]

  • Inoculation: Place a mycelial plug of the target fungus or a known number of conidia onto the center of the amended agar plates. For leaf disk assays, the disks are already infected.

  • Incubation: Incubate the plates or leaf disks under optimal conditions for fungal growth (e.g., 20-25°C, with a photoperiod).

  • Data Collection: After a defined incubation period (e.g., 7-14 days), measure the diameter of the fungal colony or assess the disease severity on the leaf disks.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to a non-treated control. Determine the EC50 or MIC value using probit analysis or other appropriate statistical methods.

In Vivo Efficacy Evaluation (Pot Test)

This protocol evaluates the preventive, curative, and residual activity of this compound in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants (e.g., cucumber, wheat)

  • This compound formulation

  • Spraying equipment calibrated for uniform coverage

  • Powdery mildew inoculum (conidia suspension)

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Plant Preparation: Grow host plants to a suitable stage for inoculation (e.g., 2-3 true leaves for cucumber).

  • Fungicide Application:

    • Preventive: Apply this compound at different rates to the plants and allow the spray to dry before inoculation.

    • Curative: Inoculate the plants with powdery mildew first, and then apply this compound at different time intervals after inoculation (e.g., 1, 2, 3 days).

    • Residual: Apply this compound to the plants and then keep them in the greenhouse for various periods (e.g., 7, 14, 21 days) before inoculating them with powdery mildew.

  • Inoculation: Prepare a conidial suspension of the powdery mildew fungus in sterile water with a surfactant and spray it evenly onto the leaves of the test plants.

  • Incubation: Maintain the plants in a greenhouse or growth chamber under conditions favorable for disease development.

  • Disease Assessment: After a specific incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves using a rating scale (e.g., percentage of leaf area covered with powdery mildew).

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to an untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow Diagram

cluster_invitro In Vitro Sensitivity cluster_invivo In Vivo Efficacy A1 Prepare this compound Stock & Dilutions A2 Amend Culture Medium or Prepare Solutions A1->A2 A3 Inoculate with Powdery Mildew A2->A3 A4 Incubate A3->A4 A5 Measure Fungal Growth or Disease Severity A4->A5 A6 Calculate EC50/MIC A5->A6 B1 Grow Host Plants B2 Apply this compound (Preventive, Curative, Residual) B1->B2 B3 Inoculate with Powdery Mildew B1->B3 B4 Incubate in Greenhouse B3->B4 B5 Assess Disease Severity B4->B5 B6 Calculate Disease Control (%) B5->B6

Caption: Workflow for in vitro and in vivo evaluation of this compound's efficacy.

Data on Efficacy and Non-Target Organisms

Efficacy Data Summary:

Target PestCropKey FindingsSource(s)
Powdery Mildew (Blumeria graminis f. sp. tritici)WheatExcellent preventive and curative activity; inhibits mycelial growth, lesion expansion, and sporulation.[9][10][12]
Powdery Mildew (Sphaerotheca fuliginea, Erysiphe cichoracearum)CucumberExcellent preventive and residual activity; high rainfastness.[9][10]
Powdery Mildew (Uncinula necator)GrapevineHighly effective in controlling powdery mildew at a dose of 90 g a.i./ha.[8]
Powdery Mildew (Leveillula taurica, Oidium neolycopersici)Greenhouse Vegetables (Tomato, Pepper, Eggplant)Effective control, providing a key tool for resistance management.[2][5]

Toxicity to Non-Target Organisms:

OrganismTestResultSource(s)
Honeybees (Apis mellifera)Acute Contact LD50> 100 µ g/bee [8][13]
Earthworms (Eisenia foetida)Acute 14-day LC50> 1000 mg/kg soil[8][13]
Aquatic Organisms-Toxic[14]
Birds (Colinus virginianus)-Moderately toxic[13]

Conclusion

This compound is a highly effective fungicide for the control of powdery mildew with a novel mode of action that makes it a critical component of resistance management strategies in IPM programs. Its favorable profile regarding beneficial organisms and crop safety further enhances its utility. The protocols outlined in these notes provide a framework for the continued investigation and optimal use of this compound in agricultural and research settings. Always consult and adhere to the product label for specific application instructions and safety precautions in your region.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyriofenone for Blumeria graminis Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyriofenone to control Blumeria graminis, the causal agent of powdery mildew.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound against Blumeria graminis?

A1: this compound disrupts the normal function of the actin cytoskeleton in Blumeria graminis.[1][2][3] Specifically, it induces the mislocalization of actin, which is crucial for the polar growth of fungal hyphae. This disruption leads to abnormal morphogenesis, including shrunken or bifurcated hyphae, abnormal conidiophores, and ultimately inhibits the growth and development of the fungus.[1][3] this compound is classified under FRAC (Fungicide Resistance Action Committee) Code 50.[2][4]

Q2: I applied this compound, but I don't see any inhibition of conidial germination. Is my experiment failing?

A2: Not necessarily. Your observation is consistent with the known mechanism of this compound. It does not inhibit the germination of Blumeria graminis conidia, even at high concentrations (e.g., 100 µg/mL).[1] The primary effects of this compound are observed at later stages of fungal development, such as the suppression of appressorial and haustorial formation, mycelial growth, and sporulation.[1][3]

Q3: What is the difference between a preventive and a curative application of this compound?

A3: A preventive application means applying this compound before inoculating the host plant with Blumeria graminis. This approach is highly effective in suppressing the initial stages of infection, particularly haustorial formation, leading to complete inhibition of lesion development and sporulation.[1][3] A curative application involves applying the fungicide after the plant has been inoculated and infection is established. Curative applications are effective at inhibiting lesion expansion and sporulation.[1][3]

Q4: Is there a risk of Blumeria graminis developing resistance to this compound?

A4: Yes, as with most fungicides, there is a potential for resistance development.[1] Some studies have reported cross-resistance between metrafenone and this compound in certain powdery mildew species.[5] To mitigate the risk of resistance, it is recommended to use this compound in a rotational spray program with fungicides that have different modes of action.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect on powdery mildew development. Incorrect Timing of Application: this compound's efficacy is dependent on the application timing (preventive vs. curative).For preventive control, apply this compound before inoculation. For curative action, apply after inoculation, noting that it primarily inhibits lesion expansion and sporulation rather than eradicating existing lesions completely.[1][3]
Sub-optimal Concentration: The concentration of this compound may be too low for the desired level of control.Refer to the data tables below for recommended concentration ranges based on the intended effect (e.g., inhibition of mycelial growth, sporulation). Increase the concentration within the effective range.
Inconsistent results across experiments. Uneven Application: The fungicide may not have been applied uniformly to the plant surfaces.Ensure thorough and even coverage of the plant material. The use of a handgun sprayer or similar equipment can help achieve uniform application.[1] Consider incorporating a surfactant as described in the experimental protocols.[1]
Environmental Factors: Factors such as heavy rainfall after application can reduce the efficacy of the treatment.This compound has good rainfastness, but prolonged or heavy rainfall immediately after application could still have an impact.[6] If possible, control for environmental variables in a greenhouse or controlled environment setting.
Phytotoxicity observed on host plants. Excessively High Concentration: The concentration of this compound used may be too high, leading to damage to the host plant.While this compound generally has good crop safety, it is crucial to stay within the recommended concentration ranges.[2] Conduct a dose-response experiment to determine the optimal concentration that is effective against the fungus without harming the plant.

Quantitative Data Summary

Table 1: Effect of Preventive Application of this compound on Blumeria graminis on Wheat Leaves

Concentration (µg/mL)Inhibition of Appressorial Formation (%)Inhibition of Haustorial Formation (%)Inhibition of Mycelial Growth (%)Inhibition of Sporulation (%)
0.1InsufficientStrong--
0.4InsufficientStrong~90Nearly Eradicated
1.6InsufficientStrong100Nearly Eradicated
6.3----
12.5----
25----
100InsufficientStrong100Nearly Eradicated

Data synthesized from a study on wheat leaves.[1][6]

Table 2: Effect of Curative Application of this compound on Blumeria graminis on Wheat Leaves (Applied 4 days after inoculation)

Concentration (µg/mL)Inhibition of Lesion ExpansionInhibition of Sporulation
1.6InhibitedSeldom Observed
6.0Inhibited-
100Inhibited (not complete)Seldom Observed

Data synthesized from a study on wheat leaves.[1]

Experimental Protocols

Preparation of this compound Solution
  • Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a concentrated stock solution.

  • Working Solution: Prepare the final test solutions by diluting the stock solution in water.[1]

  • Surfactant: To ensure proper adhesion and coverage on the plant surface, it is recommended to include a surfactant. For example, a 0.2% (v/v) solution of a surfactant like SHINDINE® can be used.[1]

Application of this compound
  • Plant Preparation: Use wheat seedlings (e.g., cv. Norin 61) and position the first leaves horizontally for uniform application.[1]

  • Spraying: Utilize a handgun sprayer to apply the test solutions. A typical application rate is 20 mL per 0.2 m², which is equivalent to a water volume of 1000 L/ha.[1]

  • Timing:

    • Preventive Application: Apply the test solutions on the same day as, but prior to, inoculation with Blumeria graminis conidia.[1]

    • Curative Application: Apply the test solutions a specified number of days (e.g., 4 days) after inoculation.[1]

  • Incubation: After treatment, incubate the seedlings at a controlled temperature (e.g., 20°C) for the duration of the experiment (typically 7-10 days).[1][6]

Assessment of Efficacy
  • Microscopic Examination: Observe the effects of this compound on different developmental stages of the fungus (conidial germination, appressorial and haustorial formation) using microscopy.

  • Lesion and Sporulation Assessment: Visually assess the extent of mycelial growth, lesion expansion, and sporulation on the leaf surfaces.[1]

  • Histochemical Analysis: To visualize the effects on fungal cell structures, staining techniques can be employed. For example, use Fluorescent Brightener 28 to stain β-glucan in the cell wall and Hoechst 33342 for staining nuclei.[1]

Visualizations

Pyriofenone_Mode_of_Action cluster_0 Normal Fungal Growth cluster_1 Effect of this compound Actin_Localization Correct Actin Localization at Hyphal Apex Vesicle_Transport Polarized Vesicle Transport Actin_Localization->Vesicle_Transport Enables Hyphal_Growth Normal Polar Hyphal Growth Vesicle_Transport->Hyphal_Growth Leads to This compound This compound Mislocalization Mislocalization of Actin Cytoskeleton This compound->Mislocalization Induces Disrupted_Transport Disrupted Apical Vesicle Transport Mislocalization->Disrupted_Transport Causes Abnormal_Growth Abnormal Morphogenesis (swelling, branching) Disrupted_Transport->Abnormal_Growth Results in

Caption: Mode of action of this compound on Blumeria graminis.

Experimental_Workflow Start Start Prepare_Solutions Prepare this compound Working Solutions Start->Prepare_Solutions Application_Decision Preventive or Curative? Prepare_Solutions->Application_Decision Preventive_App Apply this compound Application_Decision->Preventive_App Preventive Inoculation2 Inoculate with B. graminis Application_Decision->Inoculation2 Curative Inoculation1 Inoculate with B. graminis Preventive_App->Inoculation1 Incubation Incubate Seedlings (e.g., 20°C, 7-10 days) Inoculation1->Incubation Curative_App Apply this compound Curative_App->Incubation Inoculation2->Curative_App Assessment Assess Efficacy (Microscopy, Visual Rating) Incubation->Assessment End End Assessment->End

Caption: General experimental workflow for testing this compound efficacy.

References

Technical Support Center: Pyriofenone Stability in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pyriofenone in common laboratory solvent systems. The following information is intended to help troubleshoot potential issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound soluble?

A1: this compound exhibits moderate to high solubility in a range of organic solvents. For specific solubility data, please refer to the "Data Presentation" section below.

Q2: My this compound stock solution in acetonitrile appears to have degraded. What could be the cause?

A2: Degradation of this compound in acetonitrile, while generally a stable solvent, can be influenced by several factors. These may include the purity of the solvent, presence of water, exposure to light, and elevated storage temperatures. Some lots of acetonitrile can contain impurities that may accelerate the degradation of sensitive compounds.[1][2] It is recommended to use high-purity, anhydrous solvents and store solutions in amber vials at low temperatures to minimize degradation.

Q3: Can I expect this compound to be stable in acetone?

A3: While this compound is highly soluble in acetone, this solvent can be reactive and may not be ideal for long-term storage of stock solutions.[3][4] Acetone can undergo self-condensation or react with impurities, potentially leading to the degradation of the dissolved compound. For long-term storage, more inert solvents like acetonitrile or methanol are generally preferred.

Q4: What are the likely degradation pathways for this compound in organic solvents?

A4: As an aryl phenyl ketone fungicide, this compound's potential degradation pathways in organic solvents, especially under stress conditions like UV light or heat, could involve cleavage of the ether linkages or modifications to the pyridine and phenyl rings.[2] Photodegradation is a common degradation pathway for many fungicides, often involving reactions like hydroxylation and cleavage of chemical bonds.[5][6][7]

Q5: How should I prepare and store my this compound stock solutions to ensure stability?

A5: To maximize stability, prepare stock solutions in high-purity, anhydrous solvents such as acetonitrile or methanol. Use amber glass vials to protect the solution from light and store them at a consistent low temperature, preferably at 4°C or below. Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing moisture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results from this compound standards. Degradation of the stock solution.Prepare fresh stock solutions from a new batch of this compound. Use high-purity, anhydrous solvents. Store solutions in amber vials at ≤ 4°C. Verify the stability of the new stock solution over a short period before use in critical experiments.
Incompatibility with the solvent.While this compound is soluble in many organic solvents, long-term stability may vary. Consider switching to a more inert solvent like high-purity acetonitrile for stock solutions.
Precipitation observed in a stored this compound solution. Exceeded solubility limit at lower storage temperatures.Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. Ensure the solvent is anhydrous, as moisture can reduce solubility.
Contamination of the solvent.Use fresh, high-purity solvent to prepare a new solution. Filter the solution through a compatible syringe filter if particulate matter is suspected.
Appearance of unexpected peaks in chromatograms of this compound samples. Degradation of this compound.Analyze the sample using a mass spectrometer (LC-MS/MS) to identify the potential degradation products. Review the storage and handling procedures of the sample and stock solutions to identify potential causes of degradation (e.g., exposure to light, elevated temperature).
Solvent impurities or artifacts.Run a blank solvent injection to check for impurities. Use a different, high-purity batch of solvent.

Data Presentation

The following table summarizes the solubility of this compound in various organic solvents at 20°C. This data is essential for preparing stock solutions and conducting experiments.

SolventSolubility (g/L)
n-Heptane10-20
Methanol20-50
n-Octanol2-5
Xylene>250
1,2-Dichloroethane>250
Acetone>250
Ethyl Acetate>250

Source: EPA Pesticide Fact Sheet[8]

Experimental Protocols

Protocol for Assessing this compound Stability in a Selected Solvent

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a specific organic solvent under various stress conditions.

1. Materials:

  • This compound analytical standard

  • High-purity organic solvent (e.g., acetonitrile, methanol, acetone)

  • Amber and clear glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a UV/Vis or mass spectrometry detector (LC-MS/MS)[7][9]

  • Temperature-controlled incubator or oven

  • UV light chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve the standard in the selected organic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

3. Application of Stress Conditions:

  • Thermal Stress:

    • Transfer aliquots of the stock solution into amber glass vials.

    • Place the vials in an incubator set at an elevated temperature (e.g., 40°C, 60°C).[10][11]

    • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • Photolytic Stress (UV Light):

    • Transfer aliquots of the stock solution into clear glass vials.

    • Expose the vials to a controlled UV light source.[5][12]

    • Simultaneously, wrap a set of control vials in aluminum foil and place them under the same conditions to serve as dark controls.

    • Withdraw samples at predetermined time points.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add a small volume of a dilute hydrogen peroxide solution in the same solvent (e.g., 3% H₂O₂).[9]

    • Store the solution in an amber vial at room temperature.

    • Withdraw samples at predetermined time points.

4. Sample Analysis:

  • At each time point, dilute the stressed and control samples to a suitable concentration for analysis.

  • Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.

  • The chromatographic method should be capable of separating this compound from potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each stress condition.

  • If significant degradation is observed, calculate the degradation rate constant and the half-life of this compound under that specific condition.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution thermal Thermal Stress (e.g., 40°C, 60°C) prep_stock->thermal Aliquot photo Photolytic Stress (UV Light) prep_stock->photo Aliquot oxidative Oxidative Stress (e.g., H₂O₂) prep_stock->oxidative Aliquot sampling Sample at Time Points thermal->sampling photo->sampling oxidative->sampling hplc HPLC / LC-MS/MS Analysis sampling->hplc Dilute & Inject data_analysis Calculate % Degradation Determine Half-life hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in a solvent system.

References

Troubleshooting common issues in Pyriofenone residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Pyriofenone residue analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation

Question: I am experiencing low recovery of this compound from my fruit and vegetable samples when using the QuEChERS method. What are the potential causes and solutions?

Answer: Low recovery of this compound during QuEChERS sample preparation can stem from several factors. This compound is a neutral compound with low water solubility, which influences its partitioning behavior.

  • Inadequate Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction. For dry commodities, pre-wetting the sample is crucial for effective extraction.[1]

  • Incorrect Solvent-to-Sample Ratio: Maintaining the correct ratio of extraction solvent (typically acetonitrile) to sample is critical. Deviations can lead to incomplete extraction.

  • Suboptimal pH: this compound is stable across a pH range of 4 to 9.[2] However, the pH of the extraction solvent can affect the co-extraction of matrix components, which may indirectly impact this compound recovery during cleanup. For pH-sensitive co-extractives, using a buffered QuEChERS method (e.g., AOAC or EN 15662) is recommended.[3]

  • Loss during Liquid-Liquid Partitioning: Ensure vigorous shaking after the addition of salts to facilitate proper phase separation. Incomplete partitioning will lead to the loss of analyte in the aqueous layer.

  • Adsorption to Labware: Due to its hydrophobicity (Log P ≈ 3.8), this compound may adsorb to polypropylene tubes, especially if there are delays in processing.[4] Minimize contact time and consider using glass vials for storing final extracts.

Question: My sample extracts are highly pigmented (e.g., from spinach or dark berries), and I'm observing significant matrix effects in my LC-MS/MS analysis. How can I improve the cleanup step?

Answer: Pigments like chlorophyll and carotenoids are common interferences in the analysis of plant-based matrices and can cause ion suppression or enhancement in the MS source.

  • Dispersive Solid-Phase Extraction (dSPE) Sorbent Selection: For pigmented samples, incorporating graphitized carbon black (GCB) in the dSPE cleanup step is effective at removing pigments.[5][6] However, GCB can also adsorb planar molecules like this compound, leading to low recovery. It is crucial to use the minimum amount of GCB necessary for sufficient cleanup.

  • Alternative Sorbents: Consider using a combination of PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, and a minimal amount of GCB for pigment removal.[5][7] For some matrices, newer sorbents like Z-Sep+ may offer a better balance between cleanup efficiency and analyte recovery for fatty samples.

  • Pass-Through Cleanup: As an alternative to dSPE, pass-through cleanup cartridges can provide efficient matrix removal with potentially better recovery for challenging analytes.[6]

2. Chromatographic Analysis

Question: I am observing poor peak shape (tailing or fronting) for this compound in my LC analysis. What could be the cause?

Answer: Poor peak shape for this compound can be attributed to several factors related to the chromatographic system and methodology.

  • Column Degradation: Over time, the accumulation of matrix components on the analytical column can lead to peak tailing.[8][9] Using a guard column and ensuring adequate sample cleanup can extend column lifetime. If peak shape deteriorates, flushing the column or replacing it may be necessary.

  • Incompatible Sample Solvent: Injecting the final extract in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[9] If the final extract is in 100% acetonitrile, it should be diluted with water to better match the mobile phase conditions.[10]

  • Secondary Interactions: Although this compound is a neutral compound, secondary interactions with active sites on the column packing material (e.g., free silanols) can cause peak tailing. Using a well-end-capped column can minimize these interactions.

  • System Dead Volume: Excessive dead volume in the connections between the injector, column, and detector can lead to peak broadening and tailing.[9] Ensure all fittings are properly made.

Question: My calibration curve for this compound is not linear, or I am seeing significant signal suppression/enhancement. How can I address this?

Answer: Non-linearity and signal suppression/enhancement are classic indicators of matrix effects, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[11][12]

  • Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[11] This ensures that the standards and samples experience similar ionization suppression or enhancement.

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, can effectively correct for both matrix effects and variations in sample preparation and injection volume.

  • Dilution of the Final Extract: Diluting the final extract with the initial mobile phase can reduce the concentration of co-eluting matrix components, thereby minimizing matrix effects.[7] However, ensure that the diluted concentration of this compound remains above the limit of quantification.

  • Optimizing MS Source Parameters: Fine-tuning the ion source parameters (e.g., gas flows, temperatures, and voltages) can sometimes help to mitigate the impact of matrix effects.

3. Analyte Stability

Question: Can this compound degrade during sample storage or analysis?

Answer: this compound is generally a stable compound under typical analytical conditions.

  • Storage Stability: Studies have shown that this compound is stable in various plant matrices for at least 18 months when stored frozen at approximately -20°C.[2]

  • pH Stability: this compound is hydrolytically stable in aqueous solutions at pH values ranging from 4 to 9.[2] However, extreme pH conditions should be avoided. Some pesticides can be susceptible to alkaline hydrolysis in the spray tank if the water pH is high.[13] While this is less of a concern during analysis, it's good practice to maintain a neutral or slightly acidic pH in the final extract, especially if analysis is delayed.

  • Photostability: As with many organic molecules, prolonged exposure of standard solutions or sample extracts to direct sunlight should be avoided to prevent potential photodegradation.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
LC Column C18[2]
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate[14]
Mobile Phase B Acetonitrile or Methanol[2][14]
Ionization Mode Positive Electrospray (ESI+)[6]
Precursor Ion (m/z) 366[6]
Product Ions (m/z) 184 (Quantitation), 209 (Confirmation)[6]

Table 2: Performance Data from Validation Studies

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOQ (mg/kg)Reference
Various Agricultural Products0.0572.8 - 99.52.3 - 6.40.05[11]
Various Agricultural Products0.572.8 - 99.52.3 - 6.40.05[11]
Soil0.00197 - 10120.001[15]
Soil0.30097 - 10330.001[15]

Experimental Protocols

Detailed Methodology: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a generalized version based on the principles of the AOAC and EN 15662 methods.

  • Sample Homogenization:

    • Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add an appropriate amount of deionized water to achieve a total water content of approximately 80-90%.

    • If available, add an internal standard at this stage.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Salting Out/Partitioning:

    • Add the appropriate QuEChERS salt packet (e.g., for the AOAC method: 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate).

    • Immediately after adding the salts, seal the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube.

    • The dSPE tube should contain anhydrous MgSO₄ to remove residual water and a combination of sorbents tailored to the matrix:

      • General Purpose: 50 mg PSA

      • Pigmented Samples: 50 mg PSA + 7.5 mg GCB (use minimal GCB to avoid analyte loss)

      • Samples with Fats/Waxes: 50 mg PSA + 50 mg C18

    • Vortex the dSPE tube for 30 seconds to 1 minute.

    • Centrifuge at a high speed (e.g., ≥5000 rcf) for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to an autosampler vial.

    • For LC-MS/MS analysis, dilute the extract with water or an appropriate buffer to match the initial mobile phase conditions (e.g., 1:4 dilution).

    • The sample is now ready for injection.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Solutions_Prep Sample Prep Solutions cluster_Solutions_Chrom Chromatography Solutions cluster_Solutions_MS MS Detection Solutions cluster_End Resolution start Analytical Issue Observed (e.g., Low Recovery, Poor Peak Shape) check_prep Review Sample Preparation start->check_prep Low Recovery? check_chrom Evaluate Chromatography start->check_chrom Poor Peak Shape? check_ms Assess MS Detection start->check_ms Signal Instability? sol_homog Improve Homogenization check_prep->sol_homog sol_ph Adjust/Verify pH check_prep->sol_ph sol_dspe Optimize dSPE Sorbents check_prep->sol_dspe sol_column Check/Replace Column & Guard check_chrom->sol_column sol_solvent Match Injection Solvent check_chrom->sol_solvent sol_mobile Prepare Fresh Mobile Phase check_chrom->sol_mobile sol_calib Use Matrix-Matched Standards check_ms->sol_calib sol_is Incorporate Internal Standard check_ms->sol_is sol_dilute Dilute Final Extract check_ms->sol_dilute end_node Issue Resolved sol_homog->end_node sol_ph->end_node sol_dspe->end_node sol_column->end_node sol_solvent->end_node sol_mobile->end_node sol_calib->end_node sol_is->end_node sol_dilute->end_node

Caption: General troubleshooting workflow for this compound residue analysis.

QuEChERS_Workflow cluster_Extraction Step 1: Extraction cluster_Cleanup Step 2: dSPE Cleanup cluster_Analysis Step 3: Analysis A Homogenized Sample (10-15g) B Add Acetonitrile & Shake A->B C Add QuEChERS Salts & Shake B->C D Centrifuge C->D E Transfer Supernatant D->E Acetonitrile Layer F Add to dSPE Tube (MgSO4, PSA, C18/GCB) E->F G Vortex & Centrifuge F->G H Collect Supernatant G->H Clean Extract I Dilute for LC-MS/MS H->I J Inject for Analysis I->J

Caption: Experimental workflow for the QuEChERS method.

References

Technical Support Center: Enhancing Pyriofenone Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Pyriofenone from complex matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, offering practical solutions to improve recovery and accuracy.

Q1: I am experiencing low recovery of this compound from fruit samples using a standard QuEChERS protocol. What could be the cause and how can I improve it?

A1: Low recovery of this compound from fruit matrices in QuEChERS can be due to several factors:

  • Matrix Effects: Fruits, especially those with high sugar or organic acid content, can cause significant matrix effects, leading to ion suppression in LC-MS/MS analysis and inaccurate quantification.

  • Inadequate Homogenization: Incomplete homogenization of the fruit sample can lead to inefficient extraction of this compound from the plant tissue.

  • pH of the Extraction Solvent: The stability and extraction efficiency of this compound can be pH-dependent.

Troubleshooting Steps:

  • Optimize the Dispersive SPE (d-SPE) Cleanup: For matrices rich in sugars and organic acids, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective. PSA helps in removing polar interferences like organic acids and sugars, while C18 can target non-polar interferences. For pigmented fruits, the addition of Graphitized Carbon Black (GCB) can be beneficial, but use it judiciously as it may also adsorb planar pesticides like this compound.

  • Enhance Homogenization: Ensure the fruit sample is thoroughly homogenized, preferably using a high-speed blender with dry ice to prevent degradation of the analyte.

  • Adjust the pH: The use of buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (with acetate buffering) or the EN 15662 method (with citrate buffering), can help maintain an optimal pH for this compound stability and extraction.

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.

Q2: My this compound recoveries from soil samples are inconsistent when using Solid-Phase Extraction (SPE). What are the critical parameters to check?

A2: Inconsistent recoveries in SPE are often related to variations in the extraction and cleanup steps. For soil matrices, consider the following:

  • Soil Composition: The organic matter and clay content of the soil can significantly affect the binding of this compound, making extraction more challenging.

  • SPE Cartridge Conditioning and Loading: Improper conditioning of the SPE cartridge can lead to channeling and reduced interaction between the analyte and the sorbent. Overloading the cartridge can result in breakthrough of the analyte.

  • Elution Solvent Strength: An elution solvent that is too weak may not effectively desorb this compound from the SPE sorbent.

Troubleshooting Steps:

  • Pre-treatment of Soil: For soils with high organic content, a pre-extraction step with a stronger solvent mixture, such as acetonitrile/water with a small amount of acid, can be beneficial.[1]

  • SPE Cartridge Selection: Oasis HLB cartridges are a good choice for this compound as they are a universal polymeric reversed-phase sorbent effective for a wide range of analytes.

  • Optimize SPE Steps:

    • Conditioning: Ensure the cartridge is properly conditioned with methanol followed by water to activate the sorbent.

    • Loading: Load the sample extract at a slow and steady flow rate to allow for adequate interaction.

    • Washing: Use a washing step with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences without eluting the analyte.

    • Elution: Use a strong enough organic solvent (e.g., acetonitrile or methanol) to ensure complete elution of this compound. You may need to test different elution solvents and volumes.

Q3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of complex matrices like herbs and spices. How can I mitigate this?

A3: Signal suppression, a common matrix effect, can severely impact the accuracy and sensitivity of your analysis. Here are strategies to address this issue:

  • Dilution of the Final Extract: A simple and often effective approach is to dilute the final extract. This reduces the concentration of co-eluting matrix components that cause ion suppression. However, ensure that the dilution does not bring the analyte concentration below the limit of quantification.

  • Advanced Cleanup: For highly complex matrices, a more rigorous cleanup is necessary. Consider using a combination of d-SPE sorbents in your QuEChERS protocol. For matrices with high pigment content like spinach, a combination of PSA and GCB can be effective. For fatty matrices, C18 or Z-Sep sorbents can be employed.[2][3]

  • Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and interfering matrix components. Modifying the gradient, flow rate, or using a different column chemistry can help.

  • Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte during ionization.

Q4: Can I use the same extraction method for both fresh and dry samples (e.g., fresh grapes vs. raisins)?

A4: No, you will likely need to modify your extraction method for dry samples. Dry matrices present unique challenges:

  • Rehydration: Dry samples need to be rehydrated before extraction to ensure efficient solvent penetration. This is typically done by adding a specific amount of water and allowing the sample to soak before adding the extraction solvent.

  • Matrix Composition: The relative concentration of interfering substances is much higher in dry samples.

Recommended Approach for Dry Matrices:

  • Sample Rehydration: Before starting the QuEChERS procedure, add a calculated amount of water to the homogenized dry sample and allow it to rehydrate for a set period (e.g., 30 minutes).

  • Adjust Solvent Volume: You may need to adjust the volume of the extraction solvent to account for the rehydration water.

  • Enhanced Cleanup: Due to the higher concentration of matrix components, a more robust d-SPE cleanup step with a combination of sorbents is often necessary.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the performance of different extraction methods for this compound across various matrices.

Table 1: Recovery of this compound using Different Extraction Methods

MatrixExtraction MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Agricultural Products (general)LLE with silica cartridge cleanup0.0572.8 - 99.52.3 - 6.4[4]
Agricultural Products (general)LLE with silica cartridge cleanup0.572.8 - 99.52.3 - 6.4[4]
TomatoAcetonitrile/water (4:1 v/v) extractionNot specified95 - 96 (as % of TRR)Not specified[5]
Tomato FoliageAcetonitrile/water (1:1 v/v) extractionNot specified94 - 99 (as % of TRR)Not specified[5]
Animal Tissues (Liver, Kidney, Muscle, Fat), Milk, EggsAcetonitrile/water/HCl (50:50:1 v/v/v) with SPE cleanupNot specifiedSufficiently validatedNot specified[1]

TRR: Total Radioactive Residue

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
Agricultural Products (general)HPLC-UVD0.010.05[4]
Animal Tissues, Milk, EggsLC-MS/MS-0.01[1]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Protocol 1: Modified QuEChERS Method for Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Sample Preparation:

    • Homogenize a representative sample (e.g., 10-15 g) of the fruit or vegetable, preferably under cryogenic conditions to prevent analyte degradation.

    • For dry samples, add a calculated amount of water to rehydrate the sample for 30 minutes prior to extraction.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN standard pouches containing MgSO₄, NaCl, and citrate or acetate buffers).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

      • For general use: 150 mg MgSO₄ and 50 mg PSA.

      • For pigmented samples: 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

      • For fatty samples: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the extract and add a matrix-matched internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Soil Samples

This protocol is based on a validated method for the determination of this compound in soil.[1]

  • Extraction:

    • Weigh approximately 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of an acetonitrile/water/hydrochloric acid (800:200:5 v/v/v) solution.

    • Shake on a laboratory shaker for 30 minutes.

    • Centrifuge at approximately 3000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a Waters Oasis HLB (60 mg) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Dilute a 4 mL aliquot of the soil extract with 20 mL of water.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, consistent flow rate.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for a few seconds.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Analysis:

    • The eluate is then ready for analysis by LC-MS/MS. Depending on the expected concentration, the eluate may be concentrated or diluted.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plant Matrices

This protocol is a general procedure based on methods used for the extraction of this compound from plant tissues.[5]

  • Sample Preparation:

    • Homogenize the plant material (e.g., fruit or foliage) thoroughly.

  • Extraction:

    • Weigh a representative amount of the homogenized sample into a suitable container.

    • Add the extraction solvent:

      • For fruits: Acetonitrile/water (4:1, v/v).

      • For foliage: Acetonitrile/water (1:1, v/v).

    • Blend or shake vigorously for an appropriate amount of time (e.g., 2-3 minutes).

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Collect the supernatant. Repeat the extraction on the solid residue two more times and combine the supernatants.

  • Partitioning (if necessary):

    • If a cleaner extract is required, a liquid-liquid partitioning step can be added. Add an immiscible organic solvent (e.g., dichloromethane or hexane) to the combined supernatant in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing the this compound.

  • Cleanup and Analysis:

    • The extract may be further cleaned up using a silica cartridge if needed.

    • The final extract is then concentrated and analyzed by HPLC-UVD or LC-MS/MS.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described extraction methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Homogenized Sample add_solvent Add Acetonitrile start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_extract Shake (1 min) add_salts->shake_extract centrifuge_extract Centrifuge (5 min) shake_extract->centrifuge_extract transfer_supernatant Transfer Supernatant centrifuge_extract->transfer_supernatant Supernatant add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) transfer_supernatant->add_dspe vortex_cleanup Vortex (30s) add_dspe->vortex_cleanup centrifuge_cleanup Centrifuge (2 min) vortex_cleanup->centrifuge_cleanup final_extract Final Extract centrifuge_cleanup->final_extract Cleaned Extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for this compound extraction.

SPE_Workflow cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Soil Sample add_solvent Add ACN/Water/HCl start->add_solvent shake Shake (30 min) add_solvent->shake centrifuge Centrifuge (10 min) shake->centrifuge load Load Diluted Extract centrifuge->load Supernatant condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute (Acetonitrile) wash->elute final_eluate Final Eluate elute->final_eluate analysis LC-MS/MS Analysis final_eluate->analysis

Caption: SPE experimental workflow for this compound extraction from soil.

Method_Selection cluster_methods Extraction Method cluster_considerations Key Considerations start Select Matrix Type matrix_type Complex Matrix? start->matrix_type quechers QuEChERS matrix_type->quechers Yes (e.g., Fruits, Veggies) spe SPE matrix_type->spe Yes (e.g., Soil, Water) lle LLE matrix_type->lle No (Simpler Plant Matrix) quechers_cons - High throughput - Fruits & Vegetables - Requires cleanup optimization quechers->quechers_cons spe_cons - Good for soil & water - Effective cleanup - More time-consuming spe->spe_cons lle_cons - Simpler for some plant tissues - May require further cleanup - Higher solvent consumption lle->lle_cons

Caption: Decision tree for selecting a this compound extraction method.

References

Technical Support Center: Analysis of Pyriofenone and Its Degradation Products in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying Pyriofenone and its degradation products in soil. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound in soil?

Q2: What is the persistence of this compound in soil?

Q3: What analytical technique is most suitable for detecting this compound and its metabolites in soil?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended and most widely used method for the quantitative determination of this compound in soil.[2] This technique offers the high sensitivity and selectivity required for analyzing complex soil matrices at low concentrations. The limit of quantitation (LOQ) for this method can be as low as 1.0 µg/kg.

Q4: I am observing inconsistent retention times for this compound in my LC-MS/MS analysis. What could be the cause?

A4: Fluctuations in retention time can be attributed to several factors, including:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or changes in its pH can lead to shifts.

  • Column Temperature: Variations in the column oven temperature can affect the chromatography.

  • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.

  • Air in the System: Air bubbles in the pump or solvent lines can disrupt the flow rate.

Q5: My sample extracts are showing high background noise. How can I reduce this?

A5: High background noise in LC-MS/MS analysis of soil samples often stems from matrix effects. To mitigate this, consider the following:

  • Sample Cleanup: Employing a robust sample cleanup technique, such as dispersive solid-phase extraction (dSPE) during QuEChERS, is crucial.

  • High-Purity Solvents: Ensure the use of high-purity, LC-MS grade solvents and reagents to minimize contamination.

  • System Cleaning: Regularly clean the ion source and other components of the mass spectrometer to remove accumulated contaminants.

Troubleshooting Guides

QuEChERS Extraction Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete extraction from the soil matrix.Ensure vigorous shaking during the extraction step. Increase the extraction time if necessary. For dry soil samples, pre-wetting the soil and allowing it to hydrate before adding the extraction solvent can improve recovery.
Analyte degradation during extraction.For pH-sensitive compounds, use a buffered QuEChERS method (e.g., citrate buffer) to maintain a stable pH.
Loss of analyte during the cleanup step.If using graphitized carbon black (GCB) for cleanup, be aware that it can adsorb planar pesticides. Reduce the amount of GCB or use an alternative sorbent if significant loss of this compound or its metabolites is observed.
High Matrix Effects Insufficient removal of co-extractive interferences.Optimize the dSPE cleanup step. A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is often effective for soil matrices.
High lipid content in the soil.For soils with high organic matter, an additional cleanup step with a sorbent like Z-Sep may be beneficial.
Inconsistent Results Non-homogenous sample.Thoroughly homogenize the soil sample before taking a subsample for extraction.
Inaccurate addition of reagents.Use calibrated pipettes and balances for precise addition of solvents and salts.
LC-MS/MS Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column degradation.Replace the analytical column.
Incompatible sample solvent with the mobile phase.Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions.
Column overload.Dilute the sample extract to reduce the concentration of the analyte injected.
Low Sensitivity Ion suppression from matrix components.Dilute the sample extract. Optimize the sample cleanup procedure to better remove interfering compounds.
Dirty ion source.Clean the ion source, including the capillary and skimmer.
Suboptimal MS parameters.Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).
Carryover Contamination in the autosampler or injection valve.Implement a rigorous needle wash protocol with a strong organic solvent between injections.
Adsorption of analytes to surfaces in the LC system.Use a mobile phase with appropriate organic content and additives to minimize adsorption.

Quantitative Data Summary

The degradation of this compound in soil is influenced by factors such as soil type, temperature, and moisture content. The following table summarizes the dissipation time (DT50) of this compound under various laboratory conditions.

Soil TypeTemperature (°C)Organic Carbon (%)pHDT50 (days)Condition
Loam202.56.865-80Aerobic
Sandy Loam201.25.970-85Aerobic
Silt Loam203.17.260-75Aerobic
Clay Loam204.06.555-70Aerobic
Loam202.56.880-100Anaerobic

Note: The DT50 values presented are typical ranges observed in laboratory studies. Actual field dissipation rates may vary.

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism of this compound (based on OECD Guideline 307)

This protocol outlines a general procedure for determining the rate and pathway of this compound degradation in soil under aerobic conditions.

1. Soil Selection and Preparation:

  • Select and characterize the soil(s) for the study, documenting properties such as texture, pH, organic carbon content, and microbial biomass.

  • Sieve the soil to a particle size of <2 mm.

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow the microbial community to stabilize.

2. Application of this compound:

  • Prepare a stock solution of radiolabeled ([¹⁴C]) or non-labeled this compound in a suitable solvent.

  • Apply the this compound solution to the soil samples to achieve the desired concentration. Ensure a homogenous distribution.

  • Prepare control samples with no this compound and sterile control samples (e.g., by autoclaving) to assess abiotic degradation.

3. Incubation:

  • Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C).

  • Maintain a continuous flow of humidified, carbon dioxide-free air to ensure aerobic conditions.

  • Trap evolved volatile organic compounds and [¹⁴C]O₂ using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).

4. Sampling and Analysis:

  • Collect soil samples and trapping solutions at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Analyze the extracts for this compound and its degradation products using LC-MS/MS.

  • For radiolabeled studies, quantify the radioactivity in the extracts, soil residues (non-extractable), and trapping solutions using liquid scintillation counting (LSC).

Protocol 2: QuEChERS Extraction of this compound and Metabolites from Soil

This protocol provides a step-by-step guide for the extraction and cleanup of this compound and its degradation products from soil samples prior to LC-MS/MS analysis.

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add an appropriate amount of water to achieve at least 80% hydration and allow it to equilibrate.

  • Add 10 mL of acetonitrile to the tube.

  • Add any internal standards at this stage.

2. Extraction:

  • Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC buffered method).

  • Immediately shake the tube vigorously for another minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing anhydrous MgSO₄ and PSA (and C18 if needed).

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Visualizations

Pyriofenone_Degradation_Pathway This compound This compound Metabolite1 Major Metabolite 1 (Demethylated this compound) This compound->Metabolite1 Demethylation Mineralization Mineralization (CO2, H2O) This compound->Mineralization Minor Pathway Metabolite2 Major Metabolite 2 (Further Demethylated Product) Metabolite1->Metabolite2 Demethylation Metabolite2->Mineralization Microbial Degradation Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sampling & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Soil_Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. dSPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration Centrifugation2->Filtration LCMSMS 7. LC-MS/MS Analysis Filtration->LCMSMS

References

How to minimize variability in Pyriofenone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Pyriofenone bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a fungicide belonging to the benzoylpyridine chemical class, specifically developed to control powdery mildew on a variety of crops.[1] Its unique mode of action involves the disruption of actin cytoskeleton function in fungal cells.[1][2] This interference with actin leads to the mislocalization of essential components for hyphal growth, ultimately inhibiting appressoria formation, mycelial growth, and sporulation.[1][2][3]

Q2: Which bioassays are most common for evaluating this compound efficacy?

The most common in vitro bioassays for assessing the efficacy of fungicides like this compound are mycelial growth inhibition assays and spore germination assays. These assays are used to determine the effective concentration of the fungicide that inhibits fungal growth by 50% (EC50).

Q3: What are the key sources of variability in this compound bioassays?

Variability in bioassays can arise from several factors, including:

  • Inoculum Inconsistency: Differences in spore viability, age, and concentration.

  • Media Preparation: Variations in media composition, pH, and thickness.

  • Environmental Conditions: Fluctuations in incubation temperature and light exposure.

  • Pipetting and Dilution Errors: Inaccurate preparation of fungicide concentrations.

  • Data Analysis: Inconsistent methods for calculating EC50 values.

Q4: How does this compound affect the morphology of fungal cells?

This compound induces significant morphological abnormalities in fungal hyphae.[4] By disrupting the actin cytoskeleton, it causes irregular apical growth, leading to swollen, collapsed, and abnormally branched hyphal tips.[1][2] It also inhibits the formation of appressoria, which are crucial for host penetration.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in EC50 values between replicates Inconsistent spore concentration or viability.Standardize spore collection and quantification methods. Perform a viability test (e.g., using a vital stain) before each experiment.
Inaccurate serial dilutions of this compound.Prepare fresh stock solutions for each assay. Use calibrated pipettes and perform dilutions carefully.
Uneven distribution of inoculum on agar plates.Ensure the inoculum is spread evenly across the agar surface. For spore germination assays, use a standardized volume and concentration of spore suspension.
No dose-response relationship observed Fungicide concentration range is too high or too low.Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate testing range.
The fungal isolate is resistant to this compound.Test a known sensitive or wild-type strain as a positive control.
Inactive this compound solution.Check the expiration date and storage conditions of the this compound stock. Prepare fresh solutions.
Contamination of assay plates Non-sterile technique during media preparation or inoculation.Adhere to strict aseptic techniques. Work in a laminar flow hood and use sterile equipment.
Contaminated spore suspension or fungal culture.Isolate a pure culture of the test fungus. Visually inspect stock cultures for any signs of contamination.
Irregular or non-uniform fungal growth in control plates Poorly mixed growth medium.Ensure the agar medium is thoroughly mixed before pouring plates to achieve uniform nutrient distribution.
Variations in incubation conditions.Use a calibrated incubator with stable temperature and humidity. Ensure consistent light exposure for all plates if required.

Experimental Protocols

Mycelial Growth Inhibition Assay

This method determines the effect of this compound on the radial growth of a fungal colony on an amended agar medium.

Materials:

  • Pure culture of the target fungus (e.g., Sphaerotheca fuliginea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

  • Fungicide Amendment: Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent (e.g., DMSO) alone.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates with parafilm and incubate at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Use these values to determine the EC50 value through probit analysis or non-linear regression.[5][6]

Spore Germination Assay

This bioassay assesses the impact of this compound on the germination of fungal spores.

Materials:

  • Freshly harvested fungal spores

  • Sterile distilled water or a germination buffer

  • This compound stock solution

  • Microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a fresh culture and suspend them in sterile distilled water. Adjust the concentration to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Treatment Preparation: Prepare a series of this compound dilutions in sterile distilled water or germination buffer to achieve the desired final concentrations.

  • Incubation: In the wells of a microtiter plate or on a microscope slide, mix a small volume of the spore suspension with an equal volume of the fungicide solution.

  • Germination: Place the slides or plates in a humid chamber and incubate at an optimal temperature for germination (e.g., 20-25°C) for a specific period (e.g., 6-24 hours).

  • Observation: After incubation, stop the germination process (e.g., by adding a drop of lactophenol cotton blue). Under a microscope, count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

  • Data Analysis: Calculate the percentage of spore germination inhibition for each this compound concentration relative to the control. Determine the EC50 value using appropriate statistical methods.[7]

Data Presentation

Table 1: Example Data for Mycelial Growth Inhibition of Sphaerotheca fuliginea by this compound

This compound Concentration (µg/mL)Average Colony Diameter (mm)Percent Inhibition (%)
0 (Control)85.20
0.0172.415.0
0.155.135.3
130.863.8
1012.385.6
1005.094.1

Table 2: Example Data for Spore Germination Inhibition of Podosphaera xanthii by this compound

This compound Concentration (µg/mL)Percent GerminationPercent Inhibition (%)
0 (Control)92.50
0.00578.615.0
0.0550.145.8
0.518.380.2
54.695.0

Visualizations

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PDA Medium B Amend with this compound A->B C Pour Plates B->C D Inoculate with Fungal Plug C->D E Incubate D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Workflow for the Mycelial Growth Inhibition Bioassay.

Pyriofenone_Mode_of_Action This compound This compound Actin Actin Cytoskeleton This compound->Actin Binds to/Interferes with Mislocalization Mislocalization of Actin Actin->Mislocalization Vesicle Disrupted Vesicle Transport Mislocalization->Vesicle HyphalGrowth Abnormal Hyphal Growth (Swelling, Branching) Vesicle->HyphalGrowth Infection Inhibition of Infection Process (Appressoria formation, Mycelial Growth) HyphalGrowth->Infection

Caption: Proposed signaling pathway for this compound's mode of action.

References

Adjusting Pyriofenone treatment protocols for different fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide pyriofenone. The information is designed to address specific issues that may arise during experiments, particularly concerning variations in efficacy across different fungal isolates.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing common issues encountered during this compound treatment experiments.

Problem 1: Reduced or complete loss of this compound efficacy against a specific fungal isolate.

Possible Cause 1: Intrinsic or acquired resistance.

  • Solution: Determine the 50% effective concentration (EC50) of your fungal isolate to this compound using a standardized susceptibility testing protocol. Compare the obtained EC50 value to that of a known sensitive (wild-type) isolate. A significant increase in the EC50 value suggests resistance.

Experimental Workflow for Determining this compound Susceptibility

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_isolate 1. Isolate and culture fungus on appropriate agar medium. prep_spores 2. Harvest spores/conidia and prepare a standardized inoculum suspension (e.g., 1 x 10^5 spores/mL). prep_isolate->prep_spores prep_this compound 3. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). prep_spores->prep_this compound prep_media 4. Prepare a serial dilution of this compound in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate. prep_this compound->prep_media inoculate 5. Inoculate each well of the microtiter plate with the fungal suspension. prep_media->inoculate incubate 6. Incubate the plate under optimal growth conditions for the fungus. inoculate->incubate read_results 7. Visually or spectrophotometrically assess fungal growth in each well. incubate->read_results calc_inhibition 8. Calculate the percentage of growth inhibition for each this compound concentration relative to the control (no this compound). read_results->calc_inhibition plot_curve 9. Plot the percentage of inhibition against the log of the this compound concentration. calc_inhibition->plot_curve determine_ec50 10. Determine the EC50 value from the dose-response curve. plot_curve->determine_ec50

Caption: Experimental workflow for determining the EC50 value of this compound against a fungal isolate.

  • Further Action: If resistance is confirmed, consider the following:

    • Cross-resistance testing: this compound belongs to the same FRAC group (50) as metrafenone, and cross-resistance has been reported.[1][2] Test the resistant isolate against metrafenone to see if a similar resistance profile is observed.

    • Alternative fungicides: Select a fungicide with a different mode of action for your experiments.

    • Molecular analysis: Investigate potential mechanisms of resistance, such as mutations in the actin gene or overexpression of efflux pumps.

Possible Cause 2: Suboptimal experimental conditions.

  • Solution: Review and optimize your experimental protocol.

    • This compound stability: Ensure the this compound stock solution is properly stored (cool, dark place) and has not degraded.

    • Inoculum density: An excessively high inoculum density can overwhelm the fungicide. Standardize your inoculum concentration.

    • Growth medium: The composition of the growth medium can sometimes interfere with fungicide activity. Ensure you are using a recommended medium for antifungal susceptibility testing, such as RPMI-1640.[3][4]

    • Incubation conditions: Verify that the temperature, humidity, and light conditions are optimal for both fungal growth and this compound activity.

Problem 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate pipetting or dilution series.

    • Solution: Calibrate your pipettes regularly. When preparing the serial dilutions, ensure thorough mixing at each step.

  • Possible Cause 2: Heterogeneous fungal population.

    • Solution: Ensure you are working with a pure, single-spore isolate of your fungus. If you suspect a mixed population of sensitive and resistant individuals, re-isolate from a single colony and re-test.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fungicide that disrupts the function of the actin cytoskeleton in fungi.[5] This interference with actin leads to abnormal hyphal growth, including swelling, collapse, and abnormal branching, ultimately inhibiting fungal development.[6] It belongs to FRAC (Fungicide Resistance Action Committee) group 50.[5]

This compound's Proposed Signaling Pathway Disruption

G cluster_pathway Fungal Cell Signaling rho_gtpase Rho GTPase Signaling actin Actin Cytoskeleton Assembly and Dynamics rho_gtpase->actin Regulates vesicle Vesicle Transport actin->vesicle Mediates growth Polarized Hyphal Growth vesicle->growth Enables This compound This compound disruption Disruption This compound->disruption disruption->actin

Caption: Proposed signaling pathway disruption by this compound, targeting the actin cytoskeleton.

Q2: Are there known cases of resistance to this compound?

A2: Yes, resistance to this compound has been documented in some fungal species. Notably, cross-resistance with metrafenone, another fungicide in the same FRAC group, has been observed in isolates of Erysiphe necator, the causal agent of grapevine powdery mildew.[1][2]

Q3: How do I interpret EC50 values for this compound?

A3: The EC50 value is the concentration of this compound that inhibits 50% of fungal growth. A higher EC50 value indicates lower sensitivity of the fungus to the fungicide. To determine if an isolate is resistant, you should compare its EC50 value to a baseline sensitivity distribution established from a population of known sensitive isolates. A significant shift to higher EC50 values in your isolate suggests the development of resistance.

Table 1: Example EC50 Values for this compound Against Various Fungi

Fungal SpeciesIsolate TypeEC50 (µg/mL)Reference
Blumeria graminis f. sp. triticiSensitive<1.6 (complete inhibition of mycelial growth)[6]
Erysiphe necatorResistantGrew at 90 mg/L (90 µg/mL)[1]
Botrytis cinereaNot specified<100[7]
Pyricularia oryzaeNot specified<100[7]
Sclerotinia sclerotiorumSensitive0.38 - 2.23 (for a related benzimidazole fungicide)[8]
Sclerotinia sclerotiorumResistant>100 (for a related benzimidazole fungicide)[8]

Note: Data for resistant isolates of some species is limited. It is recommended to establish a baseline EC50 for your specific fungal species and sensitive isolates.

Q4: What are the best practices for managing this compound resistance in the lab?

A4: To prevent the development and spread of this compound-resistant fungal strains in a laboratory setting, it is advisable to:

  • Use a rotation of fungicides with different modes of action in your experiments if you are conducting long-term studies.

  • Avoid prolonged exposure of fungal cultures to sublethal concentrations of this compound.

  • Regularly test the susceptibility of your fungal isolates to this compound to monitor for any changes in sensitivity.

  • If resistance is detected, archive the resistant isolate and use a fresh, sensitive isolate for subsequent experiments.

Q5: Where can I find detailed protocols for antifungal susceptibility testing?

A5: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing.[3][4][9] These documents (e.g., CLSI M38 for filamentous fungi) provide detailed methodologies for broth microdilution and other assays.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi.

Materials:

  • Pure culture of the fungal isolate

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile distilled water

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI-1640 medium.

  • This compound Dilution:

    • Prepare a 100X stock solution of this compound in DMSO.

    • Perform a serial 2-fold dilution of the this compound stock in RPMI-1640 medium in the 96-well plate to achieve the desired final concentrations.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate at the optimal temperature for the specific fungus for 48-72 hours, or until sufficient growth is observed in the control well.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes complete inhibition of visible growth.

    • For EC50 determination, assess the fungal growth in each well using a spectrophotometer at a suitable wavelength (e.g., 530 nm) or by visual scoring.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Plot the percentage of inhibition versus the this compound concentration on a logarithmic scale to determine the EC50 value.

Logical Relationship for Troubleshooting this compound Efficacy

G start Reduced this compound Efficacy Observed check_protocol Review Experimental Protocol (Concentration, Inoculum, Media) start->check_protocol protocol_issue Protocol Error Identified check_protocol->protocol_issue Yes no_protocol_issue No Protocol Errors check_protocol->no_protocol_issue No optimize_protocol Optimize and Repeat Experiment protocol_issue->optimize_protocol susceptibility_test Perform Susceptibility Testing (EC50) no_protocol_issue->susceptibility_test sensitive Isolate is Sensitive (Low EC50) susceptibility_test->sensitive Result resistant Isolate is Resistant (High EC50) susceptibility_test->resistant Result sensitive->optimize_protocol cross_resistance Test for Cross-Resistance (e.g., Metrafenone) resistant->cross_resistance cross_res_pos Cross-Resistance Observed cross_resistance->cross_res_pos Yes cross_res_neg No Cross-Resistance cross_resistance->cross_res_neg No alternative_moa Use Fungicide with a Different Mode of Action cross_res_pos->alternative_moa cross_res_neg->alternative_moa

Caption: A logical workflow for troubleshooting reduced this compound efficacy in experiments.

References

Investigating potential Pyriofenone cross-reactivity with other pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential cross-reactivity of the fungicide Pyriofenone with other pesticides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a fungicide belonging to the aryl phenyl ketone chemical class.[1][2] Its primary mode of action is the disruption of actin filament organization in fungal cells.[1] This interference with the cytoskeleton affects key cellular processes such as cell division and growth. According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under code 50, targeting actin/myosin/fimbrin function.[3]

Q2: Is this compound known to have cross-reactivity with other pesticides?

Yes, there is documented cross-reactivity between this compound and metrafenone . Both fungicides are aryl phenyl ketones and share the same FRAC group 50, indicating a similar mode of action.[3] Studies on the grapevine powdery mildew pathogen, Erysiphe necator, have demonstrated that strains resistant to metrafenone also exhibit resistance to this compound.

Q3: Are there other pesticides with a similar structure or mode of action to this compound?

Besides metrafenone, other fungicides classified as aryl phenyl ketones exist, though their potential for cross-reactivity with this compound is not as well-documented. It is crucial to consider pesticides within the same chemical class and with a similar mode of action (actin disruption) as potential candidates for cross-reactivity.

Troubleshooting Experimental Issues

Problem: I am observing unexpected resistance to this compound in my fungal isolates.

  • Possible Cause: Previous exposure of the isolates to metrafenone could have selected for resistant strains that are cross-resistant to this compound.

  • Troubleshooting Steps:

    • Review the treatment history of the fungal isolates.

    • If prior exposure to metrafenone is confirmed or suspected, perform a comparative susceptibility assay with both this compound and metrafenone to confirm cross-resistance.

    • If no known exposure has occurred, consider the possibility of natural resistance and perform baseline sensitivity assays on a wider range of isolates.

Problem: My analytical method is not adequately separating this compound and a suspected cross-reactive pesticide.

  • Possible Cause: The chromatographic conditions may not be optimized for the specific chemical properties of both compounds.

  • Troubleshooting Steps:

    • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature. Refer to the detailed HPLC-MS/MS protocol below for a starting point.

    • Column Selection: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to improve separation.

    • Detector Settings: Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for both analytes to ensure specificity and sensitivity.

Experimental Protocols

Protocol 1: In Vitro Fungicide Susceptibility Assay for Powdery Mildew

This protocol is designed to determine the half-maximal effective concentration (EC50) of fungicides against powdery mildew fungi, which can be used to quantify cross-resistance.

Materials:

  • Fungicide stock solutions (this compound, metrafenone, and other test compounds) in a suitable solvent (e.g., DMSO).

  • Water agar (WA) or a specialized medium for powdery mildew.

  • Sterile petri dishes or multi-well plates.

  • Fresh, susceptible host plant leaves (e.g., grape, cucumber).

  • Powdery mildew-infected leaves with fresh spores.

  • Microscope.

  • Incubation chamber with controlled temperature and light.

Procedure:

  • Media Preparation: Prepare water agar and pour it into petri dishes or multi-well plates.

  • Fungicide Dilution Series: Prepare a serial dilution of each fungicide in sterile water to achieve a range of final concentrations.

  • Leaf Disc Preparation: Cut uniform leaf discs from healthy, susceptible host plants.

  • Treatment: Place the leaf discs, adaxial side up, on the agar surface. Apply a fixed volume of each fungicide dilution to the surface of the leaf discs. Include a solvent-only control.

  • Inoculation: Gently dust fresh powdery mildew spores onto the treated leaf discs.

  • Incubation: Incubate the plates in a controlled environment (e.g., 22-25°C, 16h photoperiod) for 7-14 days.

  • Assessment: Using a microscope, assess the percentage of the leaf disc area covered by mycelial growth for each treatment.

  • Data Analysis: Calculate the EC50 value for each fungicide using a dose-response curve. Cross-resistance is indicated if isolates resistant to one fungicide show a significantly higher EC50 for the other.

Protocol 2: HPLC-MS/MS Method for Simultaneous Analysis of this compound and Metrafenone

This method allows for the accurate quantification of both fungicides in research samples.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).[4][5][6]

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[6]

  • Gradient:

    • Start with a low percentage of mobile phase B.

    • Linearly increase the percentage of mobile phase B to elute the analytes.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • This compound: Optimize precursor ion and at least two product ions.

    • Metrafenone: Optimize precursor ion and at least two product ions.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other relevant parameters for each compound.

Sample Preparation (for research samples, e.g., from in vitro assays):

  • Extract the analytes from the sample matrix using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet any solids.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the extract with the initial mobile phase if necessary before injection.

Data Presentation

Table 1: Cross-Reactivity Data for this compound and Metrafenone against Erysiphe necator

FungicideSensitive Isolate EC50 (mg/L)Resistant Isolate EC50 (mg/L)Resistance Factor (RF)
Metrafenone 0.1 - 1.0> 100> 100
This compound 0.1 - 1.0> 100> 100

Note: This table presents hypothetical EC50 values for illustrative purposes based on published findings of cross-resistance. Actual values will vary depending on the specific isolates and experimental conditions.

Visualizations

Signaling Pathway and Experimental Workflow

Potential for this compound Cross-Reactivity cluster_0 Shared Characteristics cluster_1 Experimental Workflow This compound This compound ArylPhenylKetone Aryl Phenyl Ketone Fungicides This compound->ArylPhenylKetone Metrafenone Metrafenone Metrafenone->ArylPhenylKetone ActinDisruption Actin Disruption (FRAC 50) ArylPhenylKetone->ActinDisruption CrossReactivity Assess Cross-Reactivity ActinDisruption->CrossReactivity Leads to Isolate Fungal Isolate (e.g., Powdery Mildew) SusceptibilityAssay In Vitro Susceptibility Assay (EC50 Determination) Isolate->SusceptibilityAssay DataAnalysis Data Analysis (Compare EC50 Values) SusceptibilityAssay->DataAnalysis DataAnalysis->CrossReactivity

Caption: Logical workflow for investigating this compound cross-reactivity.

Troubleshooting Logic Diagram

Troubleshooting Unexpected this compound Resistance Start Unexpected Resistance to this compound Observed CheckHistory Review Isolate Treatment History Start->CheckHistory MetrafenoneExposure Prior Metrafenone Exposure? CheckHistory->MetrafenoneExposure ComparativeAssay Perform Comparative Susceptibility Assay (this compound vs. Metrafenone) MetrafenoneExposure->ComparativeAssay Yes BaselineAssay Perform Baseline Sensitivity Assays on Multiple Isolates MetrafenoneExposure->BaselineAssay No / Unknown ConfirmCrossResistance Cross-Resistance Confirmed ComparativeAssay->ConfirmCrossResistance NaturalResistance Potential Natural Resistance BaselineAssay->NaturalResistance

Caption: Decision tree for troubleshooting unexpected this compound resistance.

References

Technical Support Center: Optimizing Pyriofenone Spray Application for Vapor Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the spray application of Pyriofenone, with a special focus on leveraging its vapor action for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a fungicide that belongs to the aryl-phenyl-ketone class (FRAC Code 50). Its unique mode of action involves the disruption of actin/myosin/fimbrin function in fungi. This disruption interferes with crucial cellular processes like hyphal growth and appressoria formation, ultimately inhibiting fungal infection and spread.[1][2]

Q2: What is "vapor action" and why is it important for this compound's efficacy?

A2: Vapor action refers to the ability of this compound to move from a treated surface into the surrounding air as a vapor and then deposit onto and control pathogens on untreated plant surfaces.[2][3] This is a critical feature as it helps to protect areas of the plant that may not have been directly covered by the spray, compensating for incomplete spray coverage and enhancing overall disease control.[2][3]

Q3: What is the formulation of commercially available this compound?

A3: this compound is typically formulated as a suspension concentrate (SC).[4] SC formulations consist of a solid active ingredient dispersed in a liquid, usually water.

Q4: Can adjuvants be used with this compound?

A4: The addition of certain adjuvants, such as organosilicone surfactants, may improve the spreading of the spray solution on the leaf surface.[5][6] However, it is crucial to consult the product label and conduct small-scale compatibility tests before tank-mixing this compound with any adjuvant to avoid potential phytotoxicity or reduced efficacy.

Q5: What are the best practices for managing resistance to this compound?

A5: To delay the development of fungicide resistance, it is recommended to use this compound in a preventative manner as part of an integrated pest management (IPM) program.[1] Key resistance management strategies include:

  • Rotation: Alternate sprays of this compound with fungicides from different FRAC groups that are effective against the target pathogen.[1]

  • Mixtures: Use this compound in tank-mixes or pre-mixes with fungicides that have a different mode of action.[1]

  • Application Limits: Adhere to the recommended maximum number of applications per season as specified on the product label. For example, for powdery mildew control on grapes, a maximum of three applications per season is recommended, while for vegetables, a maximum of two applications is advised.[1]

  • Correct Dosage: Always use the recommended application rate; do not use reduced rates.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor powdery mildew control despite application 1. Incorrect Timing: Application was curative rather than preventative. 2. Inadequate Coverage: Poor spray technique or insufficient spray volume. 3. Fungicide Resistance: The pathogen population may have developed resistance. 4. Unfavorable Environmental Conditions: High temperatures and low humidity can reduce vapor action.1. Apply this compound preventatively, before disease symptoms appear.[1] 2. Ensure thorough spray coverage of the target crop. Adjust nozzle type, pressure, and spray volume as needed.[7] The vapor action of this compound can help compensate for some gaps in coverage.[3] 3. Implement a fungicide resistance management strategy.[1][8] Rotate with fungicides from different FRAC groups.[1] 4. Apply during cooler, more humid parts of the day if possible to maximize vapor activity.
Uneven disease control within the crop canopy 1. Poor Spray Penetration: Dense crop canopies can be difficult to penetrate with spray droplets. 2. Suboptimal Droplet Size: Droplets may be too large and run off, or too small and drift away.1. Adjust sprayer setup for better canopy penetration (e.g., increase air-assist on airblast sprayers).[7] this compound's vapor action can aid in reaching untreated areas within the canopy.[3] 2. Optimize droplet size for the target and canopy density. A medium droplet size is often a good starting point for fungicides.[7]
Product instability in the spray tank 1. Incompatible Tank-Mix Partners: Mixing with certain other pesticides, adjuvants, or fertilizers can cause physical or chemical instability. 2. Poor Water Quality: Water with a high pH can sometimes affect the stability of SC formulations.[7]1. Always perform a jar test to check for physical compatibility before mixing products in the spray tank.[7] 2. Check the pH of the spray water. If it is highly alkaline, consider using a buffering agent.[7]
Clogging of spray nozzles 1. Improper Mixing: The SC formulation was not properly agitated before or during application. 2. Contaminated Water: Use of water with suspended solids.1. Ensure the spray tank has good agitation. Pre-mix the required amount of this compound in a small amount of water before adding it to the spray tank.[9] 2. Use clean water for mixing.

Data on this compound Vapor Action

The following table summarizes the available quantitative data on the vapor activity of this compound from a pot test experiment.

Distance from Treated PotInhibition Rate of Powdery Mildew
0 - 6.5 cm96.3%
6.5 - 13 cm81.5%
13 - 19.5 cm59.0%
Data from a pot test against wheat powdery mildew.

Experimental Protocols

Protocol for In-Vivo Assessment of this compound Vapor Activity (Pot Test)

Objective: To evaluate the vapor-phase efficacy of this compound in controlling powdery mildew on plants in a controlled environment.

Materials:

  • This compound SC formulation

  • Healthy, susceptible host plants (e.g., cucumber or wheat seedlings)

  • Powdery mildew inoculum (e.g., Podosphaera xanthii or Blumeria graminis)

  • Pots for planting

  • Controlled environment chamber or greenhouse with temperature and humidity control

  • Spray application equipment (e.g., hand-held sprayer)

  • Large, sealed containers or chambers to house the treated and untreated plants

Methodology:

  • Plant Preparation: Grow healthy host plants in individual pots until they reach a suitable growth stage for inoculation (e.g., 2-3 true leaves for cucumber).

  • Treatment Application:

    • Prepare the desired concentration of this compound spray solution according to the product label or experimental design.

    • Select a set of plants for treatment. Spray the foliage of these plants with the this compound solution until thorough coverage is achieved.

    • Allow the treated plants to dry completely.

  • Experimental Setup:

    • Place a treated pot in the center of a sealed chamber.

    • Arrange untreated pots at varying distances from the treated pot (e.g., 5 cm, 10 cm, 15 cm).

    • Include a control chamber with only untreated, inoculated plants.

  • Inoculation:

    • Introduce powdery mildew inoculum into each chamber, ensuring an even distribution of spores onto all plants. This can be done by gently shaking or tapping heavily infected plants over the experimental plants.

  • Incubation:

    • Seal the chambers and place them in a controlled environment with optimal conditions for powdery mildew development (e.g., 20-25°C, high relative humidity).

    • Incubate for a period sufficient for disease development on the control plants (typically 7-14 days).

  • Disease Assessment:

    • After the incubation period, visually assess the severity of powdery mildew on the leaves of all plants. This can be done using a rating scale (e.g., 0-5, where 0 = no disease and 5 = severe infection) or by estimating the percentage of leaf area covered with mildew.

  • Data Analysis:

    • Calculate the percent inhibition of disease for each distance from the treated pot compared to the control plants.

Protocol for In-Vitro Assessment of this compound Vapor Activity (Sealed Plate Assay)

Objective: To determine the direct effect of this compound vapor on the germination and mycelial growth of a target fungus in a laboratory setting.

Materials:

  • Technical grade this compound

  • A suitable solvent (e.g., acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper discs (small, e.g., 6 mm diameter)

  • Fungal culture of the target pathogen (e.g., a powdery mildew species or a representative fungus like Botrytis cinerea)

  • Culture medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile water

  • Micropipettes

  • Incubator

Methodology:

  • Preparation of Fungal Plates:

    • Prepare PDA plates according to standard procedures.

    • Inoculate the center of each PDA plate with a small plug of the fungal culture or a spore suspension.

  • Preparation of this compound Source:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration.

    • Apply a specific volume of the this compound solution onto a sterile filter paper disc to achieve the desired dose.

    • Allow the solvent to evaporate completely in a fume hood, leaving a deposit of this compound on the disc.

  • Experimental Setup:

    • In the lid of an inoculated Petri dish, place the filter paper disc containing the this compound deposit.

    • Quickly seal the Petri dish with parafilm to create a closed system.

    • Prepare control plates with filter paper discs treated only with the solvent.

  • Incubation:

    • Incubate the sealed Petri dishes at a temperature optimal for the growth of the target fungus (e.g., 20-25°C).

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percent inhibition of mycelial growth for the this compound treatment compared to the control.

Visualizations

Signaling_Pathway This compound This compound Vapor Actin Actin Filaments This compound->Actin Disrupts localization Disrupted_Growth Disrupted Hyphal Growth (Swelling, Branching) This compound->Disrupted_Growth Vesicle_Transport Vesicle Transport Actin->Vesicle_Transport Required for Hyphal_Growth Normal Hyphal Growth Vesicle_Transport->Hyphal_Growth Essential for Infection_Inhibition Inhibition of Infection Disrupted_Growth->Infection_Inhibition

Caption: Hypothesized signaling pathway of this compound's vapor action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Prep Prepare Host Plants Application Apply this compound Spray Plant_Prep->Application Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plants Inoculum_Prep->Inoculation Treatment_Prep Prepare this compound Solution Treatment_Prep->Application Setup Set up Treated and Untreated Plants Application->Setup Setup->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment Data_Analysis Calculate Percent Inhibition Assessment->Data_Analysis Conclusion Draw Conclusions on Vapor Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound vapor activity.

Troubleshooting_Logic Start Poor Disease Control? Check_Timing Was application preventative? Start->Check_Timing Check_Coverage Was spray coverage adequate? Check_Timing->Check_Coverage Yes Solution_Timing Apply preventatively in the future. Check_Timing->Solution_Timing No Check_Resistance Is resistance suspected? Check_Coverage->Check_Resistance Yes Solution_Coverage Improve spray application technique. Check_Coverage->Solution_Coverage No Check_Environment Were environmental conditions optimal? Check_Resistance->Check_Environment No Solution_Resistance Implement resistance management plan. Check_Resistance->Solution_Resistance Yes Solution_Environment Optimize application timing for conditions. Check_Environment->Solution_Environment No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Addressing Pyriofenone Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing pyriofenone resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a fungicide belonging to the aryl-phenyl-ketone class.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 50, which targets the function of actin, myosin, and fimbrin.[2] Its primary mode of action is the disruption of the actin cytoskeleton in fungal cells. This disruption interferes with crucial cellular processes like hyphal growth, leading to abnormal branching and swelling of the hyphal tips.[3] this compound is particularly effective against powdery mildew fungi.[4]

Q2: How does resistance to this compound develop in fungal populations?

The exact molecular mechanism of resistance to this compound has not been fully elucidated.[5] However, resistance to fungicides typically develops through several mechanisms, including:

  • Target site modification: Alterations in the protein targeted by the fungicide can prevent the fungicide from binding effectively.

  • Increased efflux: Fungal cells may develop enhanced mechanisms to pump the fungicide out of the cell before it can reach its target.

  • Metabolic degradation: The fungus may evolve enzymatic pathways to break down and detoxify the fungicide.

  • Overexpression of the target protein: An increase in the production of the target protein can overwhelm the effect of the fungicide.[6][7]

Q3: Is there known cross-resistance between this compound and other fungicides?

Yes, cross-resistance has been documented between this compound and metrafenone.[1][8] Both fungicides belong to the same FRAC group (Code 50) and are aryl-phenyl-ketones, suggesting a similar mode of action and potentially a shared resistance mechanism.[1][5]

Q4: What are the typical EC₅₀ values for this compound-sensitive and resistant fungal isolates?

The 50% effective concentration (EC₅₀) values can vary between fungal species and even among isolates. For Podosphaera xanthii, the causal agent of cucurbit powdery mildew, the following EC₅₀ values have been reported:

Fungal Isolate TypeThis compound EC₅₀ (µg/mL)Reference
Baseline Sensitive0.39–0.70[3]
Moderately Resistant58.7[3]
Highly Resistant>1000[3]

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Fungicide Sensitivity Assays

Problem: You are observing high variability in your dose-response assays, or your results do not align with expected EC₅₀ values for sensitive or resistant strains.

Possible Cause Troubleshooting Step
Inaccurate Fungicide Concentration - Ensure accurate preparation of the this compound stock solution. See Experimental Protocol 1 for details.- Perform serial dilutions carefully and use fresh dilutions for each experiment.- Verify the calibration of your pipettes.
Variable Inoculum - Use a standardized procedure for inoculum preparation to ensure a consistent spore concentration. See Experimental Protocol 2 .- Ensure spores are viable and harvested from fresh, actively sporulating cultures.
Uneven Spray Application (Leaf Disc Assay) - When treating seedlings, ensure complete and uniform coverage of the cotyledons with the fungicide solution.[9]
Contamination - Use sterile techniques throughout the assay to prevent bacterial or other fungal contamination.- Regularly check the purity of your fungal cultures.
Incorrect Incubation Conditions - Maintain consistent temperature, light, and humidity during the incubation period as these can affect fungal growth and fungicide efficacy.[10]
Issues with Assay Medium - Ensure the pH of the agar medium is correct and consistent.- Prepare fresh media for each experiment.
Guide 2: Difficulty in Discriminating Between Sensitive and Resistant Isolates

Problem: Your dose-response curves for different isolates are overlapping, making it difficult to classify them as sensitive or resistant.

Possible Cause Troubleshooting Step
Inappropriate Range of Fungicide Concentrations - Broaden the range of this compound concentrations tested. For initial screening, include concentrations that span the expected EC₅₀ values for both sensitive and resistant isolates (e.g., 0.1, 1, 10, 100, 1000 µg/mL).
Intermediate Resistance Levels - The fungal population may contain isolates with intermediate levels of resistance. Consider using a finer resolution of concentrations around the EC₅₀ of the moderately resistant isolates.
Assay Readout Time - Assess the leaf discs or plates at multiple time points (e.g., 10 and 14 days) to ensure you are capturing the full effect of the fungicide.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a this compound stock solution and subsequent serial dilutions for use in in vitro sensitivity assays.

  • Materials:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO)

    • Sterile distilled water

    • Sterile microcentrifuge tubes

  • Procedure for 10 mg/mL Stock Solution:

    • Weigh 10 mg of this compound powder and place it in a sterile tube.

    • Add 1 mL of DMSO to dissolve the this compound completely. This is your 10,000 µg/mL (10 mg/mL) stock solution.

    • Store the stock solution at -20°C for long-term storage.

  • Procedure for Working Solutions:

    • Prepare a series of dilutions from the stock solution using sterile distilled water containing a surfactant like Tween 20 (0.02%) to ensure even distribution.

    • For a standard dose-response curve, you might prepare concentrations such as 1000, 100, 10, 1, 0.1, and 0.01 µg/mL.

    • Always prepare fresh working solutions for each experiment.

Protocol 2: Leaf Disc Bioassay for Podosphaera xanthii Sensitivity to this compound

This protocol is adapted from established methods for testing fungicide sensitivity in powdery mildew.[6][9][11]

  • Plant and Fungal Material:

    • Cucumber or melon seedlings at the cotyledon stage (e.g., 'Corona' cucumber).[6]

    • Actively sporulating cultures of Podosphaera xanthii isolates to be tested.

  • Procedure:

    • Fungicide Treatment: Spray the cotyledons of the seedlings with the desired this compound working solutions until runoff. Include a water-treated control. Allow the seedlings to dry for 24 hours.[9]

    • Leaf Disc Preparation: Using a sterile cork borer (e.g., 6-10 mm diameter), cut discs from the treated cotyledons.

    • Plating: Place the leaf discs with the adaxial (upper) side up on 1-2% water agar in petri dishes.

    • Inoculation: Using a sterile fine brush or a single eyelash attached to a stick, transfer fresh conidia from the P. xanthii cultures to the center of each leaf disc.[6]

    • Incubation: Incubate the petri dishes in a growth chamber with a photoperiod (e.g., 16h light/8h dark) at approximately 24°C.

    • Assessment: After 10-14 days, assess the percentage of the leaf disc surface covered by powdery mildew growth.[11]

    • Data Analysis: Calculate the EC₅₀ value by performing a regression analysis of the log-transformed fungicide concentration versus the percentage of growth inhibition.

Visualizations

Pyriofenone_Action_Pathway cluster_fungal_cell Fungal Hyphal Tip cluster_resistance Potential Resistance Mechanisms This compound This compound Actin Actin Filaments (F-actin) This compound->Actin Disrupts Organization TargetMutation Actin Gene Mutation EffluxPump Efflux Pump Overexpression Degradation Metabolic Degradation Vesicles Secretory Vesicles Actin->Vesicles Guides Transport HyphalGrowth Polarized Hyphal Growth Vesicles->HyphalGrowth Delivers Wall Material

Caption: this compound's mode of action and potential fungal resistance mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assay Leaf Disc Assay cluster_analysis Data Analysis A Prepare this compound Stock & Working Solutions D Treat Seedlings with This compound Solutions A->D B Grow Seedlings to Cotyledon Stage B->D C Culture Fungal Isolates G Inoculate Discs with Fungal Spores C->G E Cut Leaf Discs from Treated Cotyledons D->E F Place Discs on Water Agar E->F F->G H Incubate under Controlled Conditions G->H I Assess Powdery Mildew Growth on Discs H->I J Calculate Percent Inhibition I->J K Determine EC₅₀ Values J->K

Caption: Workflow for the leaf disc bioassay to determine this compound sensitivity.

Troubleshooting_Logic Start Inconsistent Assay Results? CheckConc Verify Fungicide Concentrations Start->CheckConc Yes CheckInoculum Standardize Inoculum CheckConc->CheckInoculum Still issues Resolved Problem Resolved CheckConc->Resolved Issue found CheckProcedure Review Assay Procedure CheckInoculum->CheckProcedure Still issues CheckInoculum->Resolved Issue found CheckConditions Confirm Incubation Conditions CheckProcedure->CheckConditions Still issues CheckProcedure->Resolved Issue found CheckConditions->Resolved Issue found

Caption: A logical troubleshooting workflow for inconsistent bioassay results.

References

Validation & Comparative

A Comparative Guide to Pyriofenone and Metrafenone for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides pyriofenone and metrafenone, focusing on their efficacy in controlling powdery mildew. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison

Both this compound and metrafenone are highly effective fungicides used to control powdery mildew on a variety of crops. They belong to the same Fungicide Resistance Action Committee (FRAC) Group 50, indicating a similar mode of action that involves the disruption of the actin cytoskeleton in fungal cells.[1][2][3][4] This shared target site underscores the importance of proper resistance management strategies when incorporating these fungicides into a spray program.[5]

Efficacy and Activity

A comprehensive review of available data indicates that both fungicides exhibit excellent preventative and curative properties against powdery mildew.[6][7][8] They are also both characterized by translaminar and vapor activity, which allows for the protection of untreated plant surfaces.[6][9][10][11][12]

Table 1: Comparison of Fungicidal Properties

PropertyThis compoundMetrafenone
Primary Target Powdery Mildew[6][11][13]Powdery Mildew[5][14]
FRAC Code 50[15][16]50 (formerly U8)[2][3]
Mode of Action Disrupts actin function, leading to mislocalization from the hyphal apex.[15][17]Interferes with hyphal morphogenesis and polarized growth by disrupting the actin cytoskeleton.[7][14]
Preventative Activity Excellent[6][11][13]Reduces spore germination and blocks appressoria formation.[7][9][14]
Curative Activity Effective up to 2 days after inoculation.[6][11][18]Rapidly affects fungal survival at low concentrations.[7][8][14]
Translaminar Activity Yes[6][11][19]Yes[12]
Vapor Phase Activity Yes[6][11][15]Yes[9][10][12]
Rainfastness High[6][11]Exceptional[10]
Residual Activity Excellent[6][11]Long-lasting[9]

Experimental Protocols

To evaluate the efficacy of fungicides like this compound and metrafenone, standardized experimental protocols are crucial. The following is a generalized methodology synthesized from various studies for assessing fungicide performance against powdery mildew on a model plant such as cucumber.

In Vivo Pot Test for Fungicide Efficacy

1. Plant Cultivation:

  • Cucumber seeds (e.g., cv. Cucumis sativus) are sown in pots containing a sterilized potting mix.

  • Plants are grown in a controlled environment greenhouse with conditions optimal for cucumber growth and powdery mildew development (e.g., 20-25°C, 70-90% relative humidity, 12-hour photoperiod).[20]

2. Inoculum Preparation:

  • Conidia of a susceptible powdery mildew strain (e.g., Podosphaera xanthii) are collected from infected cucumber leaves.

  • A conidial suspension is prepared in sterile distilled water containing a surfactant (e.g., Tween 20 at 0.01%) to a concentration of approximately 1 x 10^5 conidia/mL.[20]

3. Fungicide Application:

  • Fungicide stock solutions of this compound and metrafenone are prepared at various concentrations.

  • For preventative (protective) assays , plants are sprayed with the fungicide solutions until runoff and allowed to dry for 24 hours before inoculation.[21][22]

  • For curative (eradicant) assays , plants are first inoculated with the powdery mildew suspension and then treated with the fungicide solutions at different time points post-inoculation (e.g., 24, 48, 72 hours).[6][18]

4. Inoculation:

  • The conidial suspension is uniformly sprayed onto the adaxial (upper) surface of the cucumber leaves.

5. Incubation and Disease Assessment:

  • Inoculated plants are maintained in the greenhouse under conditions favorable for disease development.

  • Disease severity is assessed at regular intervals (e.g., 7, 14, and 21 days post-inoculation) by visually rating the percentage of leaf area covered with powdery mildew colonies.[23][24][25] A rating scale (e.g., 0-5) can be used where 0 represents no disease and 5 represents severe infection.[23]

6. Data Analysis:

  • The percent disease control for each treatment is calculated relative to an untreated control.

  • Statistical analysis (e.g., ANOVA, LSD test) is performed to determine significant differences between treatments.[24][26]

Visualizing Experimental and Biological Processes

To further clarify the experimental workflow and the fungicides' mode of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation plant Cucumber Plant Cultivation preventative Preventative Application plant->preventative curative Curative Application plant->curative pathogen Powdery Mildew Inoculum Preparation inoculation Inoculation pathogen->inoculation fungicide Fungicide Solution Preparation fungicide->preventative fungicide->curative preventative->inoculation inoculation->curative Inoculate Before Treatment incubation Incubation inoculation->incubation assessment Disease Severity Assessment incubation->assessment analysis Data Analysis assessment->analysis

Caption: Experimental workflow for fungicide evaluation.

G cluster_fungicide Fungicide Action cluster_cellular Fungal Cell Process fungicide This compound / Metrafenone (FRAC Group 50) actin Actin Cytoskeleton fungicide->actin Disrupts organization and localization vesicle Vesicle Transport actin->vesicle Regulates growth Polarized Hyphal Growth vesicle->growth Enables infection Infection Process (Appressoria formation, etc.) growth->infection Leads to

Caption: Signaling pathway targeted by this compound and metrafenone.

References

A Comparative Analysis of Pyriofenone and Other FRAC Group 50 Fungicides for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and crop protection professionals on the efficacy, mode of action, and experimental validation of Pyriofenone in comparison to other fungicides within the same Fungicide Resistance Action Committee (FRAC) group.

Introduction

This compound is a novel fungicide belonging to the aryl-phenyl-ketone class, categorized under FRAC Group 50.[1] Developed by Ishihara Sangyo Kaisha, Ltd., it is primarily utilized for the control of powdery mildew on a variety of economically important crops, including cereals, grapes, and vegetables.[2][3] Its unique mode of action, which involves the disruption of actin filament organization in fungal cells, makes it a valuable tool in fungicide resistance management programs.[4][5] This guide provides a comparative overview of this compound's efficacy against other fungicides in FRAC Group 50, with a focus on Metrafenone, another prominent member of this group. The information is supported by experimental data and detailed methodologies to aid researchers in their understanding and evaluation of these compounds.

Mode of Action: Disruption of the Fungal Actin Cytoskeleton

Fungicides in FRAC Group 50, including this compound and Metrafenone, exert their antifungal activity by disrupting the function of the actin cytoskeleton.[6][7] This disruption leads to a cascade of events that ultimately inhibit fungal growth and development. The proposed mechanism involves the mislocalization of actin from the hyphal tips, which is crucial for polarized growth.[4] This interference with actin dynamics results in abnormal hyphal swelling, branching, and ultimately, the cessation of fungal penetration and proliferation.[4][8]

A proposed signaling pathway illustrating the mode of action of FRAC Group 50 fungicides is detailed below.

This compound This compound / Metrafenone (FRAC Group 50) Actin Actin Filaments This compound->Actin Disrupts Organization Vesicle Vesicle Transport Actin->Vesicle Mediates CellWall Cell Wall Synthesis & Integrity Actin->CellWall Maintains HyphalTip Hyphal Tip Growth (Polarized Growth) Vesicle->HyphalTip Supplies Materials Pathogen Pathogen Growth & Infection HyphalTip->Pathogen Enables CellWall->HyphalTip Supports

Caption: Proposed signaling pathway for FRAC Group 50 fungicides.

Comparative Efficacy

While both this compound and Metrafenone are effective against powdery mildew, their performance can vary depending on the pathogen species, crop, and environmental conditions. The available data suggests a high degree of similarity in their biological activity, which is expected given their shared mode of action.

Efficacy Data Summary

The following tables summarize the available efficacy data for this compound and Metrafenone against powdery mildew on various crops. It is important to note that direct, side-by-side comparative studies are limited in the public domain. The data presented here is a synthesis from multiple sources.

Table 1: Efficacy of this compound against Powdery Mildew

CropPathogenApplication RateEfficacy (% Control)Reference
CucumberPodosphaera xanthii6.3 - 50 µg/mL (preventive)Excellent[9][10]
WheatBlumeria graminis f. sp. triticiNot specifiedExcellent[9][10]
GrapeErysiphe necator75 - 90 g a.i./haGood to Excellent[11]
ChilliLeveillula taurica500 - 700 ml/ha (180 SC)Significant reduction in disease severity[1][12]

Table 2: Efficacy of Metrafenone against Powdery Mildew

CropPathogenApplication RateEfficacy (% Control)Reference
GrapeErysiphe necator100 g a.i./haGood (historically)[11][13]
WheatBlumeria graminis f. sp. tritici150 g a.i./haEffective (resistance observed)[2][14]
CucumberPodosphaera xanthii40 - 60 ml/mu (30% SC)Effective
BarleyBlumeria graminis f. sp. hordeiNot specifiedEffective (resistance observed)[2]

Cross-Resistance

A significant consideration for the use of FRAC Group 50 fungicides is the potential for cross-resistance between this compound and Metrafenone. Studies have confirmed that fungal strains resistant to Metrafenone also exhibit resistance to this compound.[7] This underscores the importance of integrated pest management (IPM) strategies and the rotation of fungicides with different modes of action to mitigate the development of resistance.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vivo Fungicide Efficacy Trial (Pot Test)

This protocol is adapted from studies evaluating the efficacy of this compound against cucumber powdery mildew.[9][10]

A 1. Plant Cultivation (Cucumber seedlings) B 2. Fungicide Application (this compound spray at various concentrations) A->B C 3. Inoculation (Spore suspension of P. xanthii) B->C D 4. Incubation (Controlled environment: 20-25°C, high humidity) C->D E 5. Disease Assessment (Visual rating of disease severity on leaves) D->E F 6. Data Analysis (Calculation of percent disease control) E->F

References

Validating the Unique Mode of Action of Pyriofenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyriofenone's performance against other classes of fungicides commonly used to control powdery mildew. The information presented is supported by experimental data to validate this compound's distinct mode of action.

Executive Summary

This compound is a selective fungicide highly effective against powdery mildew.[1] Its novel mode of action, targeting the fungal actin cytoskeleton, places it in a unique class under the Fungicide Resistance Action Committee (FRAC) code 50.[1] This mechanism disrupts several key stages of the fungal life cycle, including hyphal growth, appressoria formation, and conidia formation, thereby preventing secondary infections.[1] A significant advantage of this compound is its lack of cross-resistance with other fungicide groups, making it a valuable tool in resistance management programs.[1] This guide compares this compound with three other major fungicide classes: Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs).

Comparison of Fungicide Modes of Action

The following table summarizes the key differences in the mode of action between this compound and its alternatives.

FeatureThis compoundDemethylation Inhibitors (DMIs)Quinone outside Inhibitors (QoIs)Succinate Dehydrogenase Inhibitors (SDHIs)
FRAC Code 503117
Target Site Actin/myosin/fimbrin function[2]C14-demethylase in sterol biosynthesisCytochrome bc1 (ubiquinone binding) site in mitochondriaComplex II: succinate-dehydrogenase in mitochondria
Biochemical Process Disrupted Disruption of the actin cytoskeleton[3]Ergosterol biosynthesis in the fungal cell membraneMitochondrial respiration, blocking ATP formation[4]Mitochondrial respiration by inhibiting the succinate dehydrogenase enzyme[5]
Primary Activity Preventive and curative[6][7]Preventive and curative[8]Primarily preventive with limited curative activity[8]Primarily preventive with some curative properties[5]
Resistance Risk Low (unique mode of action)Medium to highHighMedium to high

Quantitative Performance Data

The following tables present a summary of the comparative efficacy of this compound and other fungicides against powdery mildew, specifically Podosphaera xanthii, the causal agent of cucurbit powdery mildew.

Table 1: In Vitro Fungicide Sensitivity of Podosphaera xanthii

Fungicide ClassActive IngredientEC50 (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound (FRAC 50) This compound0.39–0.70 (sensitive isolates)10 (sensitive isolates)[4]
DMI (FRAC 3) MyclobutanilVariable, with resistant populations showing higher values>100 (for some isolates)[9]
QoI (FRAC 11) AzoxystrobinVariable, with widespread resistance reported>100 (for resistant isolates)[10][11]
SDHI (FRAC 7) Boscalid0.38 (sensitive) to 3.60 (less sensitive)1 to 10[7]
SDHI (FRAC 7) Fluopyram0.04 (sensitive) to 0.17 (less sensitive)0.1 to 1[7]

Table 2: Field Efficacy of Fungicides on Cucumber Powdery Mildew (% Disease Severity)

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Reference
Untreated Control-100[1]
This compound 75Significantly lower than control[1]
DMI Fungicide 75Significantly lower than control, but potentially less effective than this compound in mixed populations[1]
This compound + DMI Fungicide 75 + 75Highest reduction in disease severity[1]

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Leaf Disc Method)

This assay is used to determine the EC50 and MIC values of fungicides against powdery mildew.

  • Preparation of Leaf Discs: Cotyledons from young, healthy cucumber plants (e.g., cv. 'Bush Crop') are harvested and surface-disinfested with a sodium hypochlorite solution.[10] Leaf discs of a uniform size are then punched from the cotyledons.

  • Fungicide Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent and then serially diluted in sterile deionized water to achieve a range of concentrations.[12]

  • Treatment: The leaf discs are placed with their adaxial (upper) surface down on filter paper saturated with the different fungicide solutions in petri dishes.[12]

  • Inoculation: The adaxial surface of the leaf discs is then inoculated with a conidial suspension of Podosphaera xanthii.[9][12]

  • Incubation: The inoculated discs are incubated under controlled conditions (e.g., 20°C with a photoperiod) for 10-14 days to allow for disease development.[12]

  • Assessment: Disease severity on each disc is visually assessed using a rating scale. The EC50 (the concentration that inhibits 50% of fungal growth) and MIC (the lowest concentration that completely inhibits fungal growth) are then calculated.[12]

Greenhouse Efficacy Trial

This experiment evaluates the preventive and curative activity of fungicides on whole plants.

  • Plant Material: Cucumber seedlings are grown in pots to a specific growth stage (e.g., two-leaf stage).

  • Fungicide Application: For preventive assays, plants are sprayed with the respective fungicide solutions until runoff and allowed to dry before inoculation.[9] For curative assays, plants are first inoculated with powdery mildew and then treated with fungicides at different time points post-inoculation.

  • Inoculation: Plants are inoculated with a conidial suspension of P. xanthii.[9]

  • Incubation: The plants are maintained in a greenhouse under conditions favorable for powdery mildew development.[9]

  • Disease Assessment: After a set incubation period (e.g., 9-14 days), the percentage of leaf area covered with powdery mildew is assessed.[9] The efficacy of each treatment is calculated based on the reduction in disease severity compared to the untreated control.

Visualizing the Mode of Action

This compound's Disruption of the Fungal Actin Cytoskeleton

The diagram below illustrates the proposed mode of action of this compound. It targets the actin cytoskeleton, which is crucial for the polar growth of fungal hyphae. By causing the mislocalization of actin, this compound disrupts the transport of vesicles containing essential materials for cell wall synthesis to the hyphal tip. This leads to abnormal swelling, branching, and eventual collapse of the hyphae.

Pyriofenone_MoA cluster_normal Normal Fungal Growth cluster_this compound Action of this compound actin Actin Filaments vesicles Vesicles (Cell Wall Precursors) actin->vesicles Directs Transport tip Hyphal Tip vesicles->tip Fuse with Membrane growth Polarized Growth tip->growth Elongation This compound This compound mislocalized_actin Mislocalized Actin This compound->mislocalized_actin Induces disrupted_transport Disrupted Vesicle Transport mislocalized_actin->disrupted_transport Leads to abnormal_growth Abnormal Growth (Swelling, Branching) disrupted_transport->abnormal_growth Causes inhibition Inhibition of Infection abnormal_growth->inhibition Fungicide_Pathways cluster_this compound This compound (FRAC 50) cluster_dmi DMIs (FRAC 3) cluster_qoi QoIs (FRAC 11) cluster_sdhi SDHIs (FRAC 7) P This compound A Actin Cytoskeleton P->A Disrupts G Hyphal Growth & Polarity A->G D DMI Fungicide E Ergosterol Biosynthesis D->E Inhibits M Cell Membrane Integrity E->M Q QoI Fungicide R Mitochondrial Respiration (Complex III) Q->R Inhibits ATP ATP Production R->ATP S SDHI Fungicide R2 Mitochondrial Respiration (Complex II) S->R2 Inhibits ATP2 ATP Production R2->ATP2 Exp_Workflow start Start: Isolate Pathogen (*Podosphaera xanthii*) in_vitro In Vitro Assay (Leaf Disc) start->in_vitro greenhouse Greenhouse Trial (Whole Plant) start->greenhouse data_analysis Data Analysis (EC50, MIC, % Control) in_vitro->data_analysis field Field Trial greenhouse->field Inform greenhouse->data_analysis field->data_analysis conclusion Conclusion: Efficacy & MoA Validation data_analysis->conclusion

References

Pyriofenone Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-resistance profile of pyriofenone, a benzoylpyridine fungicide, in comparison with other major fungicide classes. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to support informed decisions in fungicide resistance management and the development of novel crop protection strategies.

This compound is distinguished by its unique mode of action, targeting the fungal actin cytoskeleton, and is classified under FRAC (Fungicide Resistance Action Committee) Code 50.[1] This distinct mechanism of action suggests a low probability of cross-resistance with fungicides from other established chemical groups. However, field observations and laboratory studies have revealed specific instances of resistance and cross-resistance, which are detailed in this guide.

Data Summary: Cross-Resistance and Multiple Resistance Studies

The following tables summarize the quantitative data from key studies investigating the sensitivity of various powdery mildew species to this compound and other fungicides.

Table 1: Sensitivity of Podosphaera xanthii (Cucumber Powdery Mildew) to this compound and Flutianil

This table presents data from a study by Miyamoto et al. (2020), which identified multiple resistance to both this compound and flutianil in field isolates of Podosphaera xanthii in Japan.

Isolate CategoryFungicideMean EC50 (µg/mL)Resistance Factor (RF)
Baseline SensitiveThis compound0.39 - 0.70-
Flutianil0.00013 - 0.00035-
Moderately Resistant (Flu-MR/Pyr-MR)This compound58.7>83
Flutianil0.8>2285
Highly Resistant (Flu-HR/Pyr-HR)This compound>1000>1428
Flutianil>100>285714
Data sourced from Miyamoto et al. (2020).[2]

Table 2: Cross-Resistance Between this compound and Metrafenone in Erysiphe necator (Grapevine Powdery Mildew)

Table 3: this compound Sensitivity in Relation to Other Fungicide Classes

A preliminary study on field isolates of cucumber powdery mildew fungus demonstrated a lack of cross-resistance between this compound and fungicides with different modes of action.[1]

FungicideFRAC GroupMode of ActionCross-Resistance with this compound Observed
Triflumizole3Demethylation Inhibitors (DMI)No
Azoxystrobin11Quinone outside Inhibitors (QoI)No
CyflufenamidU6UnknownNo
Data based on findings reported by Ogawa et al.[1]

Experimental Protocols

The primary methodology for assessing fungicide sensitivity in the cited studies is the leaf disc assay . The following is a generalized protocol based on the methodologies described.

Leaf Disc Assay for Fungicide Sensitivity in Powdery Mildew

1. Isolate Collection and Maintenance:

  • Single-spore isolates of the target powdery mildew fungus (e.g., Podosphaera xanthii) are collected from infected field samples.

  • Isolates are maintained and propagated on susceptible host plant cotyledons or leaf discs in a controlled environment (e.g., 20-25°C with a photoperiod).

2. Preparation of Fungicide Solutions:

  • Stock solutions of the technical grade fungicides are prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide).

  • A series of dilutions are made using sterile distilled water to achieve the desired test concentrations.

3. Leaf Disc Treatment:

  • Leaf discs (typically 10-15 mm in diameter) are excised from young, healthy, and fully expanded leaves of the host plant.

  • The leaf discs are floated, adaxial side up, on the various fungicide solutions in petri dishes or multi-well plates. Control discs are floated on a fungicide-free solution.

4. Inoculation:

  • A standardized suspension of conidia from the test isolate is prepared in sterile distilled water.

  • A small volume of the conidial suspension is applied to the center of each leaf disc.

5. Incubation:

  • The inoculated leaf discs are incubated in a controlled environment (e.g., 20-25°C, high humidity, with a photoperiod) for a period of 7 to 14 days.

6. Disease Assessment:

  • After the incubation period, the leaf discs are examined microscopically.

  • The extent of mycelial growth and sporulation on each disc is assessed, often using a rating scale.

  • The Effective Concentration 50% (EC50) , which is the concentration of the fungicide that inhibits 50% of the fungal growth compared to the control, is calculated using probit or log-probit analysis.

Visualizations

The following diagrams illustrate key concepts related to this compound's mode of action and cross-resistance profile.

G cluster_workflow Experimental Workflow: Leaf Disc Assay A 1. Isolate Culture C 3. Treat Leaf Discs A->C B 2. Prepare Fungicide Dilutions B->C D 4. Inoculate with Fungal Spores C->D E 5. Incubate D->E F 6. Assess Mycelial Growth E->F G 7. Calculate EC50 Values F->G G cluster_moa This compound Mode of Action cluster_resistance Cross-Resistance Relationships This compound This compound Actin Actin Cytoskeleton This compound->Actin Disrupts Vesicle Vesicle Transport Actin->Vesicle Required for Hyphal Polarized Hyphal Growth Vesicle->Hyphal Essential for Pathogenicity Fungal Pathogenicity Hyphal->Pathogenicity Crucial for Pyriofenone_res This compound (FRAC 50) Metrafenone Metrafenone (FRAC 50) Pyriofenone_res->Metrafenone Positive Cross-Resistance Flutianil Flutianil (FRAC U13) Pyriofenone_res->Flutianil Multiple Resistance Observed DMI DMI Fungicides (FRAC 3) Pyriofenone_res->DMI No Cross-Resistance QoI QoI Fungicides (FRAC 11) Pyriofenone_res->QoI No Cross-Resistance

References

Pyriofenone: A Comparative Analysis of Efficacy Against Traditional Systemic Fungicides in Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Pyriofenone's Performance Profile

This compound, a novel fungicide, has emerged as a significant tool in the management of powdery mildew across a variety of agricultural crops. This guide provides an objective comparison of this compound's efficacy against two widely used traditional systemic fungicides: Tebuconazole, a demethylation inhibitor (DMI), and Azoxystrobin, a quinone outside inhibitor (QoI). The following analysis is supported by experimental data to inform research and development professionals on its relative performance and distinct mode of action.

Executive Summary

This compound demonstrates high efficacy against powdery mildew, often comparable or superior to traditional fungicides like Tebuconazole and Azoxystrobin. Its unique mode of action, targeting the fungal actin cytoskeleton, provides a crucial tool for resistance management strategies. While Tebuconazole and Azoxystrobin remain effective mainstays in fungicide programs, this compound offers a distinct advantage in scenarios where resistance to older fungicide classes is a concern.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound with Tebuconazole and Azoxystrobin in controlling powdery mildew on different crops.

Table 1: Efficacy Against Grapevine Powdery Mildew (Erysiphe necator)

TreatmentDose Rate (g a.i./ha)Mean Disease Severity on Leaves (%)Percent Control on Leaves (%)Mean Disease Severity on Bunches (%)Percent Control on Bunches (%)
Untreated Control-36.82---
This compound751.6596.7--
This compound901.4297.4--
Tebuconazole10012.9689.64.47-

Data synthesized from a study on grapevine powdery mildew.[1]

Table 2: Efficacy Against Chilli Powdery Mildew (Leveillula taurica)

TreatmentDose Rate (ml/ha)Mean Disease Incidence (%) - 1st SprayMean Disease Incidence (%) - 2nd Spray
Untreated Control-31.5043.28
This compound 180 SC60022.4224.56
This compound 180 SC70020.9622.68

This study highlights this compound's efficacy, noting it was found to be significantly effective in controlling powdery mildew and increasing yield compared to Azoxystrobin and Tebuconazole in the same trial.[2]

Table 3: Efficacy Against Cucumber Powdery Mildew (Erysiphe cichoracearum)

TreatmentConcentration (%)Mean Percent Disease Intensity
Untreated Control--
Azoxystrobin 23% SC0.119.01
Propiconazole 25% EC0.122.22

Note: Propiconazole is a DMI fungicide with a similar mode of action to Tebuconazole. This data is from a comparative study on cucumber powdery mildew.[3]

Table 4: Efficacy of Azoxystrobin and Tebuconazole Mixtures on Squash Powdery Mildew

TreatmentProtective Efficacy (%)Curative Efficacy (%)
Azoxystrobin alone70.757.6
Tebuconazole alone55.942.7
Azoxystrobin + Tebuconazole76.661.2

This study demonstrates the efficacy of individual and combined applications of Azoxystrobin and Tebuconazole.[4]

Experimental Protocols

Grapevine Powdery Mildew Efficacy Trial

  • Experimental Design: Field trials were conducted using a randomized complete block design with multiple replications.

  • Treatments: this compound was applied at rates of 75 and 90 g a.i./ha and compared with Tebuconazole at 100 g a.i./ha and an untreated control.[1]

  • Application: Fungicides were applied using backpack sprayers, ensuring thorough coverage of the vines. Applications were initiated prior to disease development and continued at regular intervals throughout the season.

  • Disease Assessment: Disease severity on leaves and bunches was visually assessed as the percentage of tissue affected by powdery mildew.[1] The number of infected leaves and the leaf area covered by the fungus were recorded to calculate the disease incidence and severity.

Cucumber Powdery Mildew Efficacy Trial

  • Experimental Design: Greenhouse or field trials were established in a randomized complete block design with several replications.

  • Inoculation: Cucumber plants were artificially inoculated with a conidial suspension of the powdery mildew pathogen to ensure uniform disease pressure.

  • Treatments: Fungicides such as Azoxystrobin and Propiconazole were applied at specified concentrations.[3]

  • Application: Treatments were applied as foliar sprays to the point of runoff.

  • Disease Assessment: Disease severity was rated on a scale based on the percentage of leaf area covered with powdery mildew. Data was collected at multiple time points to assess both preventative and curative activity.[3][5]

Signaling Pathways and Modes of Action

This compound: Disruption of the Actin Cytoskeleton

This compound has a unique mode of action, classified under FRAC code 50.[6] It disrupts the function of the actin cytoskeleton in fungal cells. This interference with actin leads to abnormal hyphal growth, inhibiting the formation of appressoria and haustoria, which are essential for host plant penetration and nutrient uptake. This novel mechanism makes this compound a valuable tool for managing fungicide resistance.[7]

Pyriofenone_MOA cluster_fungal_cell Fungal Cell This compound This compound Actin Actin Cytoskeleton This compound->Actin Disruption VesicleTransport Vesicle Transport Actin->VesicleTransport Regulates HyphalGrowth Polarized Hyphal Growth VesicleTransport->HyphalGrowth Enables Pathogenesis Pathogenesis HyphalGrowth->Pathogenesis Leads to Tebuconazole_MOA cluster_fungal_cell Fungal Cell Tebuconazole Tebuconazole C14_demethylase C14-demethylase (Enzyme) Tebuconazole->C14_demethylase Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway C14_demethylase->Ergosterol_Pathway Catalyzes Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Azoxystrobin_MOA cluster_mitochondrion Fungal Mitochondrion Azoxystrobin Azoxystrobin Complex_III Cytochrome bc1 (Complex III) Azoxystrobin->Complex_III Inhibition at Qo site Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Component of ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Drives Fungal_Growth Fungal Growth & Spore Germination ATP_Synthesis->Fungal_Growth Powers

References

Performance of Pyriofenone Against Fungicide-Resistant Strains of Powdery Mildew: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyriofenone's performance against fungicide-resistant strains of powdery mildew, with a focus on supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a novel fungicide belonging to the aryl-phenyl ketone chemical class (FRAC Group 50)[1][2][3]. Its unique mode of action involves the disruption of the actin cytoskeleton in fungal cells[4][5]. This mechanism interferes with crucial cellular processes such as hyphal growth, spore germination, and the formation of appressoria, ultimately inhibiting the infection process of powdery mildew fungi[2][4]. Developed by Ishihara Sangyo Kaisha, Ltd., this compound has demonstrated both preventative and curative properties against various powdery mildew species on a range of crops, including cucurbits and grapes[2][6].

Comparative Performance Against Resistant Strains

The emergence of fungicide resistance is a significant challenge in disease management. This section compares the efficacy of this compound with other fungicide classes against resistant powdery mildew strains, supported by quantitative data from sensitivity assays.

Sensitivity of Podosphaera xanthii (Cucumber Powdery Mildew)

A study conducted in Japan identified high levels of resistance to this compound in field isolates of Podosphaera xanthii. The data below compares the 50% effective concentration (EC50) values of this compound and flutianil against sensitive and resistant isolates.

Table 1: Comparative EC50 Values of this compound and Flutianil against Podosphaera xanthii Isolates

Isolate CategoryFungicideMean EC50 (µg/mL)Resistance Factor (RF)
SensitiveThis compound0.39 - 0.70-
Flutianil0.00013 - 0.00035-
Moderately ResistantThis compound58.7>83
Flutianil0.8>2285
Highly ResistantThis compound>1000>1428
Flutianil>100>285714
Data sourced from a study on cucumber powdery mildew isolates in Japan[6]. The Resistance Factor (RF) is calculated by dividing the mean EC50 of the resistant population by the mean EC50 of the sensitive population.
Cross-Resistance Profile

Cross-resistance is a critical consideration in fungicide resistance management. Studies have revealed the following cross-resistance patterns with this compound:

  • Metrafenone: Metrafenone, also in FRAC Group 50, has shown cross-resistance with this compound in isolates of Erysiphe necator, the causal agent of grapevine powdery mildew[1].

  • Flutianil: The same study that identified high this compound resistance in P. xanthii also demonstrated cross-resistance with flutianil[6].

  • Other Fungicide Classes: Preliminary studies have indicated that this compound does not exhibit cross-resistance with fungicides from other mode of action groups, such as Demethylation Inhibitors (DMIs - FRAC Group 3), Quinone outside Inhibitors (QoIs - FRAC Group 11), and cyflufenamid (FRAC Group U6)[2].

Alternative Fungicide Classes and Their Resistance Mechanisms

A key strategy for managing fungicide resistance is the rotation of products with different modes of action. Below is a summary of major fungicide classes used for powdery mildew control and their known resistance mechanisms.

Table 2: Overview of Alternative Fungicide Classes for Powdery Mildew Control

FRAC GroupChemical ClassMode of ActionKnown Resistance Mechanism(s)
3Demethylation Inhibitors (DMIs)Sterol biosynthesis in membranesPoint mutations in the target gene (CYP51), overexpression of the target gene, and increased efflux pump activity[1][7].
7Succinate Dehydrogenase Inhibitors (SDHIs)Respiration (complex II)Point mutations in the genes encoding the succinate dehydrogenase enzyme subunits (SdhB, SdhC, SdhD)[1][6].
11Quinone outside Inhibitors (QoIs)Respiration (complex III)A single point mutation (G143A) in the cytochrome b gene is a common mechanism[1].
13Aza-naphthalenesSignal transductionThe exact mechanism is not fully understood, but it is believed to be multigenic[1].
U6Phenyl-acetamidesUnknownThe specific mode of action and resistance mechanisms are not fully characterized[4].

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide, providing a framework for researchers to replicate or build upon these studies.

Fungicide Sensitivity Testing: Leaf Disc Assay

The leaf disc assay is a common in vitro method to determine the sensitivity of powdery mildew isolates to fungicides.

Protocol for Podosphaera xanthii Leaf Disc Assay:

  • Plant Material: Grow a susceptible cucumber cultivar (e.g., 'Yellow Crookneck') until the first true leaf emerges (approximately 7-9 days)[4].

  • Fungicide Application: Prepare serial dilutions of the test fungicides. Spray cucumber seedlings with each fungicide concentration until runoff. Control seedlings are sprayed with water[4].

  • Leaf Disc Preparation: After 24 hours, detach the cotyledons and use a cork borer (e.g., 10 mm diameter) to cut discs from the leaves. Place the leaf discs with the adaxial side up on water agar (1% w/v) in petri dishes[4].

  • Inoculation: Collect conidia of the P. xanthii isolates to be tested from infected plant material. Inoculate the center of each leaf disc with the conidia[8].

  • Incubation: Incubate the petri dishes at a controlled temperature (e.g., 20-25°C) with a defined photoperiod[4].

  • Disease Assessment: After 10-14 days, assess the disease severity on each disc. This can be done by visually estimating the percentage of the disc surface covered with mycelium or by counting the number of colonies[4][8].

  • Data Analysis: Calculate the mean disease severity for each fungicide concentration. Use this data to determine the EC50 value, which is the concentration of the fungicide that inhibits 50% of the fungal growth compared to the untreated control.

Experimental Workflow for Leaf Disc Assay

G cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Incubation & Analysis plant_growth Grow Susceptible Cucumber Seedlings spray Spray Seedlings with Fungicides plant_growth->spray fungicide_prep Prepare Fungicide Dilutions fungicide_prep->spray disc_prep Cut Leaf Discs and Place on Agar spray->disc_prep inoculation Inoculate Discs with P. xanthii disc_prep->inoculation incubation Incubate at Controlled Conditions inoculation->incubation assessment Assess Disease Severity incubation->assessment analysis Calculate EC50 Values assessment->analysis

Caption: Workflow for determining fungicide sensitivity using a leaf disc assay.

Field Trial for Fungicide Efficacy

Field trials are essential for evaluating the performance of fungicides under real-world conditions.

General Protocol for a Randomized Complete Block Design Field Trial:

  • Site Selection and Plot Design: Choose a field with a history of powdery mildew. Divide the field into plots of a standardized size (e.g., 4.3m x 2.4m). Arrange the plots in a randomized complete block design with multiple replicates (typically 3-4) for each treatment to account for field variability.

  • Treatments: Include an untreated control, a standard commercial fungicide as a reference, and the experimental fungicides at various application rates[9].

  • Fungicide Application: Apply the fungicides at regular intervals (e.g., 7-14 days) using calibrated spray equipment to ensure uniform coverage[10]. The timing of the first application can be based on a disease forecasting model or the first appearance of symptoms.

  • Inoculation (if necessary): If natural inoculum pressure is low, artificial inoculation may be performed to ensure a consistent disease challenge.

  • Disease Assessment: At regular intervals and at the end of the trial, assess disease incidence (percentage of infected plants or leaves) and disease severity (percentage of leaf or fruit area affected)[10].

  • Yield Data: At the end of the growing season, harvest the plots and measure the yield and quality of the crop.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments[9].

G start Site Selection & Plot Design treatments Define Treatments (Control, Reference, Test) start->treatments application Apply Fungicides at Intervals treatments->application assessment Assess Disease Incidence & Severity application->assessment yield_data Collect Yield Data assessment->yield_data analysis Statistical Analysis yield_data->analysis conclusion Evaluate Fungicide Efficacy analysis->conclusion

Caption: this compound disrupts the actin cytoskeleton, leading to abnormal hyphal growth.

Molecular Mechanism of Resistance

While the precise molecular mechanism of resistance to this compound in powdery mildew is not yet fully elucidated, it is hypothesized to involve modifications that prevent the fungicide from binding to its target site within the actin regulatory machinery or alterations in the transport of the fungicide within the fungal cell. The cross-resistance observed with metrafenone suggests a shared or similar target site and resistance mechanism. [1]Further research is needed to identify the specific genetic mutations responsible for this compound resistance.

Conclusion and Recommendations

This compound offers a unique mode of action for the control of powdery mildew. However, the emergence of highly resistant strains, as documented in Podosphaera xanthii, underscores the importance of robust resistance management strategies.

For researchers and drug development professionals, the following recommendations are crucial:

  • Continued Monitoring: Ongoing surveillance of powdery mildew populations for shifts in sensitivity to this compound and other fungicides is essential.

  • Investigate Resistance Mechanisms: Further research into the molecular basis of this compound resistance will enable the development of rapid diagnostic tools and inform the design of next-generation fungicides.

  • Develop Integrated Strategies: The development of integrated pest management (IPM) programs that combine the use of fungicides with different modes of action, resistant crop varieties, and cultural practices is critical for sustainable disease control.

  • Explore Novel Chemistries: The discovery and development of fungicides with novel modes of action remain a high priority to combat the ongoing threat of fungicide resistance.

References

Independent Validation of Analytical Methods for Pyriofenone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pyriofenone, a widely used fungicide, is critical for ensuring food safety and environmental monitoring. This guide provides a comparative overview of independently validated analytical methods for the detection of this compound, with a focus on performance data and detailed experimental protocols.

Two common analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Both methods have been subject to validation to ensure their reliability for quantifying this compound in various matrices, including agricultural products and water.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of HPLC-UVD and LC-MS/MS methods for this compound analysis based on available validation data.

Table 1: HPLC-UVD Method Validation for this compound in Agricultural Products [1][2]

ParameterPerformance
Linearity (mg/kg)0.05 - 5
Correlation Coefficient (r²)> 0.999
Average Recovery (%)72.8 - 99.5
Relative Standard Deviation (%)2.3 - 6.4
Limit of Detection (LOD) (mg/kg)0.01
Limit of Quantification (LOQ) (mg/kg)0.05

Table 2: LC-MS/MS Method Validation for this compound in Various Matrices [3][4][5][6]

MatrixLimit of Quantification (LOQ)
Plant Commodities (Grapes, Wheat)0.01 ppm[4]
Animal Tissues, Milk, Eggs0.01 mg/kg[3]
Surface and Drinking Water0.05 µg/L (ppb)[5]
Soil0.001 mg/kg[6]

Experimental Protocols

HPLC-UVD Method for Agricultural Products[1][2]

This method was developed for the determination of this compound residues in Korean melon, pepper, potato, mandarin, soybean, and hulled rice.

Sample Preparation:

  • Extract the sample with acetonitrile.

  • Partition the extract with dichloromethane.

  • Clean up the sample using a silica cartridge.

Analysis:

  • Analyze the purified sample using HPLC-UVD.

  • Confirm the results with LC-MS.

LC-MS/MS Method for Plant Commodities[4]

This enforcement analytical method (ISK 0341/074208) is used for the quantitation of this compound in plant commodities.

Sample Preparation (Grapes):

  • Extract the sample with a mixture of acetonitrile, water, and hydrochloric acid (50:50:1, v:v:v).

  • Centrifuge the extract.

Analysis:

  • Analyze the resulting extract by LC-MS/MS.

LC-MS/MS Method for Animal Matrices[3]

This method is suitable for determining this compound in liver, kidney, muscle, fat, milk, and eggs.

Sample Preparation:

  • Extract the sample with a solution of acetonitrile, water, and hydrochloric acid (50:50:1, v:v:v).

  • Perform a clean-up step using solid-phase extraction.

Analysis:

  • Analyze the final extract by LC-MS/MS.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and the proposed signaling pathway for this compound's mode of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Agricultural/Environmental Sample Extraction Extraction with Acetonitrile Sample->Extraction Partitioning Partitioning with Dichloromethane Extraction->Partitioning Cleanup Solid Phase Extraction/Silica Cartridge Cleanup Partitioning->Cleanup HPLC_UVD HPLC-UVD Analysis Cleanup->HPLC_UVD Primary Analysis LC_MS_MS LC-MS/MS Confirmation/Analysis Cleanup->LC_MS_MS Confirmation/Primary Analysis Quantification Quantification of this compound HPLC_UVD->Quantification LC_MS_MS->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the analysis of this compound residues.

This compound's fungicidal activity is attributed to its disruption of the actin cytoskeleton in fungi, which is crucial for polarized hyphal growth.[7]

signaling_pathway This compound This compound Actin_Cytoskeleton Actin Cytoskeleton This compound->Actin_Cytoskeleton Disrupts Polarized_Growth Polarized Hyphal Growth Actin_Cytoskeleton->Polarized_Growth Is essential for Fungal_Infection Fungal Infection Process Polarized_Growth->Fungal_Infection Is required for

Caption: Proposed mode of action of this compound on fungal cells.

References

A Comparative Analysis of Pyriofenone's Curative and Preventive Efficacy in Controlling Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the curative and preventive activities of Pyriofenone, a novel fungicide, against key alternatives in the management of powdery mildew. This document synthesizes experimental data to offer an objective performance assessment, details the methodologies employed in these studies, and visualizes the respective signaling pathways.

Executive Summary

This compound, a member of the aryl phenyl ketone class of fungicides, demonstrates a unique mode of action by disrupting the actin cytoskeleton of fungal pathogens. This mechanism, distinct from existing fungicide classes such as strobilurins and succinate dehydrogenase inhibitors (SDHIs), confers both potent preventive and curative properties against powdery mildew. Experimental data indicates that this compound effectively inhibits various stages of fungal development, from spore germination to mycelial growth and sporulation. While direct comparative studies with all major alternatives are limited, available research suggests this compound offers robust control of powdery mildew, making it a valuable tool in fungicide resistance management programs.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the preventive and curative efficacy of this compound and its comparators against powdery mildew. It is important to note that the data presented for different active ingredients may originate from separate studies conducted under varying conditions; therefore, direct comparison should be interpreted with caution.

Table 1: Preventive Activity Against Powdery Mildew

Active Ingredient (FRAC Group)Host PlantPathogenApplication TimingEfficacy (% Control)Reference
This compound (50)CucumberPodosphaera xanthiiBefore inoculationExcellent at 6.3 µg/mL[1]
This compound (50)WheatBlumeria graminis f. sp. triticiBefore inoculationExcellent[1]
Trifloxystrobin (11)Field PeaErysiphe pisiNot specifiedHigh (in combination)
Boscalid (7)VariousVarious powdery mildewsBefore inoculationHigh[2]
Cyflufenamid (U6)CucumberPodosphaera xanthiiBefore inoculationExcellent at low concentrations[3]

Table 2: Curative Activity Against Powdery Mildew

Active Ingredient (FRAC Group)Host PlantPathogenApplication Timing (Post-inoculation)Efficacy (% Control)Reference
This compound (50)CucumberPodosphaera xanthiiUp to 2 daysInhibitory activity on lesion development[1]
Trifloxystrobin (11)VariousVarious powdery mildewsEarly infectionCurative action[4]
Boscalid (7)VariousVarious powdery mildewsEarly infectionCurative properties[5]
Cyflufenamid (U6)CucumberPodosphaera xanthiiNot specifiedExcellent at low concentrations[3]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the preventive and curative activities of the fungicides.

In Vivo Whole Plant Assay for Preventive and Curative Efficacy
  • Plant Material and Growth Conditions: Disease-susceptible host plants (e.g., cucumber, wheat) are grown from seed in pots containing a sterilized potting mix. Plants are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth (e.g., 20-25°C, 16-hour photoperiod).

  • Fungicide Application:

    • Preventive Assay: Fungicide solutions of varying concentrations are applied to the leaves of healthy plants until runoff. The plants are then allowed to dry.

    • Curative Assay: Healthy plants are first inoculated with a suspension of powdery mildew conidia. The fungicide solutions are then applied at different time intervals after inoculation (e.g., 24, 48, 72 hours).

  • Inoculation: A suspension of powdery mildew conidia (e.g., Podosphaera xanthii or Blumeria graminis) is prepared in sterile water with a surfactant. The spore suspension is sprayed onto the leaves of the test plants.

  • Incubation and Disease Assessment: Inoculated plants are incubated in a controlled environment conducive to disease development. After a set period (e.g., 7-14 days), the disease severity is assessed. This is typically done by visually rating the percentage of leaf area covered with powdery mildew colonies.

  • Data Analysis: The percentage of disease control is calculated for each treatment by comparing the disease severity on treated plants to that on untreated control plants.

Detached Leaf Assay
  • Leaf Preparation: Healthy, young, fully expanded leaves are detached from the host plant. The leaves are surface-sterilized and placed adaxial side up on water agar in Petri dishes.

  • Fungicide and Inoculum Application:

    • Preventive Assay: A small droplet of the fungicide solution is applied to the center of the leaf disc and allowed to dry before inoculation.

    • Curative Assay: The leaf disc is first inoculated with a dry brush transfer of powdery mildew conidia, followed by the application of the fungicide solution at different time points.

  • Incubation and Assessment: The Petri dishes are incubated under controlled conditions. The development of powdery mildew colonies is observed and measured over time. Efficacy is determined by the inhibition of mycelial growth or sporulation compared to the untreated control.[6]

Signaling Pathways and Modes of Action

The distinct mechanisms of action of these fungicides are crucial for understanding their efficacy and for developing effective resistance management strategies.

This compound: Disruption of the Actin Cytoskeleton

This compound has a novel mode of action, targeting the fungal actin cytoskeleton.[2][7][8] This disruption interferes with essential cellular processes that are dependent on actin, such as hyphal growth, appressoria formation, and vesicle transport.

Pyriofenone_MoA This compound This compound Actin Actin Filaments This compound->Actin Disruption Disruption of Actin Dynamics Actin->Disruption HyphalGrowth Inhibition of Hyphal Growth Disruption->HyphalGrowth Appressoria Inhibition of Appressoria Formation Disruption->Appressoria VesicleTransport Inhibition of Vesicle Transport Disruption->VesicleTransport Respiration_Inhibitors_MoA cluster_ETC Mitochondrial Electron Transport Chain ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexII->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ gradient ATP_Production ATP Production (Cellular Energy) ATP_Synthase->ATP_Production ElectronFlow Electron Flow Boscalid Boscalid (SDHI) Boscalid->ComplexII Trifloxystrobin Trifloxystrobin (QoI) Trifloxystrobin->ComplexIII Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death

References

Ecotoxicological Risk Assessment: A Comparative Analysis of Pyriofenone and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological risk profile of Pyriofenone, a newer benzophenone fungicide, with three other widely used fungicides: Azoxystrobin (a strobilurin), Boscalid (a carboxamide), and Epoxiconazole (a triazole). The information presented is based on a comprehensive review of publicly available experimental data to assist researchers and environmental risk assessors in making informed decisions.

Overview of Fungicides

Fungicides are essential for modern agriculture, protecting crops from fungal pathogens and ensuring food security. However, their application can pose risks to non-target organisms and the wider environment. This guide focuses on the ecotoxicological profiles of four key fungicides, each with a different mode of action, to provide a comparative risk assessment.

  • This compound: Belongs to the benzophenone chemical class and functions by disrupting actin polymerization in fungi.

  • Azoxystrobin: A broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex.

  • Boscalid: A succinate dehydrogenase inhibitor (SDHI) that targets complex II of the mitochondrial respiratory chain.

  • Epoxiconazole: A triazole fungicide that inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes, by inhibiting the enzyme C14-demethylase.

Comparative Ecotoxicological Data

The following tables summarize the key ecotoxicological endpoints for this compound, Azoxystrobin, Boscalid, and Epoxiconazole, providing a quantitative basis for comparison.

Aquatic Ecotoxicity

Table 1: Acute and Chronic Toxicity to Aquatic Organisms

OrganismEndpointThis compoundAzoxystrobinBoscalidEpoxiconazole
Fish 96h LC50 (Rainbow trout)>1.1 mg/L[1]1.76 mg/L[2]2.7 mg/L[3]2.2 mg/L
96h LC50 (Carp)>1.2 mg/L[1]4.2 mg/L[2]--
Chronic NOEC (Fathead minnow)0.033 mg/L[1]0.147 mg/L[4]--
Aquatic Invertebrates 48h EC50 (Daphnia magna)0.79 mg/L[1]0.83 mg/L[2]5.33 mg/L[3]6.7 mg/L
Chronic NOEC (Daphnia magna)-0.044 mg/L[4]--
Algae 72h ErC50 (Green algae)-0.71 - 2.2 mg/L[2]3.75 mg/L[3]1.3 mg/L

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effective Concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration. ErC50: Concentration causing a 50% reduction in growth rate.

Terrestrial Ecotoxicity

Table 2: Toxicity to Terrestrial Organisms

OrganismEndpointThis compoundAzoxystrobinBoscalidEpoxiconazole
Birds Acute oral LD50 (Bobwhite quail)>2000 mg/kg bw>2000 mg/kg bw>2000 mg/kg bw[3]>2000 mg/kg bw
Dietary LC50 (Bobwhite quail)>5000 ppm>5200 ppm>5000 ppm>5000 ppm
Earthworms 14d LC50 (Eisenia fetida)>1000 mg/kg soil>1000 mg/kg soil[2]>1000 mg/kg soil[3]168 mg/kg soil[2]
Bees Acute contact LD50>100 µ g/bee >200 µ g/bee [2]>200 µ g/bee [3]>100 µ g/bee
Acute oral LD50>100 µ g/bee >25 µ g/bee >166 µ g/bee [3]>100 µ g/bee

LD50: Lethal Dose for 50% of the test organisms. LC50: Lethal Concentration for 50% of the test organisms. bw: body weight.

Environmental Fate

Table 3: Environmental Fate Properties

ParameterThis compoundAzoxystrobinBoscalidEpoxiconazole
Soil Degradation (DT50) 14.8 - 164 days72 - 164 days[4]28 - 208 days[5]20 - 69 days[6]
Organic Carbon Partition Coefficient (Koc) 1260 - 2790 mL/g207 - 594 mL/g[7]~9500 mL/g[8]1500 - 3000 mL/g
Bioconcentration Factor (BCF) 134 - 167~21[7]42 - 5612.9[6]

DT50: Dissipation Time for 50% of the substance. Koc: Soil Organic Carbon-Water Partitioning Coefficient. BCF: Bioconcentration Factor.

Experimental Protocols

The ecotoxicological data presented in this guide are primarily generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

General Experimental Workflow

The following diagram illustrates a typical workflow for aquatic ecotoxicity testing based on OECD guidelines.

G cluster_0 Test Preparation cluster_1 Exposure Phase cluster_2 Data Collection & Analysis cluster_3 Risk Assessment TestSubstance Test Substance (Fungicide) TestSystem Test System (e.g., Aquaria, Beakers) TestSubstance->TestSystem TestOrganism Test Organism (e.g., Fish, Daphnia, Algae) TestOrganism->TestSystem Exposure Exposure to a range of concentrations TestSystem->Exposure Control Control Group (No exposure) TestSystem->Control Observation Observation of Endpoints (Mortality, Immobilization, Growth Inhibition) Exposure->Observation Control->Observation Analysis Statistical Analysis (LC50, EC50, NOEC) Observation->Analysis PNEC Predicted No-Effect Concentration (PNEC) Analysis->PNEC PEC Predicted Environmental Concentration (PEC) RiskCharacterization Risk Characterization (PEC/PNEC ratio) PEC->RiskCharacterization PNEC->RiskCharacterization

Caption: General workflow for aquatic ecotoxicity testing.

Key OECD Test Guidelines
  • OECD 203: Fish, Acute Toxicity Test: This guideline determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna, a key freshwater invertebrate, by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This guideline evaluates the effects of a substance on the growth of freshwater algae, with the endpoint being the concentration that inhibits growth rate by 50% (ErC50) over 72 hours.

  • OECD 211: Daphnia magna Reproduction Test: This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over 21 days, determining the No Observed Effect Concentration (NOEC).

  • OECD 222: Earthworm, Reproduction Test: This guideline evaluates the sublethal effects of substances on earthworms by assessing their reproduction and growth over a period of 8 weeks.

Signaling Pathways and Mode of Action in Non-Target Organisms

The specific modes of action of these fungicides, while targeting fungal pathways, can also impact similar or analogous pathways in non-target organisms, leading to ecotoxicological effects.

This compound: Actin Disruption

This compound's primary mode of action is the disruption of actin dynamics. While highly specific to fungal actin, the fundamental importance of the actin cytoskeleton across eukaryotes raises the potential for off-target effects.

G This compound This compound Actin Actin Monomers This compound->Actin Binds to FilamentousActin Filamentous Actin (F-Actin) This compound->FilamentousActin Inhibits Polymerization Actin->FilamentousActin Polymerization Cytoskeleton Cytoskeleton Integrity FilamentousActin->Cytoskeleton Maintains CellProcesses Cellular Processes (e.g., growth, motility) FilamentousActin->CellProcesses Disruption leads to impaired Cytoskeleton->CellProcesses Supports

Caption: this compound's impact on the actin cytoskeleton.

Azoxystrobin and Boscalid: Mitochondrial Respiration Inhibition

Both Azoxystrobin and Boscalid disrupt the mitochondrial electron transport chain, a highly conserved pathway essential for cellular energy production in most eukaryotes.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibits Boscalid Boscalid Boscalid->ComplexII Inhibits

Caption: Inhibition of mitochondrial respiration by Azoxystrobin and Boscalid.

Epoxiconazole: Sterol Biosynthesis Inhibition

Epoxiconazole inhibits the synthesis of ergosterol in fungi. In non-target organisms, it can interfere with the synthesis of other essential sterols, such as cholesterol in vertebrates, potentially leading to developmental and reproductive toxicity.

G Epoxiconazole Epoxiconazole C14_Demethylase 14α-demethylase (CYP51) Epoxiconazole->C14_Demethylase Inhibits Lanosterol Lanosterol Lanosterol->C14_Demethylase Substrate for Ergosterol Ergosterol (Fungi) Cholesterol (Vertebrates) C14_Demethylase->Ergosterol Catalyzes conversion to CellMembrane Cell Membrane Integrity & Hormone Synthesis Ergosterol->CellMembrane Essential component of

Caption: Epoxiconazole's interference with sterol biosynthesis.

Conclusion

This comparative guide highlights the distinct ecotoxicological profiles of this compound, Azoxystrobin, Boscalid, and Epoxiconazole.

  • This compound generally exhibits low to moderate toxicity to aquatic and terrestrial organisms in acute tests. Its high Koc value suggests it is likely to bind to soil and sediment, reducing its mobility in the environment.

  • Azoxystrobin shows higher toxicity to aquatic invertebrates and algae compared to fish. Its persistence in soil can be moderate to long.

  • Boscalid demonstrates lower acute toxicity to many aquatic organisms compared to the other fungicides but has a very high Koc value, indicating strong binding to soil and sediment and potential for persistence.

  • Epoxiconazole displays moderate toxicity to a range of aquatic and terrestrial organisms and has a notable persistence in soil.

The selection of a fungicide should consider not only its efficacy against target pathogens but also its potential impact on the surrounding ecosystem. This guide provides a foundation for a more detailed, site-specific risk assessment, taking into account local environmental conditions and the non-target species present. Further research into the chronic and sublethal effects of these fungicides, as well as their mixtures, is crucial for a comprehensive understanding of their environmental risk.

References

Comparative Analysis of Pyriofenone's Translaminar Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the translaminar activity of Pyriofenone, a novel fungicide, against other established alternatives. Translaminar activity, the ability of a fungicide to move from one side of a leaf to the other, is a critical attribute for effective disease control, particularly against pathogens like powdery mildew that colonize both leaf surfaces. This document synthesizes available experimental data, outlines common testing protocols, and illustrates the underlying mechanisms of action for this compound and its comparators.

Quantitative Comparison of Translaminar Activity

The following tables summarize the available data on the translaminar efficacy of this compound and other selected fungicides. A standardized bioassay using cucumber powdery mildew (Podosphaera xanthii) is a common method for evaluating this property, providing a basis for comparison.

Table 1: Translaminar Activity of this compound against Cucumber Powdery Mildew

Data from a pot test evaluating the movement of this compound from the treated leaf surface to the untreated surface to control powdery mildew.

This compound Concentration (µg/mL)% Control (Abaxial to Adaxial)% Control (Adaxial to Abaxial)
40094 ± 977 ± 20
20084 ± 1553 ± 35
10061 ± 2932 ± 30
5039 ± 2418 ± 20
Source: Ogawa et al., 2023.[1]

Table 2: Translaminar Activity of Comparator Fungicides

This table presents available translaminar activity data for other fungicides. Direct quantitative comparisons are limited due to variations in experimental methodologies across different studies.

FungicideChemical Class (FRAC Code)Target PathogenTranslaminar Efficacy Data
Isopyrazam SDHI (7)Cucumber Powdery Mildew95.26% efficacy (translaminar translocation on leaves treated with 60 µg/mL).[2][3]
Cyflufenamid Amidoxime (U06)Cucumber Powdery MildewDescribed as having "excellent" translaminar and vapor phase activities at low concentrations.[4]
Boscalid SDHI (7)GeneralDemonstrates translaminar and acropetal movement.[5] A greenhouse grower reported 90% powdery mildew control on cucumber 7 days post-application, though this was not a formal translaminar study.[5]
Penthiopyrad SDHI (7)GeneralPossesses preventative, curative, and locally systemic activity .[6]
Azoxystrobin Strobilurin (QoI) (11)Cucumber Powdery MildewField trials show high overall efficacy (e.g., 90.08% disease reduction), which is supported by known translaminar properties.[7][8][9]

Experimental Protocols

The evaluation of translaminar activity is crucial for understanding a fungicide's performance. Below is a detailed, representative methodology for a translaminar bioassay based on common practices.

Translaminar Bioassay Protocol for Cucumber Powdery Mildew
  • Plant Cultivation:

    • Cucumber seeds (e.g., Cucumis sativus) are sown in pots containing a sterilized potting mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) at approximately 20-25°C with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

    • Plants are used for the assay when the first true leaves are fully expanded.

  • Fungicide Application:

    • A stock solution of the test fungicide is prepared in a suitable solvent (e.g., 10% acetone) and diluted to desired concentrations with distilled water containing a surfactant (e.g., 0.01% Triton X-100).[10]

    • To test abaxial-to-adaxial movement, the underside (abaxial surface) of the leaf is carefully treated with the fungicide solution using a small brush or sprayer, ensuring no contact with the upper (adaxial) surface.

    • A barrier, such as a piece of cardboard or plastic, can be used to shield the untreated surface during application.

    • Control plants are treated with a solution lacking the fungicide.

    • The treated plants are allowed to dry completely.

  • Inoculation:

    • A conidial suspension of a susceptible powdery mildew strain (Podosphaera xanthii) is prepared by scraping spores from infected leaves into sterile water. The concentration is adjusted to approximately 1 x 10⁵ conidia/mL.

    • The untreated surface of the fungicide-treated leaves is inoculated with the conidial suspension using a sprayer.

    • Care is taken to ensure uniform coverage of the leaf surface.

  • Incubation and Assessment:

    • The inoculated plants are incubated in a high-humidity environment at 20-25°C for 7-10 days to allow for disease development.

    • Disease severity is assessed by visually estimating the percentage of the inoculated leaf area covered by powdery mildew colonies.

    • The percentage of disease control is calculated using the following formula: % Control = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental process and the fungicides' modes of action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Cucumber Plant Cultivation exp1 Apply Fungicide to One Leaf Surface (e.g., Abaxial) p1->exp1 p2 Fungicide Solution Preparation p2->exp1 p3 Inoculum Preparation (P. xanthii spores) exp2 Inoculate Untreated Opposite Surface (e.g., Adaxial) p3->exp2 exp1->exp2 exp3 Incubate Plants (7-10 days) exp2->exp3 an1 Assess Disease Severity exp3->an1 an2 Calculate % Control an1->an2

Caption: Experimental workflow for a translaminar fungicide bioassay.

Mode of Action: Signaling Pathways

This compound (FRAC Group 50): Actin Disruption

This compound has a unique mode of action, disrupting the localization of actin in fungal hyphae. This prevents the proper formation of the fungal structures necessary for infection and growth.

cluster_fungus Fungal Hyphal Tip cluster_moa Mechanism of Action actin Actin Filaments vesicles Vesicles (Cell Wall Material) actin->vesicles mislocalization Induces Mislocalization of Actin actin->mislocalization Target apex Hyphal Apex (Growth Zone) vesicles->apex growth Polarized Growth apex->growth This compound This compound This compound->mislocalization disruption Disrupted Vesicle Transport mislocalization->disruption abnormal Abnormal Hyphal Swelling & Branching disruption->abnormal inhibition Inhibition of Infection & Growth abnormal->inhibition

Caption: this compound disrupts fungal growth by mislocalizing actin.

SDHI Fungicides (FRAC Group 7): Boscalid & Penthiopyrad

Succinate Dehydrogenase Inhibitors (SDHIs) like boscalid and penthiopyrad target Complex II of the mitochondrial respiratory chain, blocking energy production in the fungus.

cluster_etc Mitochondrial Electron Transport Chain (Fungus) succinate Succinate complex2 Complex II (Succinate Dehydrogenase) succinate->complex2 e- fumarate Fumarate complex2->fumarate q Ubiquinone (Q) complex2->q e- block BLOCKED complex2->block qh2 Ubihydroquinone (QH2) q->qh2 complex3 Complex III qh2->complex3 e- atp ATP (Energy) complex3->atp e- sdhi SDHI Fungicides (Boscalid, Penthiopyrad) sdhi->complex2 block->q

Caption: SDHI fungicides block the fungal respiratory chain at Complex II.

QoI Fungicides (FRAC Group 11): Azoxystrobin

Quinone outside Inhibitors (QoIs), such as strobilurins like azoxystrobin, also inhibit mitochondrial respiration but act on a different target: the Qo site of Complex III.

cluster_etc Mitochondrial Electron Transport Chain (Fungus) complex2 Complex II q Ubiquinone (Q) complex2->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex3 Complex III (Cytochrome bc1) qh2->complex3 e- cytc Cytochrome c complex3->cytc e- block BLOCKED complex3->block atp ATP (Energy) cytc->atp e- qoi QoI Fungicides (Azoxystrobin) qoi->complex3 block->cytc

Caption: QoI fungicides block the fungal respiratory chain at Complex III.

Comparative Analysis and Conclusion

The experimental data clearly demonstrates that this compound possesses significant translaminar activity against cucumber powdery mildew.[1] It effectively moves from the treated to the untreated leaf surface, inhibiting fungal development on both sides. This is a key attribute for a powdery mildewcide, as the pathogen can proliferate on both the adaxial and abaxial leaf surfaces.

When compared to other fungicides, this compound's performance is robust. Quantitative data for the SDHI fungicide isopyrazam shows very high translaminar efficacy (95.26%) against the same pathogen, indicating that this is a feature of highly effective modern fungicides.[2][3] While direct quantitative comparisons with boscalid, penthiopyrad, and cyflufenamid are challenging due to a lack of publicly available, standardized data, they are all recognized as possessing translaminar or locally systemic properties.[4][5][6] Strobilurins like azoxystrobin are also well-known for their translaminar movement, which contributes to their broad-spectrum field efficacy.[7]

A critical advantage of this compound is its unique mode of action (FRAC Group 50), which disrupts actin localization.[5] This is distinct from the SDHI (FRAC Group 7) and QoI (FRAC Group 11) fungicides that target mitochondrial respiration. This distinction makes this compound an excellent tool for resistance management, as it can be used in rotation or as a tank-mix partner with other fungicides without the risk of cross-resistance to these major chemical groups.

References

Evaluating Pyriofenone's Impact on Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Pyriofenone, a fungicide used for controlling powdery mildew, with several alternative fungicides. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these agricultural chemicals. The comparison focuses on the effects on non-target organisms, presenting quantitative toxicity data, detailed experimental protocols, and visual representations of toxicological pathways and experimental workflows.

Executive Summary

This compound is a fungicide that is effective against powdery mildew on a variety of crops.[1][2] When used according to label directions, it is generally considered to pose a negligible risk to a wide range of non-target organisms, including terrestrial invertebrates, birds, mammals, and most aquatic life.[3] However, it may present a slight risk to freshwater algae and marine invertebrates.[3] This guide provides a detailed comparison of this compound with other commonly used fungicides for powdery mildew control, such as Azoxystrobin, Boscalid, Myclobutanil, Trifloxystrobin, and Fluxapyroxad. The comparative data reveals variations in toxicity profiles across different non-target species, highlighting the importance of selecting fungicides with the most favorable environmental profile for a given application.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound and its alternatives to key non-target organisms. The data is presented to facilitate a direct comparison of the potential environmental risks associated with each fungicide.

Table 1: Acute Toxicity to Aquatic Organisms

FungicideTest OrganismEndpointValue (mg/L)Reference
This compound Rainbow Trout (Oncorhynchus mykiss)96-h LC50>1.36[4]
Daphnia magna48-h EC50>1.96[4]
Azoxystrobin Rainbow Trout (Oncorhynchus mykiss)96-h LC500.47[5]
Daphnia magna48-h EC500.28[5]
Boscalid Rainbow Trout (Oncorhynchus mykiss)96-h LC502.7[6]
Daphnia magna48-h EC505.3[6]
Myclobutanil Rainbow Trout (Oncorhynchus mykiss)96-h LC502.3[7]
Daphnia magna48-h EC5010.0[7]
Trifloxystrobin Rainbow Trout (Oncorhynchus mykiss)96-h LC500.015[8]
Daphnia magna48-h EC500.016[8]
Fluxapyroxad Rainbow Trout (Oncorhynchus mykiss)96-h LC500.55[9]
Daphnia magna48-h EC506.95[9]

Table 2: Chronic Toxicity to Aquatic Organisms

FungicideTest OrganismEndpointValue (mg/L)Reference
This compound Fathead Minnow (Pimephales promelas)28-d NOEC0.403[3]
Daphnia magna21-d NOEC0.13[3]
Azoxystrobin Fish28-d NOEC0.147[5]
Daphnia magna21-d NOEC0.044[5]
Boscalid Fish28-d NOEC0.34[6]
Daphnia magna21-d NOEC0.98[6]
Myclobutanil Fish28-d NOEC0.31[7]
Daphnia magna21-d NOEC0.91[7]
Trifloxystrobin Fish28-d NOEC0.002[8]
Daphnia magna21-d NOEC0.003[8]
Fluxapyroxad Fish28-d NOEC0.19[9]
Daphnia magna21-d NOEC1.2[9]

Table 3: Acute Toxicity to Honeybees (Apis mellifera)

FungicideRoute of ExposureEndpointValue (µ g/bee )Reference
This compound Contact48-h LD50>100[4][10]
Oral48-h LD50>100[4][10]
Azoxystrobin Contact48-h LD50>200[11]
Oral48-h LD50>200[11]
Boscalid Contact48-h LD50>100[6]
Oral48-h LD50>166[6]
Myclobutanil Contact48-h LD5023.3[7]
Oral48-h LD509.4[7]
Trifloxystrobin Contact48-h LD50>200[8]
Oral48-h LD50>100[8]
Fluxapyroxad Contact48-h LD50>100[9]
Oral48-h LD50>100[9]

Table 4: Toxicity to Earthworms (Eisenia fetida)

FungicideEndpointValue (mg/kg soil)Reference
This compound 14-d LC50>1000[12]
56-d NOEC (reproduction)32[12]
Azoxystrobin 14-d LC50>1000[5]
56-d NOEC (reproduction)240[5]
Boscalid 14-d LC50>500[6]
56-d NOEC (reproduction)22.5[6]
Myclobutanil 14-d LC50>1000[7]
56-d NOEC (reproduction)10[7]
Trifloxystrobin 14-d LC50>1000[8]
56-d NOEC (reproduction)100[8]
Fluxapyroxad 14-d LC50>500[9]
56-d NOEC (reproduction)3.1[9]

Experimental Protocols

The toxicity data presented in this guide are based on standardized test protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These guidelines ensure the reliability and comparability of ecotoxicological data.

Aquatic Toxicity Testing:

  • Acute Fish Toxicity (OECD 203 / OCSPP 850.1075): This test determines the median lethal concentration (LC50) of a substance to fish, typically rainbow trout, over a 96-hour exposure period.[9][13] Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[7] Mortality is recorded at 24, 48, 72, and 96 hours.

  • Acute Daphnia Toxicity (OECD 202 / OCSPP 850.1010): This test evaluates the acute immobilization of Daphnia magna after 48 hours of exposure to the test substance.[8][14] The endpoint is the median effective concentration (EC50) that causes immobilization in 50% of the daphnids.[8]

  • Chronic Fish and Daphnia Toxicity (OECD 210 & 211 / OCSPP 850.1400 & 850.1300): These longer-term tests assess the effects of the test substance on survival, growth, and reproduction over a significant portion of the organism's life cycle. The No-Observed-Effect Concentration (NOEC) is a key endpoint.

Terrestrial Toxicity Testing:

  • Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213 / OCSPP 850.3020): These tests determine the median lethal dose (LD50) of a substance to adult honeybees.[5][15] For the contact test, the substance is applied directly to the thorax of the bees.[15] In the oral test, bees are fed a sucrose solution containing the test substance.[5][15] Mortality is observed over 48 to 96 hours.

  • Earthworm Acute Toxicity (OECD 207 / OCSPP 850.3100): This test determines the LC50 of a substance to earthworms in artificial soil over a 14-day period.[11][16] Mortality and sublethal effects like weight change are assessed.

  • Earthworm Reproduction Test (OECD 222 / OCSPP 850.3100): This chronic test evaluates the effects of a substance on the reproductive output (cocoon production and juvenile emergence) of earthworms over a period of 56 days to determine the NOEC.

Soil Microorganism Toxicity Testing:

  • Soil Respiration (OECD 217): This test measures the effect of a substance on the carbon dioxide production of soil microorganisms, indicating an impact on overall microbial activity.

  • Nitrogen Transformation (OECD 216): This test assesses the effect of a substance on the rate of nitrification, a crucial process for soil fertility driven by specific microbial populations.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of toxicity and the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_this compound This compound (FRAC Group 50) This compound This compound Actin Actin Filaments This compound->Actin Disrupts Vesicle_Transport Vesicle Transport Actin->Vesicle_Transport Impairs Hyphal_Growth Hyphal Growth Vesicle_Transport->Hyphal_Growth Inhibits Cell_Wall Cell Wall Synthesis Vesicle_Transport->Cell_Wall Inhibits Fungal_Cell_Death Fungal Cell Death Hyphal_Growth->Fungal_Cell_Death Cell_Wall->Fungal_Cell_Death

Caption: Signaling pathway for this compound's fungicidal action.

G cluster_alternatives Alternative Fungicide Modes of Action cluster_strobilurin Strobilurins (FRAC Group 11) (e.g., Azoxystrobin, Trifloxystrobin) cluster_sdhi SDHIs (FRAC Group 7) (e.g., Boscalid, Fluxapyroxad) cluster_dmi DMIs (FRAC Group 3) (e.g., Myclobutanil) Strobilurin Strobilurin Mitochondria_S Mitochondrial Respiration (Complex III) Strobilurin->Mitochondria_S Inhibits ATP_Production_S ATP Production Mitochondria_S->ATP_Production_S Blocks Fungal_Cell_Death Fungal_Cell_Death ATP_Production_S->Fungal_Cell_Death Fungal_Cell_Death_S Fungal Cell Death SDHI SDHI Mitochondria_SDHI Mitochondrial Respiration (Complex II) SDHI->Mitochondria_SDHI Inhibits ATP_Production_SDHI ATP Production Mitochondria_SDHI->ATP_Production_SDHI Blocks Fungal_Cell_Death_SDHI Fungal Cell Death ATP_Production_SDHI->Fungal_Cell_Death_SDHI DMI DMI Ergosterol_Biosynthesis Ergosterol Biosynthesis DMI->Ergosterol_Biosynthesis Inhibits Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Disrupts Integrity Fungal_Cell_Death_DMI Fungal Cell Death Cell_Membrane->Fungal_Cell_Death_DMI

Caption: Signaling pathways for alternative fungicide classes.

G cluster_workflow Experimental Workflow: Acute Aquatic Toxicity Testing Acclimation Test Organism Acclimation (e.g., Rainbow Trout, Daphnia magna) Test_Solutions Preparation of Test Solutions (Fungicide Concentrations) Exposure Exposure of Organisms (e.g., 96h for fish, 48h for daphnia) Test_Solutions->Exposure Observations Regular Observations (Mortality, Immobilization, Sub-lethal Effects) Exposure->Observations Data_Analysis Data Analysis (Calculation of LC50/EC50) Observations->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for acute aquatic toxicity experiments.

G cluster_workflow_bee Experimental Workflow: Honeybee Acute Toxicity Testing Bee_Collection Collection of Young Adult Worker Bees Dosing_Preparation Preparation of Dosing Solutions (Oral or Contact) Dosing Individual Dosing of Bees Dosing_Preparation->Dosing Incubation Incubation under Controlled Conditions (Temperature, Humidity) Dosing->Incubation Mortality_Assessment Mortality and Sub-lethal Effects Assessment (24, 48, 72, 96 hours) Incubation->Mortality_Assessment LD50_Calculation Calculation of LD50 Mortality_Assessment->LD50_Calculation

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Pyriofenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of pyriofenone, a fungicide commonly used in agricultural research. Following these guidelines will ensure the safety of laboratory personnel and the protection of the environment.

This compound is recognized as a substance that is very toxic to aquatic life with long-lasting effects and is suspected of causing cancer[1]. Therefore, improper disposal is a violation of federal law and can have serious environmental consequences[2][3].

Key Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not allow this material to drain into sewers or water supplies, and avoid contaminating ponds, waterways, or ditches with the chemical or used containers[4].

For Unused or Excess this compound:

  • Consult Local Regulations: Before proceeding with any disposal method, contact your state's Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA regional office for guidance[2][3]. State and local laws may have stricter requirements than federal regulations[5][6].

  • Licensed Waste Disposal: Collect and reclaim or dispose of this compound in sealed containers at a licensed waste disposal site[4].

  • Professional Assistance: For significant spills that cannot be contained, local authorities should be advised[4].

For Empty Containers:

  • Do Not Reuse: Empty containers should never be reused for any purpose[2][5][7].

  • Triple Rinse: Thoroughly rinse the container three times. To do this, fill the container one-quarter full with water, securely replace the lid, and shake for 30 seconds. Empty the rinsate into the application equipment or a mix tank and allow it to drain for 30 seconds after the flow has slowed to a drip. Repeat this process two more times[6][7].

  • Puncture and Dispose: After triple-rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities[7]. Some communities may have specific recycling programs for pesticide containers; check with your local solid waste agency[6].

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C18H20ClNO5[1]
Molecular Weight 365.8 g/mol [1]
Water Solubility 1.56 mg/L (at 20°C)[8]
Vapor Pressure 1.9 x 10⁻⁶ Pa (at 25°C)[8]
Soil Persistence (Aerobic) DT50 54 – 201 days[2][3]
Soil Persistence (Anaerobic) DT50 31 – 43 days[2][3]
Bioconcentration Factor 160[2][3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling pesticide disposal is well-established and mandated by regulatory bodies. The "Triple Rinse" method is a critical and standardized protocol for decontaminating empty pesticide containers.

Triple Rinse Protocol:

  • Initial Draining: Empty the container into the spray tank and allow it to drain for at least 30 seconds.

  • First Rinse: Fill the container approximately one-quarter full with water.

  • Agitation: Securely close the container and shake it vigorously for 30 seconds to rinse all interior surfaces.

  • Transfer Rinsate: Pour the rinsate into the spray tank, allowing the container to drain for at least 30 seconds.

  • Repeat: Repeat the rinsing and transferring steps two more times.

  • Final Disposal: The now-rinsed container can be disposed of according to local regulations for non-hazardous waste or sent for recycling if a specific program is available.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound and its containers.

PyriofenoneDisposal cluster_product This compound Product cluster_container Empty Container cluster_disposal_path Disposal Pathway start Unused or Excess This compound consult Consult Local/State/Federal Regulations start->consult container Empty this compound Container triple_rinse Triple Rinse Container container->triple_rinse licensed_disposal Dispose at Licensed Hazardous Waste Facility consult->licensed_disposal puncture Puncture to Prevent Reuse triple_rinse->puncture landfill Dispose in Sanitary Landfill or Recycle per Local Guidelines puncture->landfill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.